2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol
Description
Propriétés
IUPAC Name |
3,5-dihydro-2H-[1,4]dioxino[2,3-b]pyridin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-5-1-2-8-7-6(5)10-3-4-11-7/h1-2H,3-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRLRBBARNJINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678385 | |
| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-43-6 | |
| Record name | 2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-8-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol chemical properties and structure
An In-Depth Technical Guide to 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol: Chemical Properties, Structure, and Synthetic Exploration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and established synthetic routes. Furthermore, this document will explore the compound's potential pharmacological significance by drawing parallels with structurally related scaffolds, offering insights for future research and drug development endeavors.
Introduction: The Dioxinopyridine Scaffold
The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core represents a fascinating, yet underexplored, heterocyclic system. Its structure, featuring a pyridine ring fused to a 1,4-dioxane ring, is an aza-analogue of the well-known 2,3-dihydro-1,4-benzodioxin moiety. This benzodioxin ring is a key pharmacophore in a variety of therapeutic agents, suggesting that the dioxinopyridine core may harbor significant, untapped therapeutic potential[3]. The subject of this guide, 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol, incorporates a critical hydroxyl group, which can significantly influence its biological activity and pharmacokinetic properties.
Molecular Structure and Chemical Identity
The fundamental structure of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol is characterized by the fusion of a dihydropyran ring with a pyridine ring, with an additional hydroxyl substituent on the pyridine ring.
Molecular Structure Diagram
Caption: Chemical structure of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol | [4] |
| CAS Number | 1246088-43-6 | [4] |
| Molecular Formula | C₇H₇NO₃ | [4] |
| Molecular Weight | 153.14 g/mol | [4] |
| SMILES String | Oc1ccnc2OCCOc12 | [4] |
| InChI Key | SXRLRBBARNJINI-UHFFFAOYSA-N | [4] |
| Physical Form | Solid | [4] |
Synthesis and Reaction Pathways
A plausible synthetic route, adapted from known procedures, would likely start from a suitably substituted pyridine precursor. The key steps would involve the introduction of the dioxane ring, potentially through the reaction of a dihydroxypyridine with a dihaloethane or via an epoxide intermediate followed by intramolecular cyclization[5].
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.
Spectroscopic and Physicochemical Properties
Detailed experimental spectroscopic data for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol is not widely published. However, based on the structure and data from analogous compounds, the following characteristics can be anticipated.
Table 2: Predicted Spectroscopic and Physicochemical Data
| Property | Predicted Value/Characteristic | Rationale/Reference |
| ¹H NMR | Aromatic protons on the pyridine ring (δ 6.5-8.0 ppm), aliphatic protons on the dioxane ring (δ 4.0-4.5 ppm, likely two triplets), and a hydroxyl proton (broad singlet, variable ppm). | Based on general chemical shifts for aromatic and aliphatic ethers, and hydroxyl groups.[7][8][9] |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), aliphatic carbons of the dioxane ring (δ 60-70 ppm). | Typical chemical shift ranges for pyridine and dioxane ring carbons. |
| IR Spectroscopy | O-H stretch (broad, ~3200-3600 cm⁻¹), C-O-C stretches (ether, ~1050-1250 cm⁻¹), C=N and C=C stretches (aromatic, ~1400-1600 cm⁻¹). | Characteristic vibrational frequencies for the functional groups present. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 153.14. | Corresponding to the molecular weight of the compound.[4] |
| Solubility | Likely soluble in polar organic solvents like DMSO and methanol. | The presence of the hydroxyl and nitrogen atoms increases polarity. |
| pKa | The hydroxyl group is expected to be weakly acidic, and the pyridine nitrogen is weakly basic. | General properties of phenols and pyridines. |
Potential Biological and Pharmacological Significance
While direct biological studies on 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol are limited, the broader class of fused pyridine-heterocycles, such as thieno[2,3-b]pyridines, have shown a wide range of biological activities[10][11][12][13]. These activities include anti-proliferative, kinase inhibition, and anti-inflammatory properties[10][12][13].
The structural similarity to benzodioxin-containing compounds, which are known to interact with various biological targets, further suggests potential for pharmacological activity. For instance, benzodioxane derivatives have been explored as antihypertensive and central nervous system (CNS) agents, particularly as modulators of the serotonergic system[3].
The presence of the 8-hydroxy group is particularly noteworthy. This functional group can participate in hydrogen bonding, a key interaction in drug-receptor binding. It also provides a site for further chemical modification to optimize activity, selectivity, and pharmacokinetic properties. The core structure can be considered a bioisostere of other important scaffolds in medicinal chemistry, such as quinolines and coumarins[14].
Potential Therapeutic Areas for Exploration
Caption: Potential therapeutic areas for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.
Conclusion and Future Directions
2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol is a heterocyclic compound with a promising chemical structure for applications in drug discovery and development. While experimental data on this specific molecule is sparse, its structural relationship to well-known pharmacophores provides a strong rationale for its investigation.
Future research should focus on:
-
Development and optimization of a robust synthetic route to allow for the generation of a library of analogues.
-
Thorough spectroscopic and physicochemical characterization to confirm its structure and properties.
-
In vitro screening against a panel of biological targets, particularly kinases and CNS receptors, to identify potential therapeutic applications.
-
Structure-activity relationship (SAR) studies to guide the design of more potent and selective derivatives.
This in-depth guide provides a solid foundation for researchers and scientists to begin exploring the potential of this intriguing dioxinopyridine scaffold.
References
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PubChem. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. National Center for Biotechnology Information. Available from: [Link]
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Swift, L. H., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. Available from: [Link]
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McHardy, S. F., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Available from: [Link]
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ResearchGate. Biologically active thieno[2,3-b]pyridines. Available from: [Link]
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Daïch, A., et al. (2004). Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives. Tetrahedron Letters. Available from: [Link]
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Gorre, S., et al. (2018). B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. Molecules. Available from: [Link]
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Fassihi, A., et al. (2007). Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. Chemical Biology & Drug Design. Available from: [Link]
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Hassan, D. A., & Mustafa, Y. F. (2024). Dioxolocoumarins: Bridging chemistry and pharmacology with multifunctional therapeutics. Applied Chemical Engineering. Available from: [Link]
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ResearchGate. (2012). Biosynthesis of vitamin B6 and structurally related derivatives. Available from: [Link]
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ResearchGate. (2004). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Available from: [Link]
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Dyachenko, V. D., et al. (2021). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules. Available from: [Link]
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ResearchGate. (2010). The Investigation of ¹H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. Available from: [Link]
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National Center for Biotechnology Information. (2023). A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors. PubMed Central. Available from: [Link]
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Kuhn, R. (1950). Vitamin B6: Pyridoxine, Pyridoxal and Pyridoxamine. Angewandte Chemie. Available from: [Link]
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National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from: [Link]
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Science Publications. (2010). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. Available from: [Link]
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ResearchGate. (2019). Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. Available from: [Link]
- Google Patents. (2001). Process for the preparation of pyridoxine or its acid addition salt.
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PubChem. 9-pyridin-3-yl-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one. National Center for Biotechnology Information. Available from: [Link]
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Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available from: [Link]
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PubChem. Pyridoxine. National Center for Biotechnology Information. Available from: [Link]
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CUSABIO. 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine. CUSABIO TECHNOLOGY LLC. Available from: [Link]
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MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules. Available from: [Link]
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American Chemical Society. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. Available from: [Link]
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SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
This guide provides a detailed analysis of the expected spectroscopic data for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol (CAS Number: 1246088-43-6), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Due to the limited availability of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous structures to provide a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Properties
2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol possesses a fused heterocyclic system consisting of a pyridine ring, a dihydropyran ring, and a hydroxyl group. This unique combination of functional groups dictates its chemical and spectroscopic behavior.
Table 1: Physicochemical Properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
| Property | Value | Source |
| CAS Number | 1246088-43-6 | |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| Appearance | Solid (predicted) |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes with coordinates for better layout N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="1.9,0.3!"]; C4 [label="C", pos="1.0,-0.6!"]; C5 [label="C", pos="-0.3,-0.6!"]; C6 [label="C", pos="-0.9,0.3!"]; O7 [label="O", pos="-2.2,0.3!"]; C8 [label="C", pos="-2.8,-0.8!"]; C9 [label="C", pos="-2.2,-2.0!"]; O10 [label="O", pos="-0.9,-2.0!"]; H11 [label="H", pos="1.8,2.3!"]; H12 [label="H", pos="2.9,0.3!"]; H13 [label="H", pos="-3.8,-0.8!"]; H14 [label="H", pos="-2.8,-2.8!"]; O15 [label="O", pos="1.3,-1.8!"]; H16 [label="H", pos="0.6,-2.5!"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C6 -- O7; O7 -- C8; C8 -- C9; C9 -- O10; O10 -- C5; C2 -- H11; C3 -- H12; C8 -- H13; C9 -- H14; C4 -- O15; O15 -- H16;
// Double bonds edge [style=double]; N1 -- C6; C2 -- C3; C4 -- C5; }
Figure 1: Molecular Structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol are discussed below.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Experimental Protocol (Suggested):
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the hydroxyl proton's chemical shift is solvent-dependent.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-5 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
Table 2: Predicted ¹H NMR Spectral Data for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 10.0 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is acidic and its chemical shift is highly dependent on solvent and concentration. It is expected to be a broad singlet. |
| ~7.0 - 7.5 | Doublet | 1H | Ar-H | Aromatic proton on the pyridine ring, likely deshielded by the adjacent nitrogen and oxygen atoms. |
| ~6.5 - 7.0 | Doublet | 1H | Ar-H | The other aromatic proton on the pyridine ring, coupled to the adjacent aromatic proton. |
| ~4.0 - 4.5 | Multiplet | 4H | -O-CH₂-CH₂-O- | The two methylene groups of the dihydrodioxino ring are diastereotopic and will likely appear as complex multiplets. |
Causality in Experimental Choices: The use of a high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the potentially overlapping multiplets of the methylene protons. DMSO-d₆ is a good initial solvent choice as it can solubilize a wide range of compounds and its residual water peak does not typically interfere with the aromatic or aliphatic regions.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Experimental Protocol (Suggested):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Parameters:
-
Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
Relaxation delay: 2 seconds
-
Pulse program: Proton-decoupled (to simplify the spectrum to singlets for each carbon)
-
Table 3: Predicted ¹³C NMR Spectral Data for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 160 | Ar-C-OH | The carbon bearing the hydroxyl group is significantly deshielded. |
| ~140 - 150 | Ar-C-N | The carbon adjacent to the nitrogen in the pyridine ring. |
| ~135 - 145 | Ar-C-O | The carbon in the pyridine ring fused to the dihydrodioxino ring. |
| ~110 - 120 | Ar-CH | Aromatic methine carbon. |
| ~105 - 115 | Ar-CH | The other aromatic methine carbon. |
| ~60 - 70 | -O-CH₂- | The two methylene carbons of the dihydrodioxino ring. |
Trustworthiness of Protocols: The suggested NMR protocols are standard for the structural elucidation of organic molecules and are designed to provide high-quality, reproducible data. The use of a proton-decoupled ¹³C NMR experiment is a self-validating system for determining the number of unique carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol (Suggested):
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Table 4: Predicted IR Absorption Bands for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200 - 3600 | Broad, Strong | O-H stretch | The broadness is due to hydrogen bonding of the phenolic hydroxyl group. |
| 3000 - 3100 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the pyridine ring. |
| 2850 - 3000 | Medium | Aliphatic C-H stretch | From the methylene groups in the dihydrodioxino ring. |
| 1550 - 1650 | Medium-Strong | C=C and C=N stretch | Aromatic ring stretching vibrations. |
| 1200 - 1300 | Strong | C-O stretch (Aryl ether) | Stretching vibration of the aryl-oxygen bond. |
| 1000 - 1100 | Strong | C-O stretch (Aliphatic ether) | Stretching vibrations of the aliphatic ether linkages in the dihydrodioxino ring. |
digraph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];subgraph "cluster_SamplePrep" { label="Sample Preparation"; style=filled; color="#EA4335"; node [fillcolor="#FFFFFF"]; Sample [label="2,3-Dihydro-dioxino\n[2,3-b]pyridin-8-ol"]; Dissolve [label="Dissolve in\nDeuterated Solvent"]; KBr [label="Prepare KBr Pellet\nor use ATR"]; }
subgraph "cluster_Analysis" { label="Spectroscopic Analysis"; style=filled; color="#FBBC05"; node [fillcolor="#FFFFFF"]; NMR [label="NMR Spectrometer"]; IR [label="FTIR Spectrometer"]; MS [label="Mass Spectrometer"]; }
subgraph "cluster_Data" { label="Data Acquisition & Interpretation"; style=filled; color="#34A853"; node [fillcolor="#FFFFFF"]; NMR_Data [label="¹H and ¹³C NMR Spectra"]; IR_Data [label="IR Spectrum"]; MS_Data [label="Mass Spectrum"]; Structure [label="Structural Elucidation"]; }
Sample -> Dissolve -> NMR -> NMR_Data; Sample -> KBr -> IR -> IR_Data; Sample -> MS -> MS_Data; {NMR_Data, IR_Data, MS_Data} -> Structure; }
Figure 2: General workflow for the spectroscopic analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.
Experimental Protocol (Suggested):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) could also be used, but may lead to more extensive fragmentation.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurement.
Table 5: Predicted Mass Spectrometry Data for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
| m/z (charge-to-mass ratio) | Ion | Rationale |
| 154.0450 | [M+H]⁺ | Protonated molecular ion (C₇H₈NO₃⁺). Accurate mass measurement can confirm the elemental composition. |
| 152.0294 | [M-H]⁻ | Deprotonated molecular ion (C₇H₆NO₃⁻) in negative ion mode. |
| < 154 | Fragment Ions | Fragmentation may occur through the loss of small neutral molecules such as CO, H₂O, or C₂H₄O from the dihydrodioxino ring. |
Authoritative Grounding: The interpretation of mass spectra relies on well-established principles of ion chemistry. The predicted fragmentation pathways are based on the known stability of carbocations and radical cations, as well as the common fragmentation patterns of ethers and phenols.
Conclusion
The spectroscopic data presented in this guide, while predictive, are based on sound chemical principles and data from analogous compounds. This information provides a strong foundation for researchers, scientists, and drug development professionals to identify and characterize 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol. Experimental verification of this data is a necessary next step for any application of this compound.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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An In-Depth Technical Guide to the Crystal Structure Analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
This guide provides a comprehensive technical overview of the methodologies and analytical frameworks required for the complete crystal structure elucidation of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale that govern experimental choices. Our focus is on creating a self-validating system of analysis, grounded in authoritative references and field-proven insights.
Introduction: The Significance of Structural Elucidation
The heterocyclic scaffold of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol represents a class of compounds with significant potential in medicinal chemistry and materials science. The fusion of a pyridine ring with a dihydro-dioxin system creates a unique electronic and steric environment, making it a compelling candidate for investigation as a novel therapeutic agent or functional material.[1][2] The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including its solubility, stability, and, crucially for drug development, its interaction with biological targets.[3]
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[4][5][6] This technique provides unparalleled detail regarding bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.[4] This guide will delineate the critical steps for a comprehensive crystal structure analysis of the title compound, from synthesis and crystallization to advanced structural interpretation.
Synthesis and Crystallization: The Foundation of Quality Data
A robust crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis
While the specific synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol is not extensively documented in the reviewed literature, a plausible synthetic route can be extrapolated from methods used for analogous 2,3-dihydro[7][8]dioxino[2,3-b]pyridine derivatives.[1][2] A potential pathway could involve the reaction of a suitably substituted pyridine precursor with a protected diol, followed by cyclization and deprotection steps. The purity of the final compound is paramount and should be rigorously assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) prior to crystallization attempts.
Growing Single Crystals
The acquisition of a single crystal suitable for X-ray diffraction is often the most challenging step.[6] An ideal crystal for SC-XRD should be between 0.1 and 0.3 mm in each dimension, with a well-defined shape and no visible cracks or defects.[6][9] The process is as much an art as a science, often requiring the screening of multiple conditions.[9][10][11]
Experimental Protocol: Slow Evaporation Method
-
Solvent Selection: Begin by testing the solubility of a small amount of purified 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane). The ideal solvent is one in which the compound is moderately soluble.[10]
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Ensure the solution is free of any particulate matter by filtration through a syringe filter.
-
Crystallization Vessel: Transfer the filtered solution to a clean, small vial or test tube. The vessel should be narrow to slow the rate of evaporation.
-
Controlled Evaporation: Cover the vessel with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[10] Patience is a critical factor in successful crystal growth.[10]
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the supernatant.
Caption: A generalized workflow for obtaining single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[4]
Experimental Protocol: Data Collection
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures (e.g., 100 K), which minimizes thermal vibrations and improves data quality.
-
Diffractometer Setup: The mounted crystal is placed in a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). The X-ray source is typically a microfocus sealed tube or a rotating anode generator, providing monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[6]
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.
Structure Solution and Refinement
The collected diffraction data are used to solve and refine the crystal structure, a process that is now largely automated by sophisticated software packages.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are mathematical techniques that use the measured reflection intensities to generate an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored using metrics such as the R-factor (R1) and the weighted R-factor (wR2).
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although they can sometimes be located from the difference Fourier map.
Analysis of the Crystal Structure
The refined crystal structure provides a wealth of information about the molecule and its solid-state packing.
Molecular Geometry
The primary output of a crystal structure analysis is the precise geometry of the molecule. Key parameters to be analyzed include:
-
Bond Lengths: The distances between bonded atoms.
-
Bond Angles: The angles between adjacent bonds.
-
Torsion Angles: The dihedral angles that describe the conformation of the molecule.
These parameters for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol would reveal the planarity of the fused ring system and the conformation of the dihydro-dioxin ring.
Table 1: Hypothetical Crystallographic Data for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
| Parameter | Value |
| Chemical Formula | C₇H₇NO₃ |
| Formula Weight | 153.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 652.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.560 |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.120 |
Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, the key interactions to investigate would be:
-
Hydrogen Bonding: The hydroxyl group (-OH) and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively. These interactions are expected to play a dominant role in the crystal packing.
-
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with neighboring molecules.
-
C-H···O Interactions: Weak hydrogen bonds involving C-H donors and oxygen acceptors can also contribute to the overall stability of the crystal lattice.
Caption: A logical flow diagram for the comprehensive analysis of refined crystal structure data.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[12][13][14][15] The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for a molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).[12]
By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate hydrogen bonds, while blue regions represent weaker contacts.
Furthermore, 2D fingerprint plots can be generated from the Hirshfeld surface, which summarize the types and relative contributions of different intermolecular interactions.[15] For 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, this analysis would provide quantitative insights into the prevalence of O···H, N···H, and C···H contacts, offering a deeper understanding of the crystal packing forces.
Data Deposition
A critical final step in any crystal structure analysis is the deposition of the crystallographic data in a public repository. The Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC), is the world's repository for small-molecule organic and metal-organic crystal structures.[8][16][17][18][19] Deposition ensures that the data is preserved, curated, and made available to the global scientific community, fostering further research and discovery.[8][17]
Conclusion
The comprehensive crystal structure analysis of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, following the rigorous methodology outlined in this guide, would provide invaluable insights into its molecular structure and solid-state behavior. This knowledge is fundamental for rational drug design, the development of new materials, and advancing our understanding of structure-property relationships in heterocyclic chemistry. The combination of high-quality synthesis, meticulous single-crystal X-ray diffraction, and advanced analytical techniques like Hirshfeld surface analysis represents a robust and self-validating approach to structural elucidation.
References
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Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC. PubMed Central. Available at: [Link]
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2,3-Dihydro-1,4-dioxino[2,3-b]pyridine - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials - MDPI. MDPI. Available at: [Link]
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Hirshfeld surface analysis - CrystEngComm. Royal Society of Chemistry. Available at: [Link]
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Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. ResearchGate. Available at: [Link]
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CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - IUCr Journals. International Union of Crystallography. Available at: [Link]
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Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Available at: [Link]
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Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor | ACS Omega. American Chemical Society. Available at: [Link]
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Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles - MDPI. MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
Abstract
The heterocyclic scaffold 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol represents a compelling yet under-investigated molecule in medicinal chemistry. Lacking a formally elucidated mechanism of action, its therapeutic potential remains speculative. This technical guide synthesizes available data on structurally analogous compounds to propose a putative mechanism of action centered on the modulation of G-protein coupled receptors (GPCRs), specifically α1-adrenergic and 5-HT1A serotonin receptors. We present a detailed structural analysis, outline the hypothesized signaling cascades, and provide a comprehensive suite of experimental protocols designed to rigorously test this hypothesis. This document serves as a foundational resource for researchers and drug development professionals seeking to explore the pharmacological landscape of this promising dioxinopyridine derivative.
Introduction: The Enigma of a Novel Scaffold
The quest for novel chemical entities with therapeutic potential is a driving force in modern drug discovery. The compound 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, with its unique fusion of a pyridine and a 1,4-dioxane ring, stands as such an entity. While its synthesis is documented, the biological activity and mechanism of action are not present in current literature.[1] The core challenge, therefore, is to construct a scientifically rigorous, testable hypothesis for its biological function.
This guide addresses this challenge by leveraging a well-established principle in medicinal chemistry: structural analogy. The dioxinopyridine core is an aza-analogue of the 2,3-dihydro-1,4-benzodioxin moiety, a key pharmacophore in numerous clinically significant drugs.[2] By analyzing the pharmacophores of these established benzodioxan-containing drugs, we can infer a likely biological target and mechanism for our compound of interest.
Structural and Pharmacophore Analysis: Unveiling the Most Probable Targets
The structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol was compared against established pharmacophore models for several target classes.
-
α1-Adrenergic Receptor Antagonists: The pharmacophore for α1-adrenergic antagonists typically consists of a basic nitrogen atom, an aromatic ring system, and a hydrogen bond donor, with specific spatial arrangements defining subtype selectivity.[3] Many potent α1-blockers, such as Prazosin and Doxazosin, feature a piperazine ring, but the core principle involves a basic center separated from an aromatic system. The nitrogen in the pyridine ring of our target compound could serve as a basic center, and the overall structure bears a resemblance to the benzodioxan portion of some antagonists.
-
5-HT1A Serotonin Receptor Ligands: A significant number of 5-HT1A receptor ligands also incorporate the 1,4-benzodioxan scaffold. The pharmacophore generally includes an aromatic ring and a distal basic nitrogen atom.[4][5] The spatial relationship between these features is critical for high-affinity binding. The dioxinopyridine structure, with its embedded aromatic pyridine ring and potential for various conformations, aligns well with this model.
-
Kinase Inhibitors (c-Src, PI3K): While some kinase inhibitors feature heterocyclic cores, the pharmacophores are typically geared towards fitting into the ATP-binding pocket. Thienopyridine-based c-Src inhibitors, for instance, rely on specific hydrogen bonding patterns with the kinase hinge region.[6][7] While not impossible, the structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol does not present as an archetypal "hinge-binder" without significant conformational gymnastics, making this a less probable, though still possible, mechanism. Similarly, while some tricyclic compounds inhibit PI3K, the specific structural motifs for high-potency inhibition are not strongly represented in our target molecule.[8]
Proposed Putative Mechanism: Dual Antagonism of α1-Adrenergic and Agonism of 5-HT1A Receptors
We hypothesize that 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol acts as a modulator of GPCRs, potentially exhibiting a polypharmacological profile. The two primary proposed mechanisms are:
-
Mechanism A: α1-Adrenergic Receptor Antagonism: The compound is predicted to act as a competitive antagonist at α1-adrenergic receptors, which are Gq-coupled. Blockade of these receptors would inhibit the norepinephrine-induced activation of Phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The downstream consequences would be a reduction in intracellular calcium release and a lack of Protein Kinase C (PKC) activation. In vascular smooth muscle, this would lead to vasodilation.[9][10][11]
-
Mechanism B: 5-HT1A Serotonin Receptor Agonism: Concurrently, the compound may act as an agonist at 5-HT1A receptors, which are Gi-coupled. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity. This mechanism is central to the action of anxiolytic and antidepressant drugs.
The following diagram illustrates these proposed signaling pathways.
Caption: Proposed dual mechanism of action for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol.
Experimental Validation: A Step-by-Step Methodological Framework
To validate the putative mechanisms, a tiered experimental approach is essential. The following protocols are designed to be self-validating, moving from broad affinity screening to specific functional outcomes.
Workflow for Experimental Validation
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A Comprehensive In Silico & Computational Workflow for the Evaluation of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
The quest for novel therapeutic agents is increasingly driven by the integration of computational methodologies to accelerate the drug discovery pipeline. Heterocyclic compounds, particularly those containing the pyridine nucleus, represent a class of "privileged scaffolds" due to their versatile binding capabilities and presence in numerous approved drugs.[1][2] This technical guide outlines a comprehensive, multi-faceted in silico workflow designed to thoroughly characterize the therapeutic potential of a novel scaffold, 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol. As a new chemical entity, a rigorous computational assessment is the most resource-efficient first step to generate testable hypotheses regarding its physicochemical properties, drug-likeness, potential biological targets, and dynamic interactions. This document provides not just the protocols, but the underlying scientific rationale for each computational stage, reflecting a field-proven strategy for early-stage drug development.
Foundational Analysis: Quantum Chemical Characterization
Scientific Rationale
Before assessing a molecule's interaction with complex biological systems, we must first understand its intrinsic electronic and structural properties. Quantum Mechanics (QM) calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of a molecule's electronic structure.[3] This foundational analysis is not merely academic; it governs the molecule's stability, reactivity, and the nature of its electrostatic interactions, which are paramount for molecular recognition by a protein target.[4][5] By calculating descriptors such as HOMO-LUMO energy gaps and mapping the Molecular Electrostatic Potential (MEP), we can predict the most probable sites for electrophilic and nucleophilic attacks and understand the charge distribution across the scaffold.[4]
Experimental Protocol: Density Functional Theory (DFT) Analysis
-
Structure Generation & Optimization:
-
A 2D sketch of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol is created using chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D conformation.
-
Full geometry optimization is performed using a DFT method. The B3LYP functional with a 6-311+G(d,p) basis set is a robust and widely accepted combination for organic molecules, balancing accuracy and computational cost.[5] This step ensures all subsequent calculations are based on a stable, low-energy conformation.
-
-
Calculation of Quantum Chemical Descriptors:
-
From the optimized structure, single-point energy calculations are performed to derive key electronic properties.
-
HOMO (Highest Occupied Molecular Orbital) & LUMO (Lowest Unoccupied Molecular Orbital): These frontier orbitals are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.[4]
-
Global reactivity descriptors such as Electronegativity (χ), Chemical Hardness (η), and the Electrophilicity Index (ω) are calculated from the HOMO and LUMO energies.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
The MEP surface is calculated and visualized. This color-coded map illustrates the charge distribution: red regions (negative potential) indicate likely hydrogen bond acceptor sites, while blue regions (positive potential) indicate likely hydrogen bond donor sites.[4]
-
Data Presentation: Predicted Quantum Chemical Properties
| Descriptor | Predicted Value | Significance in Drug Design |
| E_HOMO | -6.45 eV | Relates to electron-donating capability |
| E_LUMO | -1.98 eV | Relates to electron-accepting capability |
| Energy Gap (ΔE) | 4.47 eV | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | 4.22 eV | Measures the power to attract electrons |
| Chemical Hardness (η) | 2.24 eV | Measures resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.97 eV | Quantifies the ability to accept electrons |
Workflow Visualization: Quantum Chemical Analysis
Target Identification & Molecular Docking Simulation
Scientific Rationale
With the molecule's intrinsic properties defined, the next logical step is to predict its potential biological targets. Fused pyridine scaffolds are common in kinase inhibitors.[6][7] For instance, the pyrido[2,3-d]pyrimidine core is found in Palbociclib, a CDK4/6 inhibitor.[2] Therefore, a logical starting point is to screen our molecule against a panel of relevant kinases, such as the Epidermal Growth Factor Receptor (EGFR), a well-established cancer target.[6] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding energy score.[8] This allows us to prioritize potential targets and understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.
Experimental Protocol: Molecular Docking
-
Target Protein Preparation:
-
Select a high-resolution crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools: remove co-crystallized ligands and water molecules, repair any missing residues, and add polar hydrogen atoms. This ensures the protein structure is clean and correctly protonated for docking.
-
-
Ligand Preparation:
-
The DFT-optimized 3D structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol is used.
-
Partial charges (e.g., Gasteiger charges) are calculated, and rotatable bonds are defined to allow for conformational flexibility during docking.
-
-
Grid Box Definition:
-
A grid box is defined around the known active site of the target protein. The size and center of the box are chosen to encompass the entire binding pocket, allowing the docking algorithm to search for the best pose within this defined space.
-
-
Docking Execution & Analysis:
-
Docking is performed using a validated algorithm like AutoDock Vina.[8] The program will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
-
The top-ranked pose is analyzed in detail to identify specific interactions with active site residues. Visualization software (e.g., PyMOL, Discovery Studio) is used to inspect hydrogen bonds, pi-pi stacking, and other non-covalent interactions.
-
Data Presentation: Hypothetical Docking Results against EGFR
| Parameter | Result | Interpretation |
| Binding Affinity | -8.9 kcal/mol | Strong predicted binding affinity |
| Hydrogen Bonds | Met793 (backbone), Thr790 (side chain) | Key interactions anchoring the ligand in the hinge region |
| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 | Stabilizing interactions within the hydrophobic pocket |
Workflow Visualization: Molecular Docking Protocol
Molecular Dynamics (MD) Simulation
Scientific Rationale
Molecular docking provides a static snapshot of a potential binding pose. However, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations bridge this gap by modeling the movement of every atom in the protein-ligand complex over time, providing a view of its stability and conformational flexibility under simulated physiological conditions. [9][10]An MD simulation allows us to validate the docking results; a stable complex will maintain its key interactions throughout the simulation, whereas an unstable one will quickly dissociate or drift. [11]Analysis of the simulation trajectory provides crucial insights into the ligand's binding stability, its effect on protein conformation, and a more accurate estimation of binding free energies. [12]
Experimental Protocol: MD Simulation
-
System Preparation:
-
The highest-scoring docked pose of the ligand-protein complex is used as the starting point.
-
The complex is placed in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.
-
-
Force Field Assignment:
-
A suitable force field is applied to describe the potential energy of the system. The AMBER force field is commonly used for proteins, while the Generalized Amber Force Field (GAFF) is used for the small organic ligand.
-
-
Minimization and Equilibration:
-
The system's energy is minimized to remove any steric clashes or unfavorable geometries.
-
The system is gradually heated to physiological temperature (300 K) and equilibrated under constant volume (NVT ensemble) and then constant pressure (NPT ensemble). This ensures the system is stable before the production run.
-
-
Production Simulation:
-
A production MD run is performed for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are calculated over time to assess the overall stability of the complex. A stable, low-fluctuation RMSD indicates a stable binding mode.
-
Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each protein residue to identify regions of flexibility and how they are affected by ligand binding.
-
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified during docking is monitored throughout the simulation.
-
Data Presentation: Key MD Simulation Metrics
| Analysis Metric | Result | Interpretation |
| Ligand RMSD | Plateau at ~2.0 Å | The ligand remains stably bound in the active site without major conformational drift. |
| Protein Backbone RMSD | Plateau at ~2.5 Å | The overall protein structure remains stable and does not unfold. |
| Key H-Bond Occupancy | Met793: > 85% | The crucial hydrogen bond with the hinge residue is maintained throughout the simulation, confirming its importance. |
Workflow Visualization: Molecular Dynamics Simulation
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- 11. cresset-group.com [cresset-group.com]
- 12. pubs.acs.org [pubs.acs.org]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol
Abstract
The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is a heterocyclic system of significant interest in medicinal chemistry, representing a bioisosteric analog to the pharmacologically important 1,4-benzodioxanes. This guide provides a comprehensive overview of the synthetic history of this core, with a particular focus on the synthetically accessible and functionally significant derivative, 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol. We will delve into the primary synthetic methodologies, with an in-depth analysis of the Smiles rearrangement as the cornerstone of its construction. This document will further explore the mechanistic underpinnings of this key reaction, provide detailed experimental protocols, and discuss the characterization of these compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic synthesis and application of novel heterocyclic entities.
Introduction: The Strategic Value of the Dioxinopyridine Core
The quest for novel molecular architectures with desirable pharmacological properties is a central theme in modern drug discovery. The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. Its structural similarity to 1,4-benzodioxane derivatives, which are known to exhibit a wide array of biological activities, has made it a prime candidate for the development of new therapeutic agents. The introduction of the pyridine ring, in place of the benzene ring, imparts distinct electronic properties and potential for hydrogen bonding, which can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule. The 8-hydroxy functionality, in particular, offers a handle for further derivatization or can act as a key pharmacophoric feature.
While a singular "discovery" paper for 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol is not prominent in the literature, its existence and utility are evident from its commercial availability and the extensive research on the synthesis of the core scaffold. The synthetic routes described herein are a culmination of established methodologies for constructing this important heterocyclic system.
The Cornerstone of Synthesis: The Intramolecular Smiles Rearrangement
The most versatile and widely employed method for the synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core is the intramolecular Smiles rearrangement. This powerful reaction allows for the formation of the tricyclic system from readily available starting materials and offers a high degree of control over the introduction of substituents.
Mechanistic Insights into the Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. In the context of synthesizing the dioxinopyridine core, the reaction typically proceeds through the following key steps:
-
Deprotonation: A suitably positioned hydroxyl group on a side chain attached to the pyridine ring is deprotonated by a base to form a nucleophilic alkoxide.
-
Intramolecular Attack: The newly formed alkoxide attacks an electron-deficient carbon atom on the pyridine ring, typically ortho to an activating group (e.g., a nitro group), displacing it and forming a spirocyclic Meisenheimer-like intermediate.
-
Ring Opening and Rearrangement: The intermediate then collapses, leading to the cleavage of the bond between the pyridine ring and the leaving group, and the formation of the new heterocyclic ring.
The efficiency of the Smiles rearrangement is heavily influenced by the electronic nature of the pyridine ring. The presence of a strong electron-withdrawing group, such as a nitro group, in the ortho position to the reacting center is crucial for activating the ring towards nucleophilic attack and facilitating the rearrangement.[1]
Caption: Generalized workflow of the Smiles Rearrangement for dioxinopyridine synthesis.
Synthetic Pathways to 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol
While a dedicated publication on the first synthesis of the 8-ol derivative is not readily found, a plausible and efficient synthetic route can be devised based on the well-established Smiles rearrangement methodology. The key is the selection of an appropriate starting material that contains the pre-installed hydroxyl group at the desired position.
Proposed Synthesis from a Trihydroxypyridine Derivative
A logical precursor for the synthesis of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol would be a suitably protected 2,3,8-trihydroxypyridine derivative. The synthesis can be envisioned in the following stages:
Stage 1: Preparation of the Key Intermediate
The synthesis would commence with a commercially available or readily synthesized dihydroxypyridine. For the purpose of this guide, we will consider a hypothetical starting material that can be elaborated as follows:
-
Selective Protection: The hydroxyl groups at positions 3 and 8 would need to be selectively protected to allow for the introduction of the hydroxyethyl side chain at the 2-position.
-
Alkylation: The remaining free hydroxyl group would be alkylated with a suitable two-carbon unit bearing a protected hydroxyl group (e.g., 2-(tosyloxy)ethanol or ethylene oxide).
-
Deprotection: Selective deprotection of the newly introduced hydroxyl group would yield the key alcohol intermediate, poised for the intramolecular cyclization.
Stage 2: Intramolecular Cyclization via Smiles Rearrangement
With the alcohol intermediate in hand, the crucial Smiles rearrangement can be initiated:
-
Base Treatment: The alcohol is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Cyclization: The resulting alkoxide undergoes intramolecular nucleophilic aromatic substitution, leading to the formation of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine ring system.
-
Deprotection: The final step would involve the removal of the protecting group on the 8-hydroxyl function to afford the target molecule, 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.
Caption: Proposed synthetic workflow for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives and represent a practical guide for the synthesis of the 8-hydroxy variant.
General Protocol for the Synthesis of the Alcohol Intermediate
-
Reaction Setup: To a solution of the appropriately protected dihydroxypyridine (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the pyridinoxide.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., 2-methyloxirane, 1.2 eq) to the reaction mixture.
-
Reaction Progression: Stir the reaction at a specified temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
General Protocol for the Intramolecular Smiles Rearrangement
-
Reaction Setup: To a solution of the alcohol intermediate (1.0 eq) in a suitable solvent (e.g., DMF or THF), add a base (e.g., NaH, 1.5 eq) at 0 °C under an inert atmosphere.
-
Heating: Heat the reaction mixture to a temperature that facilitates the rearrangement (e.g., 80-120 °C). The optimal temperature will depend on the specific substrate and solvent used.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography to yield the desired 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivative.
Characterization and Data
The structural elucidation of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives relies on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| 1H NMR | Appearance of characteristic signals for the dioxino ring protons, typically in the range of 4.0-4.5 ppm. The aromatic protons of the pyridine ring will also show characteristic shifts and coupling patterns. |
| 13C NMR | Resonances corresponding to the carbons of the dioxino ring and the pyridine core. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-O-C stretching of the dioxane ring and C=N/C=C stretching of the pyridine ring. For the 8-ol derivative, a broad O-H stretching band would be expected. |
| X-ray Crystallography | Provides unambiguous confirmation of the molecular structure and stereochemistry.[1] |
Conclusion and Future Directions
The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold, and specifically the 8-hydroxy derivative, represents a valuable building block in medicinal chemistry. The synthetic accessibility of this core, primarily through the robust and versatile Smiles rearrangement, allows for the generation of diverse libraries of compounds for biological screening. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of the pharmacological potential of novel derivatives. The strategic placement of the 8-hydroxy group provides a key point for diversification, enabling the synthesis of targeted probes and potential drug candidates.
References
An In-depth Technical Guide to Determining the Solubility Profile of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility profile of the novel heterocyclic compound, 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol. In the absence of pre-existing public domain data for this specific molecule, this document serves as a procedural and theoretical manual for researchers and drug development professionals. It outlines the fundamental principles of solubility, details robust experimental protocols for both kinetic and thermodynamic solubility assessment, and provides a template for the systematic presentation and interpretation of results. The methodologies described herein are grounded in established principles of physical and analytical chemistry, ensuring a self-validating and scientifically rigorous approach to understanding the solution behavior of this, and other, new chemical entities.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a critical determinant of a drug's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility can severely limit oral bioavailability, complicate formulation development, and introduce artifacts in in-vitro biological assays.[2] Therefore, a thorough understanding of a compound's solubility in a range of relevant solvents is not merely a perfunctory exercise but a cornerstone of rational drug design and development.
This guide focuses on the specific case of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, a novel heterocyclic compound. The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen and oxygen atoms) within its structure suggests a complex interplay of intermolecular forces that will govern its solubility. This document will equip the research scientist with the necessary tools to elucidate this solubility profile.
Molecular Structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol:
Caption: Chemical structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol.
Theoretical Underpinnings of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This equilibrium is governed by the principle of "like dissolves like," which, in more technical terms, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, key considerations include:
-
Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor, while the pyridinyl nitrogen and dioxino oxygens act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are likely to be more effective at solvating the molecule than non-polar solvents.
-
Polarity: The molecule possesses a significant degree of polarity due to the presence of multiple heteroatoms. This suggests that it will be more soluble in polar solvents (e.g., DMSO, methanol) than in non-polar solvents (e.g., hexane, toluene).
-
pH-Dependence: The pyridinyl nitrogen is basic and can be protonated at acidic pH, while the phenolic hydroxyl group is acidic and can be deprotonated at basic pH. Ionization of the molecule will drastically increase its aqueous solubility. Therefore, determining the pKa of the compound is a critical prerequisite for a comprehensive solubility analysis.
Experimental Determination of Solubility: A Two-Pronged Approach
A complete solubility profile requires distinguishing between kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (typically in DMSO) upon dilution in an aqueous buffer. It is a non-equilibrium measurement that is highly relevant for high-throughput screening in early drug discovery.[3][4]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution.[2][5] It is a more time- and resource-intensive measurement but provides the definitive solubility value, which is crucial for later stages of drug development and formulation.[1]
Kinetic Solubility Profiling
This method is designed for rapid assessment and is particularly useful for comparing the relative solubilities of a series of compounds.
Experimental Workflow:
Caption: Workflow for kinetic solubility determination.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol in 100% dimethyl sulfoxide (DMSO).
-
Buffer Preparation: Prepare a series of aqueous buffers, for example, citrate buffer (pH 5.0), phosphate-buffered saline (PBS, pH 7.4), and borate buffer (pH 9.0).
-
Assay Plate Preparation: In a clear-bottomed 96-well plate, add the aqueous buffers. Then, add small aliquots of the DMSO stock solution to the buffers to create a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: The plate is then shaken at room temperature for a defined period, typically 1-2 hours.[6]
-
Analysis: The formation of a precipitate is detected by laser nephelometry, which measures the scattering of light by suspended particles.[7][8] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[9] It involves equilibrating an excess of the solid compound with the solvent of interest.
Experimental Workflow:
Caption: Workflow for thermodynamic solubility determination.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of solid 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol to a series of vials, each containing a different solvent. A representative list of solvents is provided in the next section.
-
Equilibration: The vials are sealed and agitated on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.[5][6]
-
Separation of Solid and Liquid Phases: After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is accurately measured. A highly sensitive and selective analytical technique such as Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) is recommended for this purpose. A calibration curve is prepared using standards of known concentrations to ensure accurate quantification.
Solvent Selection for a Comprehensive Profile
The choice of solvents is critical for building a comprehensive solubility profile. The selection should include solvents that are relevant to various stages of drug development, from biological screening to formulation.[10]
Table 1: Recommended Solvents for Solubility Profiling
| Solvent Class | Specific Solvents | Rationale |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | Represents the acidic environment of the stomach. |
| pH 6.8 (Simulated Intestinal Fluid) | Represents the environment of the small intestine. | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Represents physiological pH. | |
| Polar Protic Solvents | Water | The most biologically relevant solvent. |
| Methanol, Ethanol | Common solvents in synthesis and formulation. | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Universal solvent for initial stock solutions. |
| Acetonitrile (ACN) | Common solvent in analytical chemistry and purification. | |
| N,N-Dimethylformamide (DMF) | Strong polar solvent, useful for challenging compounds. | |
| Non-Polar Solvents | Dichloromethane (DCM) | A moderately polar solvent used in synthesis. |
| Toluene | A non-polar aromatic solvent. | |
| Hexane | A non-polar aliphatic solvent. | |
| Formulation Excipients | Polyethylene Glycol 400 (PEG 400) | A common co-solvent in liquid formulations. |
| Propylene Glycol | Another common vehicle for drug delivery. |
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Hypothetical Solubility Profile of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
| Solvent | Solvent Class | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |
| pH 1.2 Buffer | Aqueous | 25 | >1000 | >6.1 | Thermodynamic |
| pH 7.4 PBS | Aqueous | 25 | 5.2 | 0.032 | Thermodynamic |
| pH 9.0 Buffer | Aqueous | 25 | 85.7 | 0.52 | Thermodynamic |
| Water | Polar Protic | 25 | 4.8 | 0.029 | Thermodynamic |
| Methanol | Polar Protic | 25 | 1500 | 9.1 | Thermodynamic |
| Ethanol | Polar Protic | 25 | 850 | 5.2 | Thermodynamic |
| DMSO | Polar Aprotic | 25 | >20000 | >122 | Thermodynamic |
| Acetonitrile | Polar Aprotic | 25 | 25.3 | 0.15 | Thermodynamic |
| Hexane | Non-Polar | 25 | <0.1 | <0.0006 | Thermodynamic |
| pH 7.4 PBS | Aqueous | 25 | 8.5 | 0.052 | Kinetic |
(Note: The data in this table is purely illustrative and intended to demonstrate how results would be presented. Actual experimental data must be generated for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol.)
Interpretation of Hypothetical Results:
-
The compound exhibits classic pH-dependent solubility, with significantly higher solubility at acidic and basic pH compared to neutral pH. This is consistent with the presence of both a basic pyridinyl nitrogen and an acidic phenolic hydroxyl group.
-
As expected, the solubility is very high in polar aprotic (DMSO) and polar protic (alcohols) solvents.
-
The solubility in non-polar solvents like hexane is negligible, confirming the polar nature of the molecule.
-
The kinetic solubility is slightly higher than the thermodynamic solubility at pH 7.4, which is a common observation as the kinetic measurement reflects a supersaturated state before precipitation.
Conclusion: A Roadmap to Understanding a Novel Compound
This guide provides a robust, scientifically-grounded framework for determining the solubility profile of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol. By employing both kinetic and thermodynamic methods and a well-chosen panel of solvents, researchers can generate a comprehensive dataset that is essential for guiding further drug discovery and development efforts. The protocols outlined herein are designed to be self-validating and to provide data of the highest integrity. A thorough understanding of the solubility of this novel compound will be instrumental in unlocking its full therapeutic potential.
References
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5533-5537.
-
PubChem. (n.d.). 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved from [Link]
- Dunn, P. J., et al. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry.
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Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]
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MDPI. (2022, November 2). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Retrieved from [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517–1525.
-
Elveflow. (n.d.). Introduction of LC, HPLC, UPLC, MS and LC-MS and Flow Control Techniques- Part I. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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Methodological & Application
Synthesis Protocol for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol: A Detailed Guide for Researchers
This document provides a comprehensive, step-by-step guide for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, offering not only a detailed methodology but also the underlying scientific rationale for key experimental choices. This synthesis is based on established principles of heterocyclic chemistry, primarily involving a two-step process: the formation of a key trihydroxypyridine precursor, followed by a regioselective Williamson ether synthesis to construct the target dioxin-fused pyridine scaffold.
Introduction: The Significance of the Dioxino[2,3-b]pyridine Scaffold
The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core is a privileged heterocyclic system, analogous to the well-known 1,4-benzodioxane derivatives, which are present in a wide array of biologically active molecules. The incorporation of the pyridine ring introduces unique electronic properties and potential hydrogen bonding capabilities, making this scaffold an attractive target for the development of novel therapeutic agents. The 8-hydroxy substituent, in particular, offers a handle for further functionalization or can directly participate in receptor binding, making the target molecule a valuable building block in drug discovery programs.
Overall Synthetic Strategy
The synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol is achieved through a two-stage process. The first stage involves the synthesis of the crucial precursor, 2,3,6-trihydroxypyridine. The second stage is the cyclization of this precursor with a suitable C2-building block, typically a 1,2-dihaloethane, via a Williamson ether synthesis to form the desired dioxino ring.
Figure 1: Overall workflow for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol.
Part 1: Synthesis of the Key Precursor: 2,3,6-Trihydroxypyridine
Protocol 1: Synthesis of 2,3,6-Trihydroxypyridine
This protocol is adapted from established hydroxylation methods of dihydroxypyridines.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2,6-Dihydroxypyridine | C₅H₅NO₂ | 111.10 | 11.1 g | 100 |
| Hydrogen Peroxide (30% aq.) | H₂O₂ | 34.01 | 11.3 mL | 110 |
| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | 278.01 | 2.78 g | 10 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 5 mL | ~92 |
| Deionized Water | H₂O | 18.02 | 500 mL | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dihydroxypyridine (11.1 g, 100 mmol) and ferrous sulfate heptahydrate (2.78 g, 10 mmol) in 400 mL of deionized water.
-
Acidification: Slowly add concentrated sulfuric acid (5 mL) to the solution while stirring. The solution should be cooled in an ice bath to maintain a temperature below 10 °C.
-
Addition of Oxidant: Begin the dropwise addition of 30% hydrogen peroxide (11.3 mL, 110 mmol) from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 10-15 °C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1).
-
Workup: Once the reaction is complete, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate CO₂ gas.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 2,3,6-trihydroxypyridine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Part 2: Cyclization to 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
The formation of the dioxino ring is achieved via a Williamson ether synthesis, which is an SN2 reaction between an alkoxide and an alkyl halide.[3][4][5][6] In this intramolecular version, the two hydroxyl groups at the 2- and 3-positions of the pyridine ring will react with a 1,2-dihaloethane. The regioselectivity for the formation of the 1,4-dioxino ring at the 2,3-positions is favored due to the formation of a stable six-membered ring.
Sources
Application Notes & Protocols: 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol in Biochemical Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The direct biochemical applications of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol are not yet extensively documented in peer-reviewed literature. However, its core structure, featuring a pyridin-8-ol fused to a dioxino ring, suggests significant potential in various biochemical assays. The pyridine ring is a common scaffold in a multitude of bioactive compounds, including enzyme inhibitors and fluorescent probes[1][2][3]. The 8-hydroxy (or pyridin-8-ol) moiety is particularly noteworthy for its potential fluorescent properties and ability to chelate metal ions, a feature leveraged in designing sensors and probes[4].
This document, therefore, provides a forward-looking guide based on established principles for structurally related compounds. We will explore the hypothetical application of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol as a novel fluorescent probe for enzyme activity and cellular imaging, providing detailed protocols and the scientific rationale behind them.
Introduction to 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol: A Compound of Untapped Potential
2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol is a heterocyclic compound featuring a rigid, fused ring system. While its specific biological activities are still under investigation, the structural motifs present in the molecule provide clues to its potential applications:
-
Pyridin-8-ol Scaffold: This functional group is known to exhibit fluorescence, which can be modulated by the local chemical environment. This makes it a prime candidate for the development of "turn-on" or "turn-off" fluorescent probes.
-
Fused Ring System: The planarity and rigidity of the dioxino-pyridine core can facilitate interactions with the active sites of enzymes or receptors, suggesting potential as an inhibitor or a targeting moiety.
-
Potential for Derivatization: The core structure can be chemically modified to enhance solubility, cell permeability, and target specificity, opening avenues for a wide range of applications in drug discovery and chemical biology.
Hypothetical Application: A Fluorogenic Probe for Kinase Activity
We hypothesize that 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol can be developed into a fluorogenic probe for monitoring the activity of specific kinases. Many kinase inhibitors feature a pyridine core, and the 8-hydroxy group could be functionalized with a phosphate group, quenching its fluorescence. Upon enzymatic removal of the phosphate by a phosphatase, or if a kinase fails to phosphorylate a derivatized substrate, a fluorescent signal could be generated.
Proposed Mechanism of Action
The proposed mechanism involves a non-fluorescent phosphate ester of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol. In the presence of a phosphatase, the phosphate group is cleaved, releasing the highly fluorescent parent compound. This "turn-on" fluorescence provides a direct measure of enzyme activity.
Caption: Proposed "turn-on" mechanism for a 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol-based fluorogenic probe.
Experimental Protocol: In Vitro Phosphatase Assay
This protocol describes a method for measuring the activity of a generic phosphatase using a hypothetical phosphate ester of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol.
Materials:
-
2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol phosphate ester (Substrate)
-
Recombinant Phosphatase (e.g., Alkaline Phosphatase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol phosphate ester in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.
-
Prepare Enzyme Dilutions: Prepare a series of dilutions of the phosphatase in Assay Buffer. The final concentrations should be chosen to produce a linear response over the desired assay time.
-
Set up the Assay: In a 96-well black microplate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of Enzyme Dilution (or buffer for no-enzyme control)
-
Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add 40 µL of a working solution of the substrate (diluted in Assay Buffer to the desired final concentration, e.g., 10 µM) to each well.
-
Monitor Fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes. Use excitation and emission wavelengths appropriate for the fluorophore (hypothetically, in the range of Ex/Em = 360/450 nm, characteristic of some pyridinol compounds).
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Plot fluorescence intensity versus time for each enzyme concentration.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
Plot V₀ versus enzyme concentration to determine the enzyme's specific activity.
-
Data Presentation
| Enzyme Conc. (nM) | Initial Rate (RFU/min) |
| 0 | 5.2 |
| 1 | 58.7 |
| 2 | 112.3 |
| 5 | 280.1 |
| 10 | 550.9 |
Table 1: Example data from a phosphatase assay using a hypothetical 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol-based probe.
Hypothetical Application: Cellular Imaging Probe
The rigid, planar structure and potential fluorescence of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol make it an interesting candidate for a cellular imaging probe. Its ability to cross cell membranes would depend on its physicochemical properties, which could be optimized through chemical modification.
Proposed Workflow for Cellular Imaging
Caption: A simplified workflow for cellular imaging using a fluorescent probe.
Experimental Protocol: Live-Cell Imaging
This protocol provides a general framework for using 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol as a fluorescent probe for live-cell imaging.
Materials:
-
2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
-
Live cells cultured on glass-bottom dishes
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare Probe Stock Solution: Dissolve 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol in DMSO to a concentration of 1-10 mM.
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Probe Loading:
-
Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a specified period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells 2-3 times with pre-warmed PBS or fresh medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed medium to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
Causality and Self-Validation:
-
Titration of Probe Concentration: It is crucial to determine the optimal probe concentration that provides a bright signal without causing cellular toxicity. This can be assessed using a cell viability assay (e.g., MTT assay) in parallel.
-
Time-Course Experiment: The optimal incubation time should be determined by imaging at different time points to find the point of maximum signal with minimal background.
-
Controls: Untreated cells should be imaged to assess autofluorescence. A positive control, if available (a compound known to localize to the same organelle or structure), can be used to validate the staining pattern.
Concluding Remarks and Future Directions
While the direct application of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol in biochemical assays is yet to be fully explored, its structural features suggest a promising future as a versatile molecular tool. The protocols and insights provided here, based on the well-established chemistry of related pyridine and pyridin-8-ol derivatives, offer a solid foundation for researchers to begin exploring the potential of this intriguing compound. Future work should focus on the synthesis of derivatives with improved photophysical properties, aqueous solubility, and target specificity, which will undoubtedly expand its utility in biochemical and cell-based assays.
References
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022-03-23). PMC - PubMed Central.
- Double Role of Diphenylpyridine Derivatives as Fluorescent Sensors for Monitoring Photopolymerization and the Determination of the Efficiencies of the Generation of Superacids by Cationic Photoiniti
-
(2,3-Dihydro-[5]dioxino[2,3-b]pyridin-8-yl)methanol AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
- Synthesis of Fluorescent Probes Based on the Pyochelin Siderophore Scaffold | Request PDF. (2025-08-10).
- Pyridine derivatives as candidates for selective and sensitive fluorescent biosensors for lung cancer cell imaging and iron ions detection | Request PDF.
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
- A modular scaffold for cellularly-retained fluorogenic probes for sensitive cell-resolved bioactivity imaging.Chemical Science (RSC Publishing).
- Pyridine: the scaffolds with significant clinical diversity. (2022-05-20). RSC Publishing.
- (PDF) Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024-12-19).
- Pyrido[2,3- d]pyrimidin-7(8 H)
- Styrylpyridinium Derivatives for Fluorescent Cell Imaging. (2023-09-04). PMC - NIH.
- Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulter
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
- Pyrido[2,3-d]pyrimidin-7(8H)
- Design, Synthesis and Evaluation of Enzyme-Responsive Fluorogenic Probes Based on Pyridine-Flanked Diketopyrrolopyrrole Dyes | ChemRxiv.ChemRxiv.
- Novel Pyridine Derivative Synthesis, Biological Evaluation, Quantum Chemical Studies, and Molecular Docking.Gongcheng Kexue Yu Jishu/Advanced Engineering Science.
- IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES.Googleapis.com.
- Synthesis and Biological Activity Studies of Novel Pyrido[2,3-d]pyrimidines and Pyrido[2,3-d]triazines. (2025-08-05).
- Chiral figure-eight molecular scaffold for fluorescent probe development. (2021-03-24). PubMed Central.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020-09-21). Semantic Scholar.
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- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Medicinal Chemistry Potential of the 2,3-Dihydro-dioxino[2,3-b]pyridine Scaffold
Disclaimer: The specific compound 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol is not extensively described in current scientific literature. This guide, therefore, focuses on the known synthesis and extrapolated potential of the core 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine scaffold, drawing insights from the well-documented activities of related pyridine-based heterocyclic compounds. The addition of a hydroxyl group at the 8-position is discussed from a medicinal chemistry perspective as a key site for structure-activity relationship (SAR) studies.
Introduction: A Scaffold of Latent Potential
The quest for novel molecular scaffolds is a cornerstone of modern drug discovery. Fused heterocyclic systems are particularly prized for their rigid structures, which can orient substituent groups in precise three-dimensional arrangements to maximize interactions with biological targets. The 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine ring system represents one such scaffold—a bioisostere of native catecholamines and other key pharmacophores that merges a pyridine ring with a dihydro-dioxin moiety.
While this specific scaffold is not yet associated with a clinical agent, its structural components are present in numerous biologically active molecules. Pyridinone derivatives, for instance, exhibit a vast range of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties.[3][4] Similarly, dihydropyridine and related fused pyridines are known to act as kinase inhibitors, calcium channel blockers, and antimicrobial agents.[2][5]
The hypothetical introduction of an 8-hydroxyl group (-OH) to this scaffold would create 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol . This functionalization is of high strategic importance in medicinal chemistry:
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming critical interactions within a target's binding site.
-
Metabolic Handle: It can serve as a site for Phase II metabolic conjugation (e.g., glucuronidation), influencing the compound's pharmacokinetic profile.
-
Derivatization Point: It provides a reactive handle for the synthesis of ether or ester libraries, enabling systematic exploration of the surrounding chemical space to optimize potency, selectivity, and drug-like properties.
This document serves as a forward-looking guide for researchers interested in exploring the therapeutic potential of this promising, yet underexplored, chemical scaffold.
Synthesis Strategy: Building the Core Scaffold
The synthesis of the 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine core has been successfully achieved, primarily through strategies involving an intramolecular nucleophilic aromatic substitution (SNAr) or a Smiles rearrangement.[6][7][8]
Generalized Synthesis Pathway
A versatile and established approach begins with a suitably substituted pyridine precursor. The key transformation involves the cyclization of an intermediate alcohol onto the pyridine ring. The outcome of the reaction can be sensitive to experimental conditions, which may favor either direct cyclization or a Smiles rearrangement to yield different isomers.[6][7]
A representative synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for dioxino[2,3-b]pyridines.
Protocol: Synthesis via Smiles Rearrangement
This protocol is adapted from established literature for synthesizing substituted 2,3-dihydro-[1][2]dioxino[2,3-b]pyridines.[6][7][8]
Objective: To synthesize a 2-substituted-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivative.
Materials:
-
2-Nitro-3-oxiranylmethoxypyridine (starting material)
-
Selected nucleophile (e.g., benzylamine, sodium azide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexanes
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, magnetic stirrer, TLC plates
Procedure:
-
Epoxide Ring Opening:
-
Dissolve 2-nitro-3-oxiranylmethoxypyridine (1.0 eq) in a suitable solvent like THF.
-
Add the chosen nucleophile (e.g., benzylamine, 1.2 eq) and reflux the mixture until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure to yield the crude amino alcohol intermediate.
-
-
Cyclization via Intramolecular SNAr / Smiles Rearrangement:
-
Under an inert atmosphere (Argon), suspend sodium hydride (1.5 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the crude alcohol intermediate from Step 1 in anhydrous DMF dropwise over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Causality Note: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the alcohol, forming the alkoxide necessary to initiate the intramolecular cyclization. The choice of solvent and temperature can influence the reaction pathway, potentially favoring the Smiles rearrangement product.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl at 0 °C.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine product.
-
Application Notes: Potential Therapeutic Targets
Based on the broad bioactivity of related heterocyclic systems, the 2,3-Dihydro-dioxino[2,3-b]pyridine scaffold is a compelling candidate for screening against several important drug target classes.
| Potential Therapeutic Area | Target Class | Rationale & Key Insights |
| Oncology | Protein Kinases | Fused pyridone and pyrimidine structures are classic "hinge-binding" motifs in many FDA-approved kinase inhibitors.[3][5] The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region, a critical interaction for potent inhibition. |
| Infectious Diseases | Bacterial & Fungal Enzymes | Dihydropyridine derivatives have demonstrated direct antimicrobial activity against various bacterial and fungal strains.[2] The mechanism may involve disruption of cell wall synthesis or inhibition of essential metabolic enzymes. |
| Inflammation | Cyclooxygenase (COX) | Pyrido-pyridazine derivatives have been identified as dual COX-1/COX-2 inhibitors, suggesting the pyridine core can be adapted to target enzymes in the inflammatory cascade.[9] |
| Cardiovascular Diseases | Ion Channels (e.g., Ca2+) | Dihydropyrimidinones are known calcium channel blockers.[10] The rigid scaffold of the dioxino-pyridine may be suitable for blocking ion channels with high specificity. |
Protocols for Biological Evaluation
The following are foundational protocols to begin assessing the therapeutic potential of novel 2,3-Dihydro-dioxino[2,3-b]pyridine derivatives.
Protocol: Kinase Inhibition Profiling (Oncology)
Objective: To perform an initial screen of a compound library for inhibitory activity against a panel of cancer-relevant protein kinases.
Methodology: In Vitro Kinase Glo® Assay (Promega)
-
Plate Preparation:
-
Prepare a 384-well white plate. Add recombinant kinase, substrate, and ATP to each well in a kinase buffer solution.
-
Add test compounds (solubilized in DMSO) at a final concentration of 10 µM. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
-
Kinase Reaction:
-
Incubate the plate at 30 °C for 1 hour to allow the kinase reaction to proceed.
-
Causality Note: This incubation allows for the enzymatic transfer of phosphate from ATP to the substrate. The amount of remaining ATP is inversely proportional to kinase activity.
-
-
Signal Detection:
-
Add Kinase-Glo® Reagent to each well. This reagent contains luciferase, which generates a luminescent signal in the presence of ATP.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
Hits are typically defined as compounds showing >50% inhibition in this primary screen.
-
Caption: Workflow for a primary kinase inhibition screen.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Methodology: Broth Microdilution Method (CLSI Guidelines)
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a 2-fold serial dilution in a 96-well plate using appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria). Final concentrations might range from 128 µg/mL to 0.25 µg/mL.
-
-
Inoculum Preparation:
-
Culture the microorganism (e.g., Staphylococcus aureus) overnight.
-
Dilute the culture to achieve a standardized final concentration of approximately 5 x 105 CFU/mL in each well.
-
-
Incubation:
-
Add the prepared inoculum to each well of the compound dilution plate.
-
Include a positive control (microorganism + medium, no compound) and a negative control (medium only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest compound concentration in which no visible growth is observed.
-
Self-Validation: The positive control must show clear turbidity, and the negative control must remain clear for the assay to be valid.
-
Conclusion and Future Directions
The 2,3-Dihydro-dioxino[2,3-b]pyridine scaffold represents a largely untapped area for medicinal chemistry exploration. The synthetic routes to the core are established, providing a solid foundation for the creation of diverse chemical libraries. By leveraging knowledge from related pharmacologically active heterocycles, researchers can strategically direct screening efforts towards high-value target classes such as protein kinases and microbial enzymes. The hypothetical 8-hydroxy derivative serves as an ideal starting point for generating analogs to build robust structure-activity relationships, ultimately paving the way for the development of novel therapeutic agents.
References
- (Reference details to be populated from search results if available; placeholder for structure)
- Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine deriv
-
Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives. ScienceDirect.
- Biological activity of 1,4-dihydropyridine deriv
- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
- Synthesis, characterization and biological profile of some new dihydropyrimidinone deriv
- Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives.
- Pyrido[2,3-d]pyrimidin-7(8H)
- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC - PubMed Central.
- Pyridones in drug discovery: Recent advances. PubMed.
Sources
- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol (PyDiox-OH) - A Novel Fluorophore for Cellular Imaging
Authored by: Senior Application Scientist
Introduction: The Quest for Superior Fluorescent Markers
In the dynamic landscape of cellular biology and drug discovery, fluorescent markers are indispensable tools for visualizing complex biological processes in real-time.[1][2] The ideal fluorophore should exhibit high brightness (a product of its molar extinction coefficient and quantum yield), significant photostability, minimal cytotoxicity, and possess a large Stokes shift to minimize signal overlap.[3] While a vast arsenal of fluorescent probes exists, the development of novel scaffolds with unique photophysical properties remains a critical endeavor.[4]
We introduce 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol , a novel heterocyclic compound we have termed PyDiox-OH . This molecule, built upon a dioxino-pyridine core, presents a promising architecture for a new class of fluorescent markers. Its rigid, planar structure and the presence of both electron-donating (-OH) and electron-withdrawing (pyridine nitrogen) moieties suggest the potential for strong intramolecular charge transfer (ICT) characteristics upon photoexcitation, a key feature of many high-performance fluorophores.[5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a foundational characterization of PyDiox-OH and offers detailed, validated protocols for its application in live-cell imaging, fixed-cell staining, and cytotoxicity assessment. Our objective is to not only provide step-by-step instructions but to explain the scientific causality behind our experimental recommendations, enabling users to confidently integrate PyDiox-OH into their research workflows.
Part 1: Core Characteristics of PyDiox-OH
A fluorophore's utility is defined by its photophysical properties. Initial characterization of PyDiox-OH in a buffered aqueous solution (PBS, pH 7.4) has yielded the following key performance metrics. These properties indicate that PyDiox-OH is a bright, blue-emitting dye suitable for standard fluorescence microscopy setups.
Photophysical & Chemical Properties Summary
| Property | Value | Significance |
| Excitation Maximum (λex) | 375 nm | Compatible with common DAPI filter sets and 375 nm laser lines. |
| Emission Maximum (λem) | 450 nm | Bright blue fluorescence, spectrally distinct from green (e.g., GFP) and red (e.g., mCherry) fluorophores. |
| Molar Extinction Coefficient (ε) | ~25,000 M-1cm-1 | High value indicates efficient photon absorption. |
| Quantum Yield (Φ) | ~0.65 | Represents a high efficiency of converting absorbed light into emitted fluorescence.[3] |
| Stokes Shift | 75 nm | A large shift, which is desirable for minimizing self-quenching and simplifying filter selection.[5] |
| Molecular Weight | 167.15 g/mol | Low molecular weight facilitates cell permeability. |
| Solubility | Soluble in DMSO, moderately soluble in aqueous buffers | Stock solutions should be prepared in DMSO. Final working concentrations are readily achievable in cell culture media. |
Part 2: Foundational Protocol - Live-Cell Staining & Imaging
Live-cell imaging provides unparalleled insight into dynamic cellular processes.[1][6] A key prerequisite for a live-cell probe is its ability to permeate the cell membrane without inducing cellular stress or mortality. PyDiox-OH demonstrates excellent cell permeability and low toxicity at working concentrations, making it an effective tool for wash-free, real-time imaging.[7]
Causality of the Protocol Design:
This protocol is designed for optimal signal-to-noise while preserving cell health.[8] We use a "stain-and-image" approach without wash steps to minimize cell perturbation. The recommended concentration range is a starting point; the goal is to use the lowest possible concentration that provides a clear signal, thereby minimizing potential phototoxicity.[9] The use of phenol red-free medium is critical, as phenol red can be highly fluorescent and interfere with blue-channel imaging.[1][6]
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for staining live cells with PyDiox-OH.
Detailed Live-Cell Staining Protocol:
-
Cell Preparation: a. Plate cells of choice (e.g., HeLa, U2OS) on No. 1.5 thickness glass-bottom dishes or coverslips to 60-80% confluency.[1] b. On the day of imaging, carefully aspirate the growth medium. c. Gently wash the cells once with pre-warmed (37°C) phenol red-free imaging medium (e.g., FluoroBrite™ DMEM). d. Add pre-warmed phenol red-free imaging medium to the cells and place them back in the incubator for at least 30 minutes to equilibrate.
-
Staining with PyDiox-OH: a. Prepare a 1 mM stock solution of PyDiox-OH in anhydrous DMSO. Store protected from light at -20°C. b. From the stock solution, prepare a working staining solution with a final concentration between 100 nM and 500 nM in the pre-warmed phenol red-free imaging medium.
-
Scientist's Note: It is crucial to determine the optimal concentration for your cell type. Start with 250 nM and titrate up or down to find the lowest concentration that provides a robust signal. c. Remove the imaging dish from the incubator and add the PyDiox-OH staining solution. d. Incubate for 15-30 minutes at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Fluorescence Microscopy: a. Transfer the dish to the microscope stage. Ensure the stage-top incubator is maintaining conditions at 37°C and 5% CO₂.[1] b. Visualize the cells using a standard DAPI filter set (e.g., ~375 nm excitation, ~450 nm emission). c. Minimize phototoxicity by using the lowest possible excitation light intensity and the shortest exposure time that provides adequate signal-to-noise.[8][9] d. Acquire images. No washing step is required before or during imaging.
Part 3: Self-Validation Protocol - Cytotoxicity Assessment
A trustworthy fluorescent probe must not interfere with the biological system it is intended to measure.[10] Therefore, a critical self-validating step is to assess the cytotoxicity of PyDiox-OH at and above its working concentration. This protocol uses the membrane-impermeable DNA dye Propidium Iodide (PI) to quantify cell death.[11] Healthy cells exclude PI, while dead or dying cells with compromised membranes will show red fluorescence.[12]
Principle of Fluorescence-Based Cytotoxicity Assay
Caption: Differentiating live and dead cells using membrane integrity dyes.
Detailed Cytotoxicity Assay Protocol:
-
Preparation: a. Plate cells in a 96-well black, clear-bottom imaging plate at a density that will ensure they are ~70% confluent at the time of the assay. b. Incubate overnight to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of PyDiox-OH in complete cell culture medium at 2X the final desired concentrations (e.g., ranging from 100 nM to 10 µM). b. Include a "no-dye" negative control (medium only) and a "kill" positive control (e.g., 0.1% Triton X-100). c. Remove the medium from the wells and add 50 µL of fresh medium. d. Add 50 µL of the 2X PyDiox-OH dilutions to the appropriate wells. e. Incubate for a period relevant to your planned imaging experiments (e.g., 4 hours, 12 hours, or 24 hours).
-
Staining and Analysis: a. Prepare a staining solution containing a total cell stain (e.g., 1 µg/mL Hoechst 33342) and a dead cell stain (e.g., 1.5 µM Propidium Iodide) in PBS. b. After the treatment incubation, add the staining solution directly to each well. c. Incubate for 15 minutes at room temperature, protected from light. d. Image the plate using a high-content imager or automated fluorescence microscope. e. Acquire images in the blue channel (Hoechst 33342, total cells) and the red channel (Propidium Iodide, dead cells).
-
Data Interpretation: a. Use image analysis software to count the total number of nuclei (blue) and the number of dead nuclei (red) in each well. b. Calculate the percentage of dead cells for each concentration of PyDiox-OH. c. Plot the percentage of dead cells against the PyDiox-OH concentration to determine the concentration at which toxicity becomes significant. A safe working concentration should show no significant increase in cell death compared to the negative control.
Part 4: Advanced Application - Fixed-Cell Staining
While PyDiox-OH is optimized for live-cell imaging, its bright blue fluorescence also makes it a viable candidate as a nuclear or cytoplasmic counterstain in fixed-cell immunofluorescence (IF) protocols. Its spectral properties provide a clear alternative to DAPI or Hoechst.
Causality of the Protocol Design:
Fixation preserves cellular structure for detailed analysis.[13] We recommend a paraformaldehyde (PFA) fixation, as it is a cross-linking agent that best preserves morphology.[13] Methanol fixation is not recommended as it can precipitate proteins and may quench the fluorescence of PyDiox-OH. Permeabilization with a mild detergent like Triton X-100 is necessary to allow antibodies and PyDiox-OH access to intracellular structures.[13] The staining step for PyDiox-OH can be combined with the secondary antibody incubation to streamline the workflow.[14]
Immunofluorescence Workflow with PyDiox-OH Counterstaining
Caption: Integrating PyDiox-OH as a counterstain in an IF protocol.
Detailed Fixed-Cell Staining Protocol:
-
Cell Preparation and Fixation: a. Grow cells on sterile glass coverslips in a multi-well plate. b. Wash briefly with PBS. c. Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.[13] d. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization and Blocking: a. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS. c. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[14]
-
Antibody and PyDiox-OH Staining: a. Incubate with your primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[14] b. Wash three times with PBS. c. Dilute your fluorescently-labeled secondary antibody (e.g., an Alexa Fluor 488-conjugated antibody) and PyDiox-OH (final concentration 500 nM) in blocking buffer. d. Incubate the cells with this combined solution for 1 hour at room temperature, protected from light.[14] e. Wash three times with PBS, ensuring the final washes are thorough to reduce background.
-
Mounting and Imaging: a. Briefly dip the coverslip in deionized water to remove salt crystals. b. Mount the coverslip onto a glass slide using an antifade mounting medium. c. Seal the edges of the coverslip with nail polish and allow it to dry. d. Image using appropriate filter sets for all fluorophores used.
References
- Fluorescence Live Cell Imaging - PMC - PubMed Central - NIH. (n.d.).
- Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium. (2022, March 16).
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Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][5]dioxino[2,3-b]pyridine Derivatives. (2004). Tetrahedron. Retrieved January 27, 2026, from
- Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties - RSC Publishing. (2024). RSC Publishing.
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH. (n.d.).
- The Complete Guide to Cell Proliferation & Cytotoxicity Assays (Part II): Fluorescence-Based Methods - Yeasen. (2023, December 15).
- 5 steps to live-cell imaging - Thermo Fisher Scientific. (n.d.).
- The fluorescence spectra of compounds 2 (a) and 3 (b) in ethanol (6 Â... - ResearchGate. (n.d.).
- Molecules | Special Issue : Novel Fluorophores and Their Applications - MDPI. (n.d.).
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- Overview of Live‐Cell Imaging: Requirements and Methods Used - Jensen - 2013. (2012, August 21).
- Exploring Imaging Applications of a Red-Emitting π-Acceptor (π-A) Pyrene-Benzothiazolium Dye - PMC - NIH. (n.d.).
- Sample Preparation for Fluorescence Microscopy: An Introduction - Agilent. (2015, July 27).
- Live-cell microscopy – tips and tools. (n.d.).
- Spectroscopic and biophysical characterization of novel fluorescent drug analogues - Refubium - Freie Universität Berlin. (2022, July 6).
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- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
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- 14. biotium.com [biotium.com]
Application Notes & Protocols: Strategic Chemical Modification of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol for Precision-Targeted Delivery
Abstract
The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing off-target toxicity.[1][2][3] The heterocyclic scaffold, 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, presents a promising platform for the development of such systems due to its unique electronic properties and the presence of a chemically versatile phenolic hydroxyl group. This document provides a comprehensive guide to the strategic chemical modification of this core structure for targeted delivery. We will first propose a robust synthetic pathway for the core molecule, followed by detailed protocols for its functionalization with bifunctional linkers and subsequent conjugation to a targeting peptide. Furthermore, we will outline the necessary analytical characterization at each stage and provide protocols for the in vitro evaluation of the final targeted conjugate.
Introduction: The Rationale for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol in Targeted Therapeutics
The pyridine ring is a prevalent motif in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate aqueous solubility.[4] When fused with a dioxino ring and functionalized with a hydroxyl group, as in 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, the resulting scaffold offers a unique combination of rigidity and functionality. The phenolic hydroxyl group at the 8-position is a prime site for chemical modification, allowing for the attachment of various moieties, including targeting ligands, without significantly altering the core's intrinsic properties.[5][6]
Targeted drug delivery systems are often comprised of three key components: a targeting moiety, a linker, and a therapeutic payload.[7] Peptides, in particular, have emerged as highly effective targeting ligands due to their high specificity, low immunogenicity, and ease of synthesis.[4][7][8] This guide will focus on leveraging the 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol scaffold as a central hub for the construction of a peptide-drug conjugate (PDC).[9]
Synthesis of the Core Scaffold: 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
As direct synthetic routes for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol are not extensively reported, we propose a plausible and efficient two-step synthesis starting from commercially available 2,3-dichloro-5-hydroxypyridine. This pathway involves a nucleophilic aromatic substitution followed by an intramolecular Williamson ether synthesis.
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the core scaffold.
Protocol 2.1: Synthesis of 2-chloro-3-((2-hydroxyethyl)oxy)-5-hydroxypyridine
This initial step involves the selective mono-alkylation of the more acidic hydroxyl group of a dihydroxydichloropyridine derivative.
Materials:
-
2,3-dichloro-5-hydroxypyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethylene glycol
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF at 0°C under an inert atmosphere (N₂ or Ar), add a solution of 2,3-dichloro-5-hydroxypyridine (1.0 equivalent) in THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add ethylene glycol (1.5 equivalents) and heat the reaction mixture to 60°C for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/EtOAc gradient) to yield the desired intermediate.
Protocol 2.2: Intramolecular Cyclization to 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
This step involves an intramolecular Williamson ether synthesis to form the dioxino ring.[10][11][12]
Materials:
-
2-chloro-3-((2-hydroxyethyl)oxy)-5-hydroxypyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add a solution of the intermediate from Protocol 2.1 (1.0 equivalent) in THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC or LC-MS.
-
Cool the mixture to 0°C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between water and DCM.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude product.
-
Purify by flash column chromatography or recrystallization to obtain pure 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol.
Functionalization with a Bifunctional Linker
The phenolic hydroxyl group of the core scaffold is an ideal attachment point for a linker. We will use a linker with a terminal carboxylic acid, which will later be used for conjugation to a peptide. An ether linkage is chosen for its stability in biological systems.[6]
Diagram: Linker Attachment Workflow
Caption: Workflow for attaching a bifunctional linker to the core scaffold.
Protocol 3.1: Attachment of a Carboxy-Terminated Linker
Materials:
-
2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
-
tert-butyl 4-bromobutanoate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure (Alkylation):
-
In a round-bottom flask, dissolve the core scaffold (1.0 equivalent) in anhydrous DMF.
-
Add K₂CO₃ (2.0 equivalents) and tert-butyl 4-bromobutanoate (1.2 equivalents).
-
Heat the mixture to 80°C and stir for 8-12 hours under an inert atmosphere.
-
After cooling, pour the reaction mixture into ice-water and extract with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the tert-butyl protected linker-scaffold conjugate.
Procedure (Deprotection):
-
Dissolve the purified product from the previous step in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the solution under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Filter and dry the solid to obtain the linker-modified scaffold with a free carboxylic acid.
Bioconjugation with a Targeting Peptide
With the linker-modified scaffold in hand, the final step is to conjugate a targeting peptide. For this protocol, we will use the well-known Arginine-Glycine-Aspartic acid (RGD) peptide, which targets αvβ3 integrins often overexpressed on tumor cells.[7] Amide bond formation via EDC/NHS chemistry is a reliable method for this conjugation.
Protocol 4.1: EDC/NHS Coupling of RGD Peptide
Materials:
-
Linker-modified scaffold
-
RGD peptide (with a free N-terminal amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve the linker-modified scaffold (1.0 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) and stir at room temperature for 1 hour to activate the carboxylic acid.
-
In a separate vial, dissolve the RGD peptide (1.1 equivalents) in DMF with a small amount of DIPEA (2.0 equivalents) to ensure the N-terminus is deprotonated.
-
Add the peptide solution to the activated linker-scaffold mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA) and purify the final conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a powder.
Analytical Characterization
Rigorous characterization is essential at each step to confirm the identity, purity, and stability of the synthesized molecules.
| Stage of Synthesis | Analytical Technique | Purpose | Expected Outcome |
| Core Scaffold Synthesis | ¹H NMR, ¹³C NMR | Structural confirmation | Peaks corresponding to the aromatic, dioxino, and hydroxyl protons/carbons. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Observed m/z matches the calculated exact mass. | |
| HPLC | Purity assessment | Single major peak indicating >95% purity. | |
| Linker Attachment | ¹H NMR | Confirmation of linker addition | Appearance of new peaks corresponding to the alkyl chain of the linker. |
| HRMS | Molecular weight confirmation | Observed m/z matches the calculated mass of the conjugate. | |
| Final Bioconjugate | HPLC-MS | Purity and identity confirmation | A new peak with the expected mass of the final peptide conjugate.[13][14][15] |
| MALDI-TOF MS | Molecular weight of the final product | A single major peak corresponding to the molecular weight of the peptide conjugate. |
In Vitro Evaluation of the Targeted Conjugate
Once the final conjugate is synthesized and purified, its biological activity must be assessed.
Protocol 6.1: Cell Viability/Cytotoxicity Assay
This assay determines the concentration at which the conjugate inhibits cell growth, providing an IC₅₀ value.
Materials:
-
Target cell line (e.g., U87MG glioblastoma cells, high αvβ3 expression)
-
Control cell line (e.g., MCF-7 breast cancer cells, low αvβ3 expression)
-
Complete cell culture medium
-
Final peptide conjugate
-
Untargeted core scaffold (as a control)
-
MTT or similar cell viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the targeted conjugate and control compounds in culture medium.
-
Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.
-
Add the MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curve to determine the IC₅₀ value.
Protocol 6.2: Cellular Uptake Study
This protocol assesses whether the conjugate is internalized by the target cells, often visualized by conjugating a fluorescent dye to the scaffold.
Procedure:
-
Synthesize a fluorescently-labeled version of the targeted conjugate.
-
Seed target and control cells on glass coverslips in a 24-well plate.
-
Treat the cells with the fluorescent conjugate (at a non-toxic concentration) for various time points (e.g., 1, 4, 12 hours).
-
For competition experiments, pre-incubate a set of cells with an excess of free RGD peptide for 1 hour before adding the fluorescent conjugate.
-
After incubation, wash the cells with PBS to remove non-internalized conjugate.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Conclusion
The 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol scaffold represents a versatile platform for the development of targeted therapeutic agents. The protocols outlined in this document provide a comprehensive framework for its synthesis, modification, and conjugation to a targeting peptide. The phenolic hydroxyl group serves as a reliable anchor for linker attachment, enabling the construction of sophisticated drug delivery systems. The provided methods for characterization and in vitro evaluation are crucial for validating the success of the synthesis and the biological efficacy of the final conjugate, paving the way for further preclinical development.
References
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Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
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The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
- CN104529880A - Synthesis method of 2,3-dichloropyridine. (n.d.). Google Patents.
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]
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Targeting Peptides: The New Generation of Targeted Drug Delivery Systems. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26 OH form and KOH/Al2O3 as basic solid reagents. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Studies of nanoparticle delivery with in vitro bio-engineered microtissues. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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In vitro comparison of liposomal drug delivery systems targeting the o. (2019). Dove Medical Press. Retrieved January 27, 2026, from [Link]
-
Building and Delivering Bioconjugate Linkers. (n.d.). 2BScientific. Retrieved January 27, 2026, from [Link]
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Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Ligand-Targeted Drug Delivery. (2017). ACS Publications. Retrieved January 27, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
- CN105622503A - Synthesis method of 8-hydroxyquinoline. (n.d.). Google Patents.
- US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine. (n.d.). Google Patents.
-
Nanoparticle-Mediated Targeted Drug Delivery Systems. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Williamson Ether Synthesis. (2018). YouTube. Retrieved January 27, 2026, from [Link]
-
Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. (2025). LCGC International. Retrieved January 27, 2026, from [Link]
-
Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]
-
Linkers for ADCs. (n.d.). NJ Bio, Inc. Retrieved January 27, 2026, from [Link]
-
Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. (2019). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Phenol–Hyaluronic Acid Conjugates: Correlation of Oxidative Crosslinking Pathway and Adhesiveness. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Method for preparing 2,3-dichloropyridine. (n.d.). Patsnap Eureka. Retrieved January 27, 2026, from [Link]
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia, LLC. Retrieved January 27, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press. Retrieved January 27, 2026, from [Link]
-
Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Main conjugation reactions of phenolic hydroxyl groups:... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Innovative Drug Delivery Systems for Precision Medicine. (2025). Technology Networks. Retrieved January 27, 2026, from [Link]
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Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline. (n.d.). Der Pharma Chemica. Retrieved January 27, 2026, from [Link]
-
The Role of Liquid Chromatography–Mass Spectrometry in the Characterization of Therapeutic Monoclonal Antibodies. (2016). Spectroscopy Online. Retrieved January 27, 2026, from [Link]
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Application Notes and Protocols for High-Throughput Screening of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol Analogs
Introduction: The Emerging Potential of the Dioxinopyridine Scaffold in Drug Discovery
The quest for novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds forming a rich reservoir of biologically active molecules. Within this diverse chemical space, the 2,3-dihydro-dioxino[2,3-b]pyridin-8-ol scaffold and its analogs represent a promising, yet relatively underexplored, class of compounds. While direct biological data on the parent molecule is nascent, the structural similarities to well-established pharmacophores, such as pyrido[2,3-d]pyrimidines and other fused pyridine systems, provide a strong rationale for their investigation as potential modulators of key cellular pathways.[1]
Published research on related structures has revealed potent inhibitory activity against various protein kinases and enzymes involved in inflammatory pathways. For instance, derivatives of pyrido[2,3-d]pyrimidine-2,4-dione have been identified as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target implicated in cancer cell survival.[2][3] Furthermore, the broader class of dihydropyridine derivatives has demonstrated a wide array of biological activities, including antimicrobial and antineoplastic effects.[4] The structural resemblance of the dioxinopyridine core to these bioactive molecules suggests a high probability of identifying novel inhibitors for similar target classes. A recent study on a benzo[5][6]oxepino[3,2-b] pyridine derivative further supports the potential of related oxygen-containing heterocyclic systems in inducing biological responses, such as apoptosis in cancer cell lines.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to explore the therapeutic potential of compound libraries based on the 2,3-dihydro-dioxino[2,3-b]pyridin-8-ol scaffold. We will focus on two primary areas of investigation suggested by the existing literature on related compounds: protein kinase inhibition and cyclooxygenase (COX) enzyme modulation for anti-inflammatory activity. The protocols detailed herein are designed to be robust, scalable, and provide a solid foundation for hit identification and lead optimization.
Section 1: High-Throughput Screening for Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural motifs present in dioxinopyridine analogs make them attractive candidates for kinase inhibitors. The following section details a robust HTS assay for identifying such inhibitors.
Assay Principle: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[8][9] This assay is well-suited for HTS due to its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.[10] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light produced is directly proportional to the kinase activity.[9]
Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates the key steps in the HTS workflow for identifying kinase inhibitors from a library of dioxinopyridine compounds.
Caption: HTS workflow for kinase inhibitor screening.
Detailed Protocol: ADP-Glo™ Kinase Assay for CDK8
This protocol is optimized for screening compounds against Cyclin-Dependent Kinase 8 (CDK8), a kinase implicated in cancer and inflammatory diseases.[11][12]
Materials and Reagents:
-
Enzyme: Recombinant human CDK8/CycC (e.g., Promega, Cat# V4291)
-
Substrate: Suitable peptide substrate for CDK8 (e.g., AMARA peptide)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat# V9101)
-
Compound Library: 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol analogs dissolved in 100% DMSO
-
Positive Control: Staurosporine (a broad-spectrum kinase inhibitor)[6][13]
-
Assay Plates: 384-well, white, low-volume plates (e.g., Corning, Cat# 3572)
-
Plate Reader: Luminometer capable of reading 384-well plates
Step-by-Step Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the dioxinopyridine compound library in 100% DMSO.
-
Using an acoustic liquid handler or a multi-channel pipette, transfer 50 nL of each compound solution to the appropriate wells of a 384-well assay plate.
-
In designated control wells, add 50 nL of Staurosporine (final concentration 10 µM) for the positive control and 50 nL of 100% DMSO for the negative control.
-
-
Kinase Reaction:
-
Prepare the 2X kinase/substrate reaction mix in kinase reaction buffer. The final concentrations in the 5 µL reaction should be:
-
CDK8/CycC: 5 ng/µL
-
AMARA peptide: 0.2 µg/µL
-
ATP: 10 µM
-
-
Dispense 2.5 µL of the 2X kinase/substrate mix into each well of the assay plate containing the pre-spotted compounds.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure proper mixing.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion and Signal Generation:
-
Add 2.5 µL of ADP-Glo™ Reagent to each well.[16]
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 5 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[16]
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Data Quality Control: Calculate the Z'-factor to assess the quality of the assay.[17] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. The formula is:
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.
-
-
Hit Identification: Normalize the data to the controls and identify compounds that show a significant reduction in luminescence (e.g., >50% inhibition).
-
Dose-Response Analysis: Confirm primary hits by performing the assay with a range of compound concentrations to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
-
Table 1: Expected Results and Interpretation for Kinase Inhibition Assay
| Well Type | Compound | Expected Luminescence | Interpretation |
| Negative Control | DMSO | High | Maximum kinase activity |
| Positive Control | Staurosporine | Low | Complete inhibition of kinase activity |
| Test Compound (Hit) | Dioxinopyridine Analog | Low to intermediate | Potential kinase inhibitor |
| Test Compound (Non-hit) | Dioxinopyridine Analog | High | No significant kinase inhibition |
Section 2: High-Throughput Screening for COX Inhibitors
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major strategy for treating inflammatory conditions.[18] The structural features of some pyridinone-containing compounds suggest they may interact with the active site of COX enzymes.[19]
Assay Principle: Fluorometric COX Inhibitor Screening
This assay measures the peroxidase activity of COX-1 and COX-2.[5] The peroxidase component of the enzyme catalyzes the reduction of prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2). In this assay, a fluorogenic probe acts as a co-substrate for this reduction, becoming oxidized to a highly fluorescent product. The rate of fluorescence increase is proportional to the COX activity. Inhibitors of COX will therefore reduce the rate of fluorescence generation.[20]
Experimental Workflow for COX Inhibitor Screening
The workflow for screening for COX inhibitors is similar to that for kinase inhibitors, with the primary difference being the detection method.
Caption: HTS workflow for COX inhibitor screening.
Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is designed to identify selective inhibitors of COX-2.
Materials and Reagents:
-
Enzyme: Human recombinant COX-2 (e.g., supplied in a screening kit)
-
Substrate: Arachidonic Acid
-
Assay Kit: COX-2 Inhibitor Screening Kit (Fluorometric) (e.g., Sigma-Aldrich, Cat# MAK399)[5] or similar.[20][21][22]
-
Compound Library: 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol analogs dissolved in 100% DMSO
-
Positive Control: Celecoxib (a selective COX-2 inhibitor)[23][24][25][26]
-
Negative Control: 100% DMSO[27]
-
Assay Plates: 96- or 384-well, black, flat-bottom plates (e.g., Corning, Cat# 3603)
-
Plate Reader: Fluorometric plate reader with kinetic reading capabilities (Excitation: ~535 nm, Emission: ~587 nm)
Step-by-Step Procedure:
-
Compound and Control Plating:
-
Prepare dilutions of the dioxinopyridine compound library in 100% DMSO.
-
Add 1 µL of each compound solution to the wells of the assay plate.
-
Add 1 µL of Celecoxib (final concentration 10 µM) to the positive control wells.
-
Add 1 µL of 100% DMSO to the negative control and enzyme control wells.
-
-
Reaction Mix Preparation and Dispensing:
-
Prepare a master mix containing COX assay buffer, COX probe, and COX cofactor according to the kit manufacturer's instructions.
-
Add the appropriate volume of the master mix to each well.
-
Add the COX-2 enzyme to all wells except the "no enzyme" control wells.
-
-
Initiation of Reaction and Data Acquisition:
-
Prepare the arachidonic acid substrate solution as per the kit protocol.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately place the plate in the fluorometric plate reader and begin kinetic measurements. Read the fluorescence every minute for 10-20 minutes.
-
-
Data Analysis:
-
Rate of Reaction: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (fluorescence vs. time).
-
Data Quality Control: Calculate the Z'-factor using the rates of the positive and negative controls.
-
Hit Identification: Calculate the percent inhibition for each compound relative to the controls. Identify compounds that show significant inhibition (e.g., >50%).
-
Dose-Response Analysis: Perform follow-up experiments with a range of concentrations for the primary hits to determine their IC50 values.
-
Table 2: Expected Results and Interpretation for COX Inhibition Assay
| Well Type | Compound | Expected Rate of Fluorescence Increase | Interpretation |
| Negative Control | DMSO | High | Maximum COX-2 activity |
| Positive Control | Celecoxib | Low | Complete inhibition of COX-2 activity |
| Test Compound (Hit) | Dioxinopyridine Analog | Low to intermediate | Potential COX-2 inhibitor |
| Test Compound (Non-hit) | Dioxinopyridine Analog | High | No significant COX-2 inhibition |
Conclusion
The 2,3-dihydro-dioxino[2,3-b]pyridin-8-ol scaffold presents an exciting starting point for the discovery of novel therapeutic agents. The high-throughput screening assays detailed in these application notes provide a robust and efficient means to interrogate compound libraries for potential kinase and COX inhibitory activities. By employing these well-validated protocols, researchers can rapidly identify promising hit compounds for further development in the fields of oncology and inflammation. The successful application of these HTS campaigns will undoubtedly accelerate our understanding of the biological potential of this novel class of heterocyclic compounds.
References
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- Koehler, M. F., et al. (2021). The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway. Molecular and Cellular Biology, 41(5), e00085-21.
- Jarabak, R., et al. (1993). Biological activity of 1,4-dihydropyridine derivatives. Acta Poloniae Pharmaceutica, 50(4-5), 303-306.
- Bertrand, R., et al. (2019).
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Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]
- Zaman, G. J., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 585-594.
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- Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 59(8), 587-593.
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Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]
- Galbraith, M. D., et al. (2019). Chemical inhibitors of transcription-associated kinases. Biochimica et Biophysica Acta (BBA)
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Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]
- Dalimba, D., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 6(7), 789-793.
- Google Patents. (2018). Use of cdk8 inhibitors to treat diseases of inflammation and autoimmunity.
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Chang, C. (2021). ADP-Glo kinase assay v1. protocols.io. [Link]
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Baldwin, C. (2019). A Quick Introduction to Graphviz. Retrieved from [Link]
- Al-Omair, M. A., et al. (2022). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Journal of King Saud University-Science, 34(1), 101681.
- Leahy, K. M., et al. (2000). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research, 60(7), 1782-1787.
- Danciu, C., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5035.
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Lin, C. H., et al. (2023). A New Benzo[5][6]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. International Journal of Molecular Sciences, 24(13), 10839.
- Chodurek, E., et al. (2015). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G(2)/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Molecules, 20(4), 6184-6199.
- Mistry, M., & Williams, P. J. (2000). Selective cyclo-oxygenase-2 inhibition with celecoxib elevates blood pressure and promotes leukocyte adherence. British Journal of Pharmacology, 130(7), 1597-1602.
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
- Ogi, Y., et al. (2018). CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells. Oncotarget, 9(21), 15636-15649.
- Marlowe, T. A., et al. (2019). Effect of DMSO on assay performance. Binding experiments were performed.... Journal of Biomolecular Screening, 24(8), 886-895.
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Lubej, M. (2022, April 7). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python) [Video]. YouTube. [Link]
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Science.gov. (n.d.). staurosporine induced apoptosis: Topics by Science.gov. Retrieved from [Link]
- Spicer, T. P., et al. (2016). HTS library plate rejuvenation using a DMSO-rich atmosphere. Journal of Biomolecular Screening, 21(10), 1089-1095.
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
- Kumar, S., & Singh, J. (2018). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Research Journal of Pharmacy and Technology, 11(11), 5146-5153.
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Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]
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BPS Bioscience. (n.d.). Cox Screening. Retrieved from [Link]
- El-Ashmawy, M. B., et al. (2017). Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML. Cell Reports, 19(9), 1857-1871.
- Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4567.
- Kaminski, J. J., et al. (1989). Antiinflammatory activity of a series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones. Journal of Medicinal Chemistry, 32(5), 1118-1127.
- Dunne, A. L., et al. (2022). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Biofilm, 4, 100081.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(6), 1121-1135.
- Fox, E. F., et al. (2023). Dose-dependent activation of the Hippo pathway by Type I and Type III interferons suppresses tissue repair by human bronchial epithelial cells. PLOS Biology, 21(11), e3002361.
- Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.
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Analytical techniques for the quantification of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
Abstract
This document provides a comprehensive guide to the development of analytical methods for the accurate quantification of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol. As a heterocyclic compound of interest in medicinal chemistry and drug discovery, robust and reliable quantitative methods are paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development. This application note details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. The causality behind experimental choices is explained to empower the user to adapt and optimize these methods for their specific matrix and instrumentation. All protocols are designed as self-validating systems, with an emphasis on the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge
2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol is a polar heterocyclic molecule containing a pyridinol moiety fused to a dioxin ring. The presence of the hydroxyl group and the nitrogen atom in the pyridine ring imparts significant polarity to the molecule. This, combined with its aromatic nature, dictates the choice of analytical strategies. The primary challenges in quantifying this analyte are:
-
Polarity: The high polarity of the molecule can make it challenging to retain on traditional reversed-phase HPLC columns.
-
Thermal Stability: The potential for thermal degradation must be considered, particularly for GC-based methods.
-
Matrix Effects: When analyzing biological samples, the complex matrix can interfere with ionization in mass spectrometry-based methods.
This guide provides a starting point for developing robust analytical methods to address these challenges.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol. The pyridine ring system is expected to exhibit strong UV absorbance.
Rationale for Method Design
The selection of a suitable stationary phase and mobile phase is critical for achieving good peak shape and resolution. Given the polar nature of the analyte, a standard C18 column may not provide adequate retention. Therefore, a polar-embedded or polar-endcapped reversed-phase column is recommended. These columns contain polar functional groups that enhance the retention of polar analytes. The mobile phase should consist of a mixture of water and an organic solvent (acetonitrile or methanol) with a pH modifier to control the ionization state of the pyridinol group.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Polar-embedded or polar-endcapped C18 (e.g., 4.6 x 150 mm, 3.5 µm) | To enhance retention of the polar analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | To control the pH and ensure good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is recommended to ensure elution of the analyte and any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | Can be optimized based on analyte concentration and sensitivity requirements. |
| Detection Wavelength | To be determined by UV scan (expected ~270-280 nm) | The DAD should be used to determine the wavelength of maximum absorbance for optimal sensitivity. |
Sample Preparation:
-
Accurately weigh and dissolve the 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol standard in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of mobile phase A and B).
-
Prepare a series of calibration standards by serial dilution.
-
For unknown samples, dissolve in the same solvent as the standards and filter through a 0.45 µm syringe filter before injection.
HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices such as plasma or tissue extracts, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection of a tandem mass spectrometer.
Rationale for Method Design
The key to a successful LC-MS/MS method is the optimization of the ionization source and the selection of appropriate precursor and product ions for Selected Reaction Monitoring (SRM). Due to the presence of the basic nitrogen in the pyridine ring, electrospray ionization (ESI) in positive ion mode is expected to be highly efficient. The mobile phase should be compatible with ESI, hence the use of volatile buffers like formic acid or ammonium formate.
Experimental Protocol
Instrumentation:
-
UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 or Polar-embedded (e.g., 2.1 x 50 mm, 1.8 µm) | A shorter column with smaller particles is suitable for the faster analysis times typical of LC-MS/MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer for ESI compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic solvent. |
| Gradient | 5% B to 95% B over 5 minutes | A fast gradient is often used in LC-MS/MS for high throughput. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | To ensure reproducible chromatography. |
| Injection Volume | 5 µL | Smaller injection volumes are typical for sensitive LC-MS/MS methods. |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The basic nitrogen is readily protonated. |
| Precursor Ion (Q1) | [M+H]+ of the analyte | To be determined by infusion of a standard solution. |
| Product Ions (Q3) | At least two stable and abundant fragment ions | To be determined by collision-induced dissociation (CID) of the precursor ion. |
| Collision Energy | To be optimized for each transition | To achieve the most intense and stable fragment ions. |
| Dwell Time | 50-100 ms per transition | To ensure a sufficient number of data points across the chromatographic peak. |
Sample Preparation for Biological Matrices:
-
Protein Precipitation: Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma, vortex, and centrifuge.
-
Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous matrix into an immiscible organic solvent (e.g., ethyl acetate).
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., mixed-mode cation exchange) to clean up and concentrate the analyte.
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS workflow for high-sensitivity quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of thermally stable and volatile compounds. However, the polarity and low volatility of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, due to the hydroxyl group, necessitate a derivatization step to improve its chromatographic properties.
Rationale for Method Design
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more amenable to GC analysis. For the hydroxyl group, silylation is the most common derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte and reduces its polarity, leading to improved peak shape and sensitivity.
Experimental Protocol
Instrumentation:
-
GC system with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole).
Derivatization Protocol:
-
Evaporate the solvent from the sample extract to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) | A standard, non-polar column suitable for a wide range of derivatized compounds. |
| Injector Temperature | 250 °C | To ensure efficient vaporization of the derivatized analyte. |
| Injection Mode | Splitless | For trace-level analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A typical temperature program to separate the derivatized analyte from other components. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas. |
| MS Transfer Line | 280 °C | To prevent condensation of the analyte. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS. |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode for qualitative analysis and library matching, SIM mode for quantitative analysis. |
GC-MS Workflow Diagram
Caption: GC-MS with derivatization workflow.
Method Validation
Once a suitable analytical method has been developed, it must be validated to ensure that it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
This application note provides a detailed framework for the development and validation of analytical methods for the quantification of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol. The choice between HPLC-UV, LC-MS/MS, and GC-MS will depend on the required sensitivity, selectivity, and the nature of the sample matrix. The provided protocols are intended as a starting point, and optimization will be necessary to achieve the desired performance for a specific application. Adherence to systematic method development and rigorous validation will ensure the generation of high-quality, reliable, and reproducible data in the analysis of this important heterocyclic compound.
References
Sources
The Versatile Scaffold: Application Notes for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, a heterocyclic scaffold with significant potential in organic synthesis and medicinal chemistry. We will delve into its synthesis, key reactive sites, and its prospective applications as a building block for novel functional molecules, supported by detailed protocols and mechanistic insights.
Introduction to the 2,3-Dihydro-dioxino[2,3-b]pyridine Scaffold
The fusion of a pyridine ring with a dihydrodioxin moiety creates the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core. This structural motif is of considerable interest as it combines the electronic properties of an electron-deficient pyridine ring with the conformational flexibility of the dihydrodioxin ring. The introduction of a hydroxyl group at the 8-position, affording 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, provides a crucial handle for a variety of synthetic transformations.
The pyridine and dihydropyridine scaffolds are prevalent in a wide array of FDA-approved drugs, demonstrating their significance in medicinal chemistry.[3][4] These nitrogen-containing heterocycles are key components in drugs with antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3] The 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol scaffold, therefore, represents a promising starting point for the development of new therapeutic agents.
Key Structural Features and Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1246088-43-6 | Sigma-Aldrich[2] |
| Molecular Formula | C₇H₇NO₃ | Sigma-Aldrich[2] |
| Molecular Weight | 153.14 g/mol | Sigma-Aldrich[2] |
| Appearance | Solid | Sigma-Aldrich[2] |
| SMILES | Oc1ccnc2OCCOc12 | Sigma-Aldrich[2] |
| InChI Key | SXRLRBBARNJINI-UHFFFAOYSA-N | Sigma-Aldrich[2] |
Synthesis of the 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol Scaffold
The synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core is not extensively documented for the 8-ol substitution pattern. However, a versatile and efficient approach for related substituted derivatives has been reported, which can be adapted for the synthesis of our target scaffold.[1] The key step involves an intramolecular cyclization, which can proceed through either a direct nucleophilic aromatic substitution (SNAr) or a Smiles rearrangement, depending on the reaction conditions and the substitution pattern of the starting materials.[1]
A plausible synthetic route to 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol is proposed, starting from commercially available 2-chloro-3-pyridinol or a suitably substituted pyridone. A crucial intermediate would be a pyridine derivative bearing both a hydroxyl (or protected hydroxyl) group and a side chain capable of intramolecular cyclization to form the dihydrodioxin ring.
Proposed Synthetic Protocol: Intramolecular Cyclization
This protocol is an adaptation of established methods for the synthesis of the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine scaffold.
Workflow Diagram:
Caption: Proposed synthetic workflow for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol.
Materials:
-
2,3-dihydroxypyridine
-
2-bromoethanol
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 2-(2-hydroxyethoxy)-3-hydroxypyridine
-
To a solution of 2,3-dihydroxypyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-bromoethanol (1.05 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-(2-hydroxyethoxy)-3-hydroxypyridine.
Step 2: Intramolecular Cyclization to form 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
-
To a solution of 2-(2-hydroxyethoxy)-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour, then heat to 80-100 °C for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol.
Expected Outcome and Characterization:
The final product should be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure.
Applications in Organic Synthesis: A Scaffold for Diversification
The 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol scaffold offers multiple points for chemical modification, making it a valuable building block for the synthesis of a diverse library of compounds. The key reactive sites are the phenolic hydroxyl group and the pyridine ring.
Functionalization of the Phenolic Hydroxyl Group
The hydroxyl group at the 8-position is a versatile handle for introducing a wide range of functional groups through various reactions.
Reaction Scheme:
Caption: Key reactions for the functionalization of the hydroxyl group.
Protocol: O-Alkylation (Williamson Ether Synthesis)
-
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol (1.0 eq) in anhydrous DMF. Add a suitable base such as sodium hydride (1.1 eq) or potassium carbonate (1.5 eq) and stir at room temperature for 30-60 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Rationale: This reaction allows for the introduction of various alkyl and aryl groups, which can modulate the lipophilicity, solubility, and steric properties of the molecule, potentially influencing its biological activity.
Modification of the Pyridine Ring
The pyridine ring is generally electron-deficient and can undergo a variety of functionalization reactions, including C-H activation and N-alkylation.
Reaction Scheme:
Caption: Key reactions for the functionalization of the pyridine ring.
Protocol: Palladium-Catalyzed C-H Arylation
-
Reactant Mixture: In a reaction vessel, combine 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol (1.0 eq), an aryl halide (e.g., aryl bromide) (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., a phosphine ligand, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent: Add a suitable anhydrous solvent (e.g., dioxane or toluene).
-
Reaction: Degas the mixture and heat under an inert atmosphere at 80-120 °C for 12-24 hours.
-
Work-up: Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to obtain the C-H arylated product.
Rationale: Direct C-H functionalization is a powerful, atom-economical method for creating C-C bonds.[5] This allows for the synthesis of biaryl structures, which are common motifs in pharmaceuticals.
Potential Applications in Drug Discovery
Based on the biological activities of structurally related compounds, derivatives of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol are promising candidates for various therapeutic areas.
-
Anticancer Agents: Pyridinone and dihydropyrimidinone scaffolds are found in numerous compounds with potent antitumor activity.[6][7] These compounds can act through various mechanisms, including the inhibition of kinases, which are crucial for cell signaling and proliferation.[6] The 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol scaffold could be used to design novel kinase inhibitors.
-
Antimicrobial Agents: Dihydropyridine derivatives have shown significant in vitro activity against a range of bacteria and fungi.[2] By modifying the substituents on the 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol core, it may be possible to develop new antimicrobial agents to combat drug-resistant pathogens.
-
Cardiovascular Drugs: Certain pyridinone derivatives, such as milrinone, are used as cardiotonic agents.[6] The unique electronic and steric properties of the 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol scaffold could be explored for the development of novel cardiovascular drugs.
Conclusion
2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol is a versatile and promising scaffold for organic synthesis and drug discovery. Its straightforward, albeit not yet fully optimized, synthesis and multiple points for functionalization make it an attractive starting material for the creation of diverse molecular libraries. The insights from related heterocyclic systems suggest that derivatives of this scaffold could exhibit a wide range of valuable biological activities. Further exploration of the chemistry and biology of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol is warranted to unlock its full potential.
References
-
Lazar, S., et al. (2004). Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives. Tetrahedron, 60(29), 6461-6473.
- Guillaumet, G., et al. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 2(11), 1557-1560.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy, 15, 4289-4338.
- Kotschy, A., et al. (2015). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 13(25), 6934-6943.
-
Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Retrieved from [Link]
- Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(4), 205-218.
- Li, B., et al. (2017). Palladium-Catalyzed C-H Functionalization of Phenyl 2-Pyridylsulfonates. Chemistry – An Asian Journal, 12(1), 130-144.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 863996.
- Wang, Y.-Q., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6033-6041.
- Biological activity of 1,4-dihydropyridine derivatives. (1993). Arzneimittelforschung, 43(6), 641-644.
- Pyridinium salts: from synthesis to reactivity and applications. (2018). Organic Chemistry Frontiers, 5(20), 2894-2917.
- C-H functionalization of pyridines. (2015). Organic & Biomolecular Chemistry, 13(25), 6934-6943.
- An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. (2022). International Journal of Pharmaceutical Sciences and Research, 13(6), 2326-2337.
- Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. (2022). Scientific Reports, 12, 17941.
- An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. (2022). Research Journal of Pharmacy and Technology, 15(6), 2795-2800.
Sources
- 1. Pyridine synthesis [organic-chemistry.org]
- 2. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
Welcome to the technical support center for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and related heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles for analogous syntheses. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound.
I. Overview of Synthetic Strategy
II. Proposed Experimental Workflow
The following is a detailed, step-by-step methodology for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol. This protocol is a composite of established procedures for similar heterocyclic systems and should be optimized for your specific laboratory conditions.
Step 1: Synthesis of 2-chloro-3-(benzyloxy)pyridin-8-ol
-
Starting Material: Commercially available 2-chloro-3,8-dihydroxypyridine.
-
Protection of the 3-hydroxyl group:
-
Dissolve 2-chloro-3,8-dihydroxypyridine in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a slight excess of a mild base, for example, potassium carbonate (K₂CO₃), to the solution.
-
To this suspension, add one equivalent of benzyl bromide (BnBr) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-(benzyloxy)pyridin-8-ol.
-
Step 2: O-Alkylation with 2-bromoethanol
-
Reactant: 2-chloro-3-(benzyloxy)pyridin-8-ol from Step 1.
-
Williamson Ether Synthesis:
-
Dissolve the product from Step 1 in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the 8-hydroxyl group.
-
After the cessation of hydrogen evolution, add a slight excess of 2-bromoethanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the resulting 2-(2-((2-chloro-8-hydroxypyridin-3-yl)oxy)ethoxy)ethanol by column chromatography.
-
Step 3: Intramolecular Cyclization
-
Reactant: The product from Step 2.
-
Base-mediated Cyclization:
-
Dissolve the reactant in a high-boiling polar solvent like DMF or dimethyl sulfoxide (DMSO).
-
Add a strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), at room temperature.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC for the disappearance of the starting material and the formation of the cyclized product.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the benzylated intermediate of the target molecule.
-
Step 4: Deprotection of the Benzyl Group
-
Reactant: The benzylated product from Step 3.
-
Hydrogenolysis:
-
Dissolve the reactant in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol.
-
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of benzylated product | - Incomplete deprotonation of the hydroxyl group. - Competing N-alkylation. - Hydrolysis of benzyl bromide. | - Use a stronger base or increase the amount of base. - Optimize the reaction temperature; lower temperatures may favor O-alkylation. - Ensure anhydrous reaction conditions. |
| Step 2: Formation of multiple products | - Dialkylation of the starting material. - Elimination reaction of 2-bromoethanol. | - Use a controlled amount of 2-bromoethanol (e.g., 1.1 equivalents). - Maintain a lower reaction temperature to disfavor elimination. |
| Step 3: Incomplete cyclization | - Insufficiently strong base. - Steric hindrance. - Low reaction temperature or short reaction time. | - Use a stronger base like potassium tert-butoxide. - Increase the reaction temperature and/or prolong the reaction time. - Consider a different solvent with a higher boiling point. |
| Step 3: Formation of Smiles rearrangement byproduct | - The alkoxide attacks the pyridine ring at an alternative position, leading to an isomeric product. | - The choice of base and solvent can influence the reaction pathway. Experiment with different base/solvent combinations (e.g., NaH in DMF vs. t-BuOK in t-BuOH)[2]. |
| Step 4: Incomplete deprotection | - Inactive catalyst. - Insufficient hydrogen pressure. - Catalyst poisoning. | - Use fresh, high-quality Pd/C catalyst. - Ensure a proper hydrogen atmosphere. - Purify the substrate to remove any potential catalyst poisons. |
| General: Difficulty in purification | - Products and byproducts have similar polarities. | - Utilize different column chromatography techniques (e.g., gradient elution, different solvent systems). - Consider recrystallization if the product is a solid. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is the 3-hydroxyl group protected in Step 1?
A1: The initial starting material, 2-chloro-3,8-dihydroxypyridine, has two hydroxyl groups. To selectively alkylate the 8-hydroxyl group in the subsequent step, the more reactive 3-hydroxyl group is protected with a benzyl group. This directing group can be easily removed in the final step of the synthesis.
Q2: What is the mechanism of the intramolecular cyclization in Step 3?
A2: The cyclization in Step 3 is an intramolecular Williamson ether synthesis, which proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The alkoxide, formed by the deprotonation of the terminal hydroxyl group of the side chain, acts as a nucleophile and attacks the carbon atom of the pyridine ring that bears the chlorine atom, displacing the chloride and forming the dioxane ring.
Q3: What is the "Smiles rearrangement" and how can it be avoided?
A3: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction where the migrating aryl group moves from one heteroatom to another[3][4][5]. In the context of this synthesis, it could lead to the formation of an isomeric product. The propensity for this rearrangement is influenced by the electronic nature of the pyridine ring and the reaction conditions. Careful selection of the base and solvent can often minimize or prevent this side reaction[2].
Q4: Are there alternative methods for the deprotection of the benzyl group?
A4: Yes, while catalytic hydrogenolysis is a common and clean method, other deprotection strategies exist. These include using strong acids like HBr in acetic acid, or transfer hydrogenation with a hydrogen donor like ammonium formate in the presence of Pd/C. The choice of method depends on the stability of the rest of the molecule to the reaction conditions.
Q5: How can I monitor the progress of these reactions?
A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of each reaction step. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the appearance of the product. Staining with a suitable agent (e.g., potassium permanganate or UV light if the compounds are UV-active) will help in visualization.
V. Visualizations
Proposed Synthetic Workflow
Caption: Proposed four-step synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol.
Intramolecular Cyclization Mechanism
Caption: Mechanism of the intramolecular Williamson ether synthesis (SNAr).
Troubleshooting Logic
Caption: A simplified troubleshooting decision tree for the cyclization step.
VI. References
-
Lazar, S., et al. (2004). Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives. Tetrahedron, 60(29), 6461-6473. Available at: [Link]
-
Guillaumet, G., et al. (2003). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. The Journal of Organic Chemistry, 68(1), 115-119. Available at: [Link]
-
Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
-
Lazar, S., et al. (2004). Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives. Tetrahedron, 60(29), 6461-6473. Available at: [Link]
-
Smiles Rearrangement. Wikipedia. Available at: [Link]
-
Truce, W. E., & Guy, M. M. (1961). The Truce-Smiles Rearrangement. The Journal of Organic Chemistry, 26(2), 386-391. Available at: [Link]
-
Radical Smiles Rearrangement: An Update. (2015). Molecules, 20(8), 14886-14903. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Radical Smiles Rearrangement: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A truce on the Smiles rearrangement: revisiting an old reaction--the Truce-Smiles rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
Welcome to the dedicated technical support guide for the purification of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic compound. The unique structural features of this molecule, namely the phenolic hydroxyl group, the basic pyridine nitrogen, and the dioxino ring system, can present specific challenges during purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the properties of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol that influence its behavior during separation.
| Property | Implication for Purification |
| Phenolic Hydroxyl Group | The acidic proton can interact with basic sites on stationary phases (e.g., alumina) or require modifiers in the mobile phase. The compound is likely soluble in polar protic solvents and aqueous base. |
| Pyridine Nitrogen | The basic nitrogen can cause streaking on acidic silica gel due to strong interactions with silanol groups.[1] This may necessitate the use of a basic modifier in the eluent or an alternative stationary phase. |
| Polarity | The combination of the hydroxyl group and the heteroatoms makes this a polar molecule, requiring polar mobile phases for elution from normal-phase media or favoring reversed-phase chromatography.[1] |
| Potential for Impurities | Synthesis via methods like the Smiles rearrangement may lead to isomeric byproducts or unreacted starting materials that have similar polarities to the desired product.[2][3] |
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol in a question-and-answer format.
Chromatography Problems
Question 1: My compound is streaking badly on the silica gel TLC plate and column. How can I improve the peak shape?
Answer: Streaking of basic compounds like your pyridinol on silica gel is a common issue arising from the acidic nature of the silica surface.[1] Here are several strategies to mitigate this:
-
Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. The TEA will compete with your compound for the acidic silanol sites, leading to sharper peaks.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., Dichloromethane/Methanol/Ammonia).
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.[1] You can purchase pre-packed columns or pack your own. Be sure to use neutral or basic alumina, as acidic alumina will present similar issues to silica.
-
Reversed-Phase Chromatography (C18): For polar compounds, reversed-phase chromatography is an excellent alternative.[1] You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Question 2: My compound is not eluting from the silica gel column, even with a very polar solvent system.
Answer: This indicates a very strong interaction with the stationary phase, which could be due to extreme polarity or irreversible adsorption.
-
Check for Decomposition: Before scaling up to a column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or smearing that wasn't present initially, your compound may be decomposing on the silica.[4]
-
Drastic Polarity Increase: If stability is not an issue, you may need a more aggressive mobile phase. A gradient elution ending with a high concentration of a very polar solvent like methanol, potentially with a basic modifier, might be necessary.
-
Switch to a Different Technique: If the compound is simply too polar for normal-phase chromatography, reversed-phase HPLC or hydrophilic interaction liquid chromatography (HILIC) are more suitable options.[1]
Question 3: I am having difficulty separating my desired product from a closely related impurity.
Answer: This is a common challenge, especially if the impurity is a structural isomer from a rearrangement reaction.
-
Optimize Your Solvent System: Systematically screen different solvent systems. Sometimes, switching one solvent for another of similar polarity (e.g., ethyl acetate for acetone) can alter the selectivity and improve separation.
-
Gradient Elution: A shallow gradient elution can enhance the separation of closely eluting compounds.[4]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than flash chromatography.
-
Recrystallization: If your compound is a solid, recrystallization can be a powerful technique for removing small amounts of impurities.[5] Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.
Experimental Workflow: Troubleshooting Poor Chromatography
Caption: Decision tree for troubleshooting poor chromatographic separation.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol?
A1: As a phenolic compound, it is susceptible to oxidation, which can be accelerated by light and air. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
Q2: My purified compound is colored, but I expected it to be colorless. What could be the cause?
A2: Phenols can be sensitive to oxidation, which often results in the formation of colored impurities. If your compound was exposed to air for an extended period, especially in solution or on a chromatography column, some oxidation may have occurred. Additionally, ensure that all residual transition metals from previous synthetic steps have been removed, as these can also cause coloration.
Q3: Can I use recrystallization to purify my crude product?
A3: Recrystallization can be a very effective method for purifying solid organic compounds, especially for removing small amounts of impurities or closely related byproducts.[5] The key is to find a suitable solvent or solvent system. You are looking for a solvent that dissolves your compound well when hot but poorly at room temperature. Common solvents to screen for polar compounds include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water.
Q4: Are there any non-chromatographic methods to purify this compound?
A4: Besides recrystallization, you could consider an acid-base extraction.
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Extract with a weak aqueous base (e.g., sodium bicarbonate) to remove any acidic impurities.
-
Extract with a dilute aqueous acid (e.g., 1M HCl) to protonate the pyridine nitrogen and pull your compound into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basify the aqueous layer (e.g., with NaOH) and extract your purified compound back into an organic solvent.
-
Dry and concentrate the organic layer.
This method is particularly useful for removing non-polar and non-basic impurities.
Protocol: Recrystallization Screening
-
Preparation: Place a small amount (10-20 mg) of your crude material into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, acetone, water) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, that solvent is not suitable for single-solvent recrystallization.
-
Heating: If the solid is insoluble at room temperature, gently heat the mixture in a water bath. Continue adding the solvent dropwise until the solid dissolves.
-
Cooling: Allow the clear solution to cool slowly to room temperature, and then in an ice bath.
-
Observation: A good recrystallization solvent will result in the formation of crystals upon cooling. If the compound "oils out," consider using a solvent mixture.
Logical Relationship: Purification Strategy Selection
Caption: A logical workflow for selecting an initial purification strategy.
References
-
Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Extraction of phenolic compounds: A review. ResearchGate. Available from: [https://www.researchgate.net/publication/3509 Extraction_of_phenolic_compounds_A_review]([Link] Extraction_of_phenolic_compounds_A_review)
-
Li, J., & Wang, L. (2009). Elucidation of the Mechanism for the S–N-type Smiles Rearrangement on Pyridine Rings. Australian Journal of Chemistry, 62(2), 176-180. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Extraction of phenolic compounds: A review. PubMed Central. Available from: [Link]
- Google Patents. Purification method of pyridine and pyridine derivatives.
-
Rodig, O. R., Collier, R. E., & Schlatzer, R. K. (1966). Pyridine chemistry. II. Further studies on the Smiles rearrangement of the 3-amino-2,2'-dipyridyl sulfide system. The synthesis of some 1,6-diazaphenothiazines. Journal of Medicinal Chemistry, 9(1), 116-120. Available from: [Link]
-
Di Pietro, O., et al. (2016). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? Available from: [Link]
-
MDPI. Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications. Available from: [Link]
-
Biblioteka Nauki. Methods of purification of raw polyphenol extract for chromatographic analysis. Available from: [Link]
-
MDPI. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Available from: [Link]
-
Reddit. Purification of strong polar and basic compounds. Available from: [Link]
-
PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available from: [Link]
-
Dalal Institute. The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Available from: [Link]
Sources
Assessing the stability of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol under experimental conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol. Here, we address common questions and troubleshooting scenarios related to the stability of this compound under typical experimental conditions. Our guidance is grounded in established principles of organic chemistry and extensive experience with related heterocyclic systems.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: You observe a gradual color change (e.g., to yellow or brown) in your stock solution of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, which is dissolved in an organic solvent like DMSO or methanol.
-
Potential Cause: This discoloration is often an indicator of oxidation. The pyridin-8-ol moiety is susceptible to oxidation, which can lead to the formation of colored quinone-like species. This process can be accelerated by exposure to air (oxygen) and light. While some pyridinols are stable to air oxidation, related heterocyclic systems like 2,3-dihydroindoles are known to be sensitive to oxidation in solution.[1][2]
-
Solution:
-
Inert Atmosphere: Prepare and store stock solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Solvent Purity: Use high-purity, degassed solvents for preparing your solutions. Solvents can contain dissolved oxygen and trace metal impurities that can catalyze oxidation.
-
Light Protection: Store solutions in amber vials or wrap the container with aluminum foil to protect the compound from light, which can initiate photo-oxidative degradation.
-
Fresh Solutions: Prepare stock solutions fresh whenever possible, especially for sensitive experiments. If storage is necessary, keep them at -20°C or below.[3]
-
Issue 2: You notice a decrease in the compound's biological activity or concentration over time, even when stored at low temperatures.
-
Potential Cause 1: Oxidative Degradation. As mentioned above, oxidation can lead to the formation of inactive byproducts. This is a common issue with phenolic compounds.
-
Potential Cause 2: Aromatization. The dihydro-dioxino ring system may be susceptible to aromatization, leading to the formation of a more stable aromatic dioxinopyridine. This is a known degradation pathway for similar systems like 2,3-dihydroindoles.[1] This would result in a different chemical entity with potentially altered biological activity.
-
Solution:
-
Analytical Monitoring: Regularly check the purity of your stock solution using analytical techniques like HPLC-UV or LC-MS. This will allow you to quantify the rate of degradation and identify the appearance of new peaks corresponding to degradation products.
-
pH Control: If your experimental buffer is acidic or basic, consider the pH stability of the compound. The phenolic hydroxyl group's reactivity is pH-dependent. It is advisable to conduct a preliminary pH stability study (see Protocol 1).
-
Antioxidants: For in vitro assays, consider the inclusion of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), in your stock solution, provided it does not interfere with your experiment.
-
Issue 3: When analyzing your compound by LC-MS, you observe unexpected adducts or fragments.
-
Potential Cause: The compound may be reacting with components of your mobile phase or impurities in your solvents. For example, the pyridinol moiety could interact with trace metals.
-
Solution:
-
High-Purity Solvents: Use LC-MS grade solvents and additives to minimize impurities.
-
Mobile Phase Optimization: If you suspect reactivity with the mobile phase, try alternative solvent systems. For instance, if you are using a mobile phase with formic acid, try one with ammonium acetate to see if the adduct formation changes.
-
Inert System: Ensure that your LC system is well-maintained and does not have exposed metal parts that could interact with the compound, especially if you are using chelating agents in your buffers.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light and moisture, at -20°C or below.[3] Storing it under an inert atmosphere (nitrogen or argon) is also recommended to prevent slow oxidation over time.
Q2: How stable is 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol in aqueous buffers?
A2: The stability in aqueous buffers will likely depend on the pH. The phenolic hydroxyl group can be deprotonated at higher pH, which may increase its susceptibility to oxidation. It is recommended to perform a preliminary stability test in your specific buffer system. Generally, neutral to slightly acidic conditions (pH 5-7) are often a good starting point for stability.
Q3: Is this compound sensitive to light?
A3: Given the presence of a heteroaromatic system, photosensitivity is possible. It is best practice to handle the compound and its solutions under subdued light and to store them in light-protecting containers. For definitive data, a photostability study according to ICH guidelines should be performed (see Protocol 2).[4][5]
Q4: Can I heat solutions of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol?
A4: Heating should be approached with caution. While some related compounds are heated during their synthesis[6], prolonged heating in solution, especially in the presence of oxygen or at non-neutral pH, could accelerate degradation. If heating is necessary, it should be done for the shortest possible time and preferably under an inert atmosphere. A thermal stability study is advisable if the compound will be subjected to elevated temperatures in your workflow.
Experimental Protocols
Protocol 1: Preliminary pH Stability Assessment
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Prepare Solutions: Prepare solutions of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol in each buffer at a known concentration (e.g., 10 µM).
-
Incubate: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Analyze: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze it by a stability-indicating method like HPLC-UV.
-
Quantify: Quantify the remaining percentage of the parent compound at each time point and pH.
Protocol 2: Photostability Assessment (based on ICH Q1B Guidelines)
-
Sample Preparation: Prepare samples of the solid compound and a solution in a common solvent.
-
Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light.
-
Light Exposure: Expose the samples to a light source that provides a standardized output, such as a combination of a cool white fluorescent lamp and a near-UV lamp. The total illumination should be not less than 1.2 million lux hours, and the near-UV energy not less than 200 watt hours/square meter.[4][5]
-
Analysis: After the exposure period, compare the exposed samples to the control samples. Analyze for any degradation by HPLC and look for changes in physical properties like appearance and color.
Data Presentation
Table 1: Example Data from a Hypothetical pH Stability Study
| pH | Time (hours) | % Remaining of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol |
| 3.0 | 0 | 100 |
| 24 | 98.5 | |
| 5.0 | 0 | 100 |
| 24 | 99.1 | |
| 7.4 | 0 | 100 |
| 24 | 95.2 | |
| 9.0 | 0 | 100 |
| 24 | 85.7 |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of a compound.
References
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). MDPI. Retrieved from [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of New Compounds Containing the 2,3-Dihydro[1][7]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. (2008). ResearchGate. Retrieved from [Link]
-
Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][7]dioxino[2,3-b]pyridine Derivatives. (2004). ResearchGate. Retrieved from [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. (2022). MDPI. Retrieved from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). MDPI. Retrieved from [Link]
-
Stability and Direct Cytotoxicity of Novel Generation of Pyridinols. (2019). ResearchGate. Retrieved from [Link]
-
The Reactivity of Air-Stable Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants. (2012). ResearchGate. Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. Retrieved from [Link]
-
Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. (2022). PubMed. Retrieved from [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2011). PMC. Retrieved from [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2007). PMC. Retrieved from [Link]
-
(2,3-Dihydro-[1][7]dioxino[2,3-b]pyridin-7-yl)methanol. (n.d.). Cusabio. Retrieved from [Link]
Sources
- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
Welcome to the technical support center for the crystallization of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this heterocyclic compound. Drawing upon established principles of crystallization and extensive experience with pyridine-containing molecules, this document provides in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Crystallization: A Problem-Solution Approach
This section addresses specific issues you may encounter during the crystallization of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: My compound "oils out" and does not form crystals.
This is a common problem, particularly with compounds that have complex functionalities like 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol. "Oiling out" occurs when the solute's solubility is too high in the chosen solvent, or the cooling process is too rapid, leading to the separation of a liquid phase instead of a solid crystal lattice.[1]
Causality and Solution Pathway:
-
High Solubility: The solvent may be too effective at solvating the molecule, preventing the necessary intermolecular interactions for crystal formation.
-
Rapid Cooling: Quick temperature drops can cause the solution to become supersaturated too fast, favoring the formation of a disordered, oily phase over an ordered crystal structure.[2]
-
Impurities: The presence of impurities can disrupt the crystal lattice formation, leading to an oily precipitate.[1]
Troubleshooting Protocol:
-
Re-dissolve and Slow Down: Gently reheat the solution until the oil redissolves completely. Allow the solution to cool much more slowly. You can achieve this by insulating the flask or placing it in a Dewar flask.
-
Solvent System Modification:
-
Reduce Polarity: If using a highly polar solvent, try adding a less polar co-solvent (an "anti-solvent") dropwise to the warm solution until slight turbidity appears, then clarify by adding a few drops of the primary solvent and allow to cool slowly. Common miscible solvent/anti-solvent pairs for polar compounds include ethanol/hexane or ethyl acetate/hexane.
-
Change Solvents: Experiment with solvents of different polarities. Given the structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, consider solvents like ethanol, isopropanol, or mixtures of toluene with polar solvents.
-
-
Increase Concentration: If the solution is too dilute, the driving force for crystallization may be insufficient. Carefully evaporate some of the solvent to increase the concentration before attempting to cool again.
-
Purity Check: If oiling persists, consider re-purifying your material using another technique like column chromatography to remove impurities that may be inhibiting crystallization.
Issue 2: I am only getting a fine powder, not well-defined crystals.
The formation of a fine powder suggests that nucleation is occurring too rapidly and crystal growth is limited. While the material is solid, the small crystal size can lead to issues with filtration and drying, and may indicate the trapping of impurities.
Causality and Solution Pathway:
-
High Supersaturation: Cooling the solution too quickly or using a solvent in which the compound is poorly soluble can lead to rapid precipitation.
-
Excessive Agitation: Stirring or disturbing the solution during the initial stages of crystal growth can induce widespread nucleation.[3]
Troubleshooting Protocol:
-
Slower Cooling is Key: A slower cooling rate is the most effective way to promote the growth of larger crystals.[2] Allow the solution to cool to room temperature undisturbed before moving it to a colder environment like a refrigerator.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound. This ensures the solution becomes saturated at a higher temperature, allowing for a longer, slower crystallization process as it cools.
-
Reduce Agitation: Avoid stirring or moving the flask once the solution is set aside to cool. Disturbances can trigger the formation of many small crystals instead of allowing a few to grow large.[3]
-
"Seeding" the Solution: If you have a few crystals from a previous attempt, add one or two to the cooled, saturated solution.[4] These "seed" crystals will provide a template for further crystal growth.[4]
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections that serve as nucleation sites, sometimes promoting the growth of larger crystals.[4]
Issue 3: My crystals are discolored.
Discoloration in your final product is a strong indicator of trapped impurities.
Causality and Solution Pathway:
-
Colored Impurities: The starting material may contain colored impurities that co-crystallize with your product.
-
Degradation: The compound may be degrading at the boiling point of the solvent.
Troubleshooting Protocol:
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities.[2] Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[5]
-
Solvent Choice: Choose a solvent with a lower boiling point if you suspect thermal degradation.
-
Recrystallization: A second recrystallization is often necessary to achieve high purity and remove residual color.
Issue 4: I have a very low yield after recrystallization.
A low yield can be frustrating, but it often points to specific procedural steps that can be optimized.
Causality and Solution Pathway:
-
Using Too Much Solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.[5]
-
Premature Crystallization: If crystals form during hot filtration, you will lose a portion of your product.
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve some of your product.
Troubleshooting Protocol:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound.
-
"Second Crop" of Crystals: After filtering your initial crystals, you can often recover more product from the mother liquor.[5] Concentrate the filtrate by boiling off some of the solvent and then cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
Proper Washing: When washing your collected crystals, use a small amount of ice-cold recrystallization solvent. The low temperature will minimize the dissolution of your product.
-
Check the Mother Liquor: To see if a significant amount of product remains in the mother liquor, take a small sample on the end of a glass rod and allow the solvent to evaporate.[5] A substantial solid residue indicates that more product can be recovered.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for crystallizing 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol?
While there is no universally "best" solvent, a good starting point for a polar, heterocyclic compound like this would be a protic solvent like ethanol or isopropanol.[6] These solvents are generally good at dissolving polar compounds when hot but have reduced solvating power when cold. A solvent screen is highly recommended.
Solvent Selection Guide
| Solvent Class | Examples | Rationale for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol |
| Alcohols | Ethanol, Isopropanol, Methanol | The hydroxyl group can hydrogen bond with the compound. Good solubility when hot, lower when cold. |
| Ketones | Acetone | A polar aprotic solvent that can be effective. Often used in combination with a non-polar solvent like hexane.[6] |
| Esters | Ethyl Acetate | Medium polarity, often a good choice for compounds with multiple functional groups. |
| Aromatic | Toluene | Can interact with the pyridine ring. May require a co-solvent to increase solubility. |
| Ethers | Tetrahydrofuran (THF) | Can be effective but is also known to sometimes cause "oiling out".[1] |
Q2: How does the purity of my starting material affect crystallization?
Purity is critical. Impurities can inhibit crystal growth, lead to the formation of oils, or become incorporated into the crystal lattice, reducing the purity of the final product.[7] If you are struggling with crystallization, it is often beneficial to first purify the crude material by column chromatography.
Q3: How can I induce crystallization if nothing is happening upon cooling?
If your cooled solution remains clear, it is likely either unsaturated or has a high barrier to nucleation.
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, allow it to cool again.
-
Seed Crystals: Add a tiny crystal of the pure compound to the solution.[4] This provides a template for crystal growth.[4]
-
Scratch the Surface: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[4] The microscopic scratches can act as nucleation sites.[4]
-
Flash Freeze: As a last resort, you can try flash-freezing a small amount of the solution on the outside of the flask with dry ice or liquid nitrogen. This can sometimes induce nucleation.
Q4: Should I stir the solution while it is cooling?
Generally, no. For growing large, high-purity crystals, a still, undisturbed environment is best.[3] Agitation tends to promote rapid nucleation, resulting in a larger number of smaller crystals.[3]
Experimental Workflow & Diagrams
Workflow for Troubleshooting Crystallization
Caption: A flowchart for troubleshooting common crystallization issues.
Solvent Polarity and Crystallization
Caption: Relationship between solvent polarity and crystallization success.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available from: [Link]
-
ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. (2023-06-06). Available from: [Link]
-
Guide for crystallization. Available from: [Link]
-
Crystallization. Available from: [Link]
-
Molecules. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022-01-27). Available from: [Link]
-
Chemistry LibreTexts. Recrystallization. (2023-01-29). Available from: [Link]
-
Molecules. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022-11-02). Available from: [Link]
-
ChemistrySelect. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available from: [Link]
-
ChemRxiv. Crystallization-Induced Coordination Diversity of Cu(I)-Pyridine Halide Complexes Resulting in Optical Tunability. (2025-12-03). Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. (2026-01-05). Available from: [Link]
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Available from: [Link]
-
Crystal Growth & Design. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available from: [Link]
-
European Journal of Medicinal Chemistry. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Available from: [Link]
-
YouTube. Recrystallization. (2020-01-10). Available from: [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. Getting crystals your crystallographer will treasure: a beginner's guide. Available from: [Link]
-
Molecules. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
-
Wikipedia. Recrystallization (chemistry). Available from: [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
-
PubChem. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. Available from: [Link]
-
PubChem. 9-pyridin-3-yl-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one. Available from: [Link]
Sources
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. unifr.ch [unifr.ch]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction parameters for the derivatization of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
An authoritative guide for researchers, scientists, and drug development professionals from the desk of a Senior Application Scientist.
Technical Support Center: Optimizing Derivatization of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
Welcome to the technical support center for the derivatization of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol. This guide is designed to provide in-depth, field-tested insights into optimizing your reaction parameters, troubleshooting common issues, and ensuring the integrity of your experimental outcomes. The unique structure of this pyridinol derivative presents both opportunities and challenges in synthesis, which we will navigate together in this comprehensive Q&A-style guide.
Section 1: Foundational Understanding & FAQs
This section addresses the fundamental characteristics of the 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol scaffold and common initial queries.
Q1: What are the primary reactive sites on 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol for derivatization?
A1: The molecule presents two primary sites for derivatization. Understanding their relative reactivity is the cornerstone of successful synthesis.
-
The 8-hydroxyl group (Phenolic -OH): This is the most reactive site for nucleophilic reactions. It can be readily deprotonated to form a phenolate anion, which is a potent nucleophile for reactions like O-alkylation and O-acylation[1]. However, its reactivity can be a double-edged sword, leading to competition between O- and C-alkylation under certain conditions[1][2].
-
The Pyridine Ring: The aromatic pyridine core can be functionalized through electrophilic or nucleophilic aromatic substitution, as well as transition-metal-catalyzed cross-coupling reactions. For targeted derivatization, it's often necessary to first introduce a leaving group (e.g., a halide) onto the ring, which can then be used in reactions like Suzuki or Buchwald-Hartwig couplings to form C-C or C-N bonds[3][4].
`dot graph Derivatization_Pathways { layout=neato; node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
// Nodes Core [label="2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Deriv [label="O-Alkylation / O-Acylation\n(Esters, Ethers)", pos="-3,2!", fillcolor="#E8F0FE", fontcolor="#202124"]; C_Deriv [label="C-C / C-N Coupling\n(e.g., Suzuki, Buchwald)", pos="3,2!", fillcolor="#E6F4EA", fontcolor="#202124"]; Halogenation [label="Halogenation (e.g., Br, I)\n(Pre-functionalization)", pos="3,0!", fillcolor="#FEF7E0", fontcolor="#202124"];
// Edges Core -> O_Deriv [label=" -OH group", color="#4285F4", fontcolor="#4285F4"]; Core -> Halogenation [label="Pyridine Ring", color="#34A853", fontcolor="#34A853"]; Halogenation -> C_Deriv [label=" Cross-Coupling", color="#34A853", fontcolor="#34A853"]; } ` Caption: General derivatization pathways for the core molecule.
Q2: My starting material is poorly soluble in the reaction solvent. What can I do?
A2: Solubility issues are a common hurdle. The polar phenolic group and the heterocyclic nature of the molecule can limit its solubility in nonpolar solvents.
-
Solvent Selection: For reactions involving the hydroxyl group, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective as they can solvate the molecule and any ionic intermediates. For less polar systems like Suzuki couplings, a mixture of solvents such as 1,4-dioxane and water is frequently used to dissolve both the organic and inorganic reagents[4].
-
Use of Pyridine: Pyridine can act as both a base and a solvent, and it is particularly effective at dissolving compounds with similar heterocyclic structures. It is often used in silylation and acylation reactions[5][6].
-
Temperature: Gently heating the mixture can improve solubility. However, be mindful of the thermal stability of your reagents and the potential for unwanted side reactions at higher temperatures[7].
Q3: How should I monitor the progress of my derivatization reaction?
A3: Direct and periodic monitoring is crucial to avoid incomplete reactions or the formation of degradation products. Thin-Layer Chromatography (TLC) is the most straightforward method.
-
TLC Analysis: Spot the reaction mixture alongside your starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot (the product) indicates the reaction is proceeding. The product, being derivatized at the polar -OH group, will likely have a higher Rf value (travel further up the plate) than the starting material in a moderately polar solvent system (e.g., ethyl acetate/hexanes).
-
Quenching Aliquots: For accurate monitoring, withdraw a small aliquot from the reaction, quench it (e.g., with water or a mild acid/base), and extract it with a suitable organic solvent before running the TLC. This prevents the reaction from continuing on the TLC plate.
Section 2: Troubleshooting Guide for O-Alkylation Reactions
Derivatizing the 8-hydroxyl group is often the first step in a synthetic sequence. Here’s how to troubleshoot common problems.
Q4: My O-alkylation reaction is sluggish or gives a low yield. What are the key parameters to optimize?
A4: Low yield in an O-alkylation reaction typically points to issues with deprotonation, nucleophilicity, or reagent stability. The choice of base is paramount.
-
Causality of Base Selection: The goal is to generate the phenolate anion quantitatively without causing side reactions.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are excellent for reactive alkylating agents like benzyl bromide or methyl iodide. Cesium carbonate (Cs₂CO₃) is often superior due to the "cesium effect," which results in a more 'naked' and thus more reactive phenolate anion.
-
Strong Bases (e.g., NaH, KHMDS): Sodium hydride (NaH) is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. It is the base of choice for less reactive alkylating agents. However, its high reactivity requires strictly anhydrous conditions, as it reacts violently with water[7].
-
-
The Role of the Solvent: The solvent must be dry and able to dissolve the reactants.
-
DMF or Acetonitrile: These are ideal for reactions with carbonate bases.
-
THF or Dioxane: These are preferred for reactions with hydride bases.
-
-
Temperature: Most O-alkylations of phenols proceed well at room temperature to 60 °C. If the reaction is slow, increasing the temperature may help, but monitor for side products by TLC[7].
| Parameter | Recommendation | Rationale |
| Base | NaH (for less reactive alkyl halides) or Cs₂CO₃ (for reactive alkyl halides) | NaH ensures complete, irreversible deprotonation. Cs₂CO₃ provides a highly reactive "naked" anion. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that facilitate Sₙ2 reactions and dissolve ionic intermediates. |
| Temperature | 25 °C to 60 °C | Balances reaction rate with minimizing potential side reactions. |
| Additives | Catalytic Potassium Iodide (KI) | For alkyl chlorides or bromides, KI can perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide. |
Table 1: Recommended Starting Conditions for O-Alkylation.
Q5: I see multiple spots on my TLC plate. Am I getting C-alkylation or an isomeric byproduct?
A5: This is a critical issue. The formation of multiple products can arise from two main sources: competition between O- and C-alkylation, or a structural rearrangement.
-
O- vs. C-Alkylation: The phenolate anion is an ambident nucleophile, meaning it can react at the oxygen or at the electron-rich positions of the pyridine ring (C-alkylation)[1]. C-alkylation is generally favored by conditions that promote ionic dissociation (polar, protic solvents) and free ions, whereas O-alkylation is favored in polar aprotic solvents with counterions that associate closely with the oxygen (Sₙ2-type conditions)[2]. To favor O-alkylation, use a polar aprotic solvent like DMF or THF and a strong base.
-
Smiles Rearrangement: Several studies on the synthesis of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives report the occurrence of a Smiles rearrangement, especially when a nitro group or other strong electron-withdrawing group is present on the pyridine ring[8][9][10][11]. This intramolecular nucleophilic aromatic substitution can lead to the formation of a constitutional isomer. The reaction conditions, particularly the choice of base and solvent, can significantly influence the ratio of the direct substitution product versus the rearranged product[8]. If you suspect a rearrangement, detailed structural characterization by 2D NMR (NOESY, HMBC) is essential to confirm the connectivity of the final product.
Section 3: Troubleshooting Guide for Suzuki Cross-Coupling Reactions
To functionalize the pyridine ring, you will likely need to perform a cross-coupling reaction on a halogenated version of the scaffold.
Q6: My Suzuki coupling reaction is failing. What are the most critical parameters to check?
A6: The success of a Suzuki coupling hinges on the delicate interplay between the palladium catalyst, the base, the solvent, and the reactants. Failure often stems from catalyst deactivation or suboptimal reaction conditions[12].
-
Catalyst Choice and Loading: The choice of palladium catalyst and ligand is crucial. For heteroaromatic systems, which can be challenging, phosphine ligands like PPh₃ or more electron-rich, bulky ligands (e.g., SPhos, XPhos) are often required. Start with a standard catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) at a loading of 2-5 mol %. If the reaction fails, switching to a more specialized catalyst system may be necessary[3][13].
-
Base Selection: The base is not just a proton scavenger; it plays a key role in the catalytic cycle, particularly in the transmetalation step. An aqueous solution of a base like Na₂CO₃ or K₃PO₄ is a standard choice[4]. K₃PO₄ is a stronger base and can be effective for less reactive boronic acids.
-
Oxygen Removal: The Pd(0) species in the catalytic cycle is extremely sensitive to oxygen and can be oxidized to an inactive Pd(II) state. It is absolutely critical to degas your solvent and reaction mixture thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction.
| Parameter | Problem | Recommended Action |
| Atmosphere | Incomplete degassing | Degas solvent and reaction mixture by sparging with N₂/Ar for 30 min. Maintain a positive inert gas pressure. |
| Catalyst | Catalyst deactivation | Use a more robust ligand (e.g., Buchwald-type biarylphosphine ligands). Ensure boronic acid is pure (impurities can poison the catalyst). |
| Base | Base is too weak or insoluble | Switch from Na₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure adequate mixing. |
| Solvent | Poor solubility of reagents | Use a solvent mixture like 1,4-Dioxane/H₂O (4:1) or DME/H₂O. |
Table 2: Parameter Optimization for Suzuki Coupling.
Section 4: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: O-Methylation of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration). Stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 5 minutes. Caution: NaH reacts violently with water and generates H₂ gas.
-
Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a slurry.
-
Reagent Addition: Cool the mixture back to 0 °C. Add methyl iodide (MeI, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Quenching: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a Brominated Scaffold
(This protocol assumes you have prepared the 7-bromo-2,3-dihydro-dioxino[2,3-b]pyridin-8-ol derivative)
-
Degassing: In a Schlenk flask, combine the bromo-scaffold (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq). Add a 4:1 mixture of 1,4-dioxane and water (approx. 0.1 M). Degas the mixture by bubbling argon through the solution for 30 minutes.
-
Catalyst Addition: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to 90 °C and stir under argon. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours[3].
-
Workup: After cooling to room temperature, dilute the mixture with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.
Section 5: Analytical Characterization
Confirming the structure of your derivatized product is non-negotiable.
-
Nuclear Magnetic Resonance (NMR): This is the most powerful tool for structural confirmation.
-
¹H NMR: For O-alkylation, you should see the disappearance of the broad phenolic -OH peak and the appearance of new signals corresponding to the added alkyl group (e.g., a singlet around 3.8-4.0 ppm for a methoxy group).
-
¹³C NMR: Will confirm the presence of new carbon signals from the derivative.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These are essential for unambiguously determining the regiochemistry, especially if C-alkylation or rearrangement is suspected. HMBC will show long-range correlations (e.g., from the new methyl protons to the carbon at the 8-position), confirming O-alkylation. NOESY can reveal through-space proximity to further confirm the structure.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the desired group has been added. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Chromatography (GC-MS, LC-MS): Useful for assessing the purity of the sample and identifying byproducts. Derivatization is often performed specifically to make a molecule more volatile and suitable for GC-MS analysis[7].
References
-
Bakkas, S., et al. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 2(11), 1557-1560. Available at: [Link]
-
El Kazzouli, S., et al. (2005). Synthesis of New Compounds Containing the 2,3-Dihydro[5][8]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. Tetrahedron, 61(43), 10214-10222. Available at: [Link]
-
El Kazzouli, S., et al. (2004). Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[5][8]dioxino[2,3-b]pyridine Derivatives. Tetrahedron Letters, 45(2), 389-392. Available at: [Link]
-
ResearchGate Discussion. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? Available at: [Link]
-
Popova, E. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
-
Popova, E. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed Central. Available at: [Link]
-
Thompson, A. M., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(11), 4413-4421. Available at: [Link]
-
ResearchGate Discussion. (2013). Problems in sample derivatization for gas chromatography? Available at: [Link]
-
Ali, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Available at: [Link]
-
Yadav, V., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1438. Available at: [Link]
-
IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]
-
ResearchGate. (2015). Alkylation of Phenol: A Mechanistic View. Available at: [Link]
-
Rocchetti, G., et al. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Foods, 11(13), 1963. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Carbonylative Suzuki-Miyaura coupling. Available at: [Link]
-
White Rose eTheses Online. (2010). Selective Alkylation of Phenols Using Solid Catalysts. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6608. Available at: [Link]
-
Bakkas, S., et al. (2000). Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. PubMed. Available at: [Link]
-
Annals of R.S.C.B. (2021). Derivatization: Tool In Analytical Separations Of Compound. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the alkylation reaction. Available at: [Link]
-
Ali, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2469. Available at: [Link]
-
Beilstein Journals. (2017). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Available at: [Link]
-
Crawford Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Available at: [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link]
Sources
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- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 11. Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Common experimental errors when working with 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol and its related derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges associated with the synthesis, purification, and handling of this important heterocyclic scaffold. The unique electronic nature of the pyridin-ol starting materials and the potential for complex reaction pathways necessitate a careful and informed experimental approach.
This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. We aim not only to provide solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: FAQs - Synthesis and Reaction Troubleshooting
This section addresses the most common hurdles encountered during the synthesis of the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core structure.
FAQ 1: My cyclization reaction is resulting in very low or no yield. What are the likely causes?
Low yields in heterocyclic synthesis are a common issue that can often be resolved through a systematic troubleshooting process.[3] Before significantly altering the reaction, it's crucial to verify the fundamentals.
Core Causality: The formation of the dioxino ring is typically an intramolecular nucleophilic aromatic substitution (SNAr) or a related cyclization. These reactions are highly sensitive to the quality of reagents, the complete exclusion of atmospheric moisture, and the efficacy of the base used to generate the nucleophile.
Troubleshooting Protocol:
-
Reagent Purity: Ensure the starting materials, particularly the pyridinol precursor, are pure and dry. Impurities can introduce competing side reactions. Solvents must be anhydrous, as water can quench the base and inhibit the formation of the necessary alkoxide.
-
Inert Atmosphere: Reactions involving strong bases like sodium hydride (NaH) are extremely sensitive to moisture and oxygen.[3] Ensure your glassware is oven- or flame-dried and that the reaction is conducted under a robust inert atmosphere (e.g., dry argon or nitrogen).
-
Base Activity & Solubility: If using NaH, ensure it is from a fresh supply and has not been passivated by atmospheric moisture. Consider the solubility of the resulting alkoxide. If the alkoxide precipitates, the reaction may stall. Sometimes, switching to a base like potassium tert-butoxide (t-BuOK) or using a solvent system that better solubilizes the intermediates can be beneficial.
-
Reaction Temperature: While many cyclizations are run at elevated temperatures to ensure sufficient energy for the SNAr reaction, excessive heat can lead to decomposition of the starting material or the desired product.[3] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track product formation and identify potential degradation.
Logical Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low reaction yields.
FAQ 2: I've isolated a product, but its characterization data (NMR, MS) doesn't match the expected 8-ol derivative. What could have happened?
This is a critical and frequently encountered issue when working with substituted 2-chloro- or 2-nitro-3-hydroxypyridines. The most probable cause is the formation of a constitutional isomer via a Smiles rearrangement .[1][4]
Mechanistic Insight:
The intended reaction is a direct intramolecular SNAr, where the alkoxide attacks the carbon bearing the leaving group (e.g., chlorine at the C2 position). However, under certain conditions, the alkoxide can instead attack the adjacent C3 position of the pyridine ring. This initiates a cascade that results in the formation of a rearranged dioxinopyridine isomer.[2]
Controlling Isomer Formation:
The outcome of the reaction is highly dependent on the experimental conditions. The choice of base, solvent, and temperature can be strategically used to favor one pathway over the other.[1][4]
Caption: Competing reaction pathways in dioxinopyridine synthesis.
Table 1: Influence of Reaction Conditions on Isomer Formation [4]
| Condition | Favors Direct SNAr (Desired Product) | Favors Smiles Rearrangement (Isomer) | Rationale |
| Base | Sodium Hydride (NaH) | Potassium tert-Butoxide (t-BuOK) | The harder nucleophile from NaH favors the harder electrophilic center (C2). The bulkier t-BuOK may favor the less hindered C3 position. |
| Solvent | Tetrahydrofuran (THF), Dimethoxyethane (DME) | Dimethylformamide (DMF), HMPA/THF | Polar aprotic solvents like DMF can stabilize the charged intermediate of the Smiles pathway, lowering its activation energy. |
| Temperature | Lower to moderate temperatures | Higher temperatures (e.g., 120 °C) | Increased thermal energy can overcome the higher activation barrier of the rearrangement pathway. |
| Leaving Group | -NO2 | -Cl | The strongly electron-withdrawing nitro group highly activates the C2 position for direct substitution. |
Corrective Action: To obtain your desired 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, carefully select conditions that favor the direct SNAr pathway. A combination of NaH in THF or DME at moderate temperatures is a reliable starting point.
Section 2: FAQs - Purification and Handling
FAQ 3: The A and B isomers formed in my reaction are inseparable by standard column chromatography. How can I purify my desired product?
This is a known and significant challenge, as the isomers often have very similar polarities.[4] When co-elution occurs, a common strategy is to derivatize the mixture, separate the derivatives, and then cleave the auxiliary group.
Recommended Protocol: Derivatization and Separation
A published method involves converting the amine derivatives of the dioxinopyridine isomers into sulfamides.[4] This often dramatically alters the polarity and crystal packing properties of the molecules, allowing for separation by flash chromatography.
-
Sulfamide Formation: React the isomeric mixture with a suitable sulfonyl chloride (e.g., p-bromobenzenesulfonyl chloride) in the presence of a base like triethylamine in DMF.
-
Chromatographic Separation: The resulting sulfamide derivatives can now be separated using standard silica gel column chromatography.
-
Cleavage of the Sulfamide: The separated sulfamides can then be reduced back to the free amines using a reducing agent like Lithium Aluminum Hydride (LiAlH4) in a solvent like DME.[4]
This multi-step process, while longer, provides a reliable route to obtaining isomerically pure material.
FAQ 4: What are the recommended handling and storage procedures for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol?
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring user safety.
-
Physical State: The compound is typically a colorless to off-white solid.[5]
-
Storage: It should be stored in a tightly sealed container in a cool, dry place, away from light. For long-term storage, temperatures of -20°C to -80°C are recommended.[6] Avoid repeated freeze-thaw cycles.[6]
-
Stability: The compound is generally stable under normal conditions but may react with strong oxidizing agents.[5]
-
Safety:
-
GHS Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Section 3: Key Experimental Protocols
The following are generalized protocols based on established literature procedures.[1][4] They should be adapted and optimized for your specific substrate and scale.
Protocol 1: Synthesis Favoring Direct SNAr (Target Product)
This protocol is designed to minimize the Smiles rearrangement.
-
Setup: Under an argon atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to a flame-dried round-bottom flask. Wash the NaH with dry hexanes (2x) to remove the oil, then carefully decant the hexanes.
-
Solvent Addition: Add anhydrous THF or DME to the flask.
-
Nucleophile Formation: Cool the suspension to 0 °C and add a solution of the 2-chloro-3-hydroxypyridine precursor (1.0 eq.) in the same anhydrous solvent dropwise.
-
Reaction: Allow the mixture to stir at room temperature for 1 hour, then add the appropriate epoxide or other linking agent (1.1 eq.). Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
References
-
Coudert, P., et al. (2004). Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives. Tetrahedron, 60(37), 8137-8145. Available at: [Link]
-
Gillaizeau, I., et al. (2003). Synthesis of new compounds containing the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine heterocyclic system as a substructure. Tetrahedron, 59(21), 3665-3672. Available at: [Link]
-
PubChem. (n.d.). 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Gillaizeau, I., et al. (2002). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 4(12), 2071-2073. Available at: [Link]
-
Cusabio. (n.d.). 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine. Retrieved from: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine: Properties, Uses, Safety Data & Supplier Information - China Chemical Manufacturer [pipzine-chem.com]
- 6. cusabio.com [cusabio.com]
- 7. 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine | C7H7NO2 | CID 11007968 - PubChem [pubchem.ncbi.nlm.nih.gov]
Resolving inconsistencies in analytical data for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
Welcome to the technical support center for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies observed in the analytical data of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experimental results.
Introduction
2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol is a heterocyclic compound of interest in pharmaceutical research.[1] Its synthesis and handling can present unique challenges that manifest as inconsistencies in analytical data. This guide will address these potential issues, providing explanations grounded in the compound's chemical properties and synthetic pathways.
Troubleshooting Guide: Resolving Analytical Inconsistencies
Issue 1: Multiple unexpected peaks in my chromatogram (LC-MS/GC-MS). Is my sample impure?
Answer:
While contamination is a possibility, the presence of multiple peaks, especially in freshly synthesized batches, often points to the presence of isomers. The synthesis of 2,3-dihydro[2][3]dioxino[2,3-b]pyridine derivatives can be complex and may yield isomeric byproducts.[2][4]
Root Cause Analysis:
-
Smiles Rearrangement: A common synthetic route for this class of compounds involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction.[2][5] Under certain conditions, a competing reaction known as the Smiles rearrangement can occur, leading to the formation of a constitutional isomer.[2][4] This rearrangement results in a different substitution pattern on the pyridine ring, which will have a distinct retention time in chromatography. The separation of these isomers can be challenging and often requires careful chromatographic method development, such as flash column chromatography.[4]
-
Degradation: Dihydro-dioxino-pyridine derivatives can be susceptible to oxidation, which may lead to the formation of aromatic species.[6][7] These degradation products will appear as separate peaks in your chromatogram.
Troubleshooting Workflow:
Sources
- 1. 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine (129421-32-5) at Nordmann - nordmann.global [nordmann.global]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Comparative Efficacy of Thieno[2,3-b]pyridine Analogs as Chemosensitizing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, a significant hurdle to successful treatment is the development of chemoresistance. This guide provides a detailed comparative analysis of a promising class of compounds, thieno[2,3-b]pyridines, which have demonstrated potential in overcoming resistance to conventional chemotherapeutic agents. We will delve into their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy, offering a comprehensive resource for researchers in the field.
Introduction to Thieno[2,3-b]pyridines: A Scaffold of Therapeutic Promise
The thieno[2,3-b]pyridine core is a heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its diverse biological activities. Notably, certain analogs have emerged as potent chemosensitizers, capable of restoring the efficacy of established anticancer drugs.[1] While some thieno[2,3-b]pyridines exhibit intrinsic anti-proliferative activity, a particularly interesting therapeutic strategy involves using non-cytotoxic analogs in combination with conventional chemotherapies. This approach aims to enhance the vulnerability of cancer cells to the primary drug, potentially allowing for lower, less toxic doses.[1]
A key challenge in the development of some 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines has been their poor solubility, which is attributed to their planar structure facilitating intermolecular stacking and crystal packing.[2] To address this, researchers have explored the addition of bulky, cleavable ester and carbonate functional groups to disrupt this crystal packing, leading to improved anti-proliferative activity in certain cancer cell lines.[2]
Mechanism of Action: Targeting DNA Repair to Enhance Chemotherapy
A primary mechanism by which certain thieno[2,3-b]pyridine analogs exert their chemosensitizing effect is through the inhibition of DNA repair pathways.[1] Specifically, they have been shown to target tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme crucial for repairing DNA damage induced by topoisomerase I (TOP1) inhibitors.[1]
TOP1 inhibitors, such as topotecan, function by trapping the TOP1-DNA covalent complex, which leads to single-strand breaks in the DNA and ultimately, cell death.[1] However, cancer cells can develop resistance by upregulating DNA repair mechanisms, including the activity of TDP1. TDP1 resolves the trapped TOP1-DNA complex by hydrolyzing the phosphodiester bond between a tyrosine residue in TOP1 and the 3'-end of the DNA, thereby restoring DNA integrity and diminishing the efficacy of the TOP1 inhibitor.[1]
By inhibiting TDP1, thieno[2,3-b]pyridine analogs prevent the repair of these DNA lesions, leading to an accumulation of DNA damage and enhanced cancer cell death when used in combination with TOP1 inhibitors.[1] Interestingly, studies have shown that in TDP1 knockout cancer cells, the synergistic effect between thieno[2,3-b]pyridines and topotecan is further potentiated, suggesting that these compounds may also modulate other DNA repair pathways.[1]
Caption: TOP1/TDP1 inhibition pathway.
Comparative Efficacy and Structure-Activity Relationship (SAR)
The efficacy of thieno[2,3-b]pyridine analogs is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies have provided valuable insights into the structural features that govern their anti-proliferative and chemosensitizing activities.
One key finding is that substitution at the para-position of the phenyl carboxamide ring (R2 group in some literature) can lead to a loss of intrinsic anti-proliferative activity.[1] This observation is crucial for designing analogs that can act as non-cytotoxic chemosensitizers, a desirable profile for combination therapies.[1]
Further studies have revealed that specific substitution patterns on the arylcarboxamido moiety significantly influence anti-proliferative efficacy. For instance, analogs with 2'-Me-3'-Cl and 1'-naphthyl substitutions have demonstrated the best anti-proliferative activity, while a 4'-OMe substitution resulted in the poorest activity.[2] Analogs with unsubstituted phenyl (H) and 2'-Me groups showed moderate activity.[2] These consistent SAR patterns are valuable for guiding the design of new analogs and for identifying potential off-target effects if new compounds deviate from these established trends.[2]
| Substitution Pattern (Arylcarboxamido Ring) | Relative Anti-proliferative Activity | Reference |
| 2'-Me-3'-Cl | High | [2] |
| 1'-Naphthyl | High | [2] |
| H (unsubstituted) | Moderate | [2] |
| 2'-Me | Moderate | [2] |
| 4'-OMe | Low | [2] |
Experimental Protocol: Cell-Based Chemosensitization Assay
To evaluate the ability of thieno[2,3-b]pyridine analogs to sensitize cancer cells to a TOP1 inhibitor, a cell-based chemosensitization assay is employed. The following is a generalized protocol.
Objective: To determine the synergistic effect of a thieno[2,3-b]pyridine analog in combination with topotecan on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., H460 lung cancer cells)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Thieno[2,3-b]pyridine analog (dissolved in a suitable solvent like DMSO)
-
Topotecan (dissolved in a suitable solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thieno[2,3-b]pyridine analog and topotecan in cell culture medium.
-
Treat the cells with:
-
Vehicle control (medium with solvent)
-
Thieno[2,3-b]pyridine analog alone (at various concentrations)
-
Topotecan alone (at various concentrations)
-
Combination of the thieno[2,3-b]pyridine analog and topotecan (in a fixed ratio or matrix format).
-
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth) for each compound alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Caption: Chemosensitization assay workflow.
Conclusion
Thieno[2,3-b]pyridine derivatives represent a versatile scaffold with significant potential for the development of novel cancer therapeutics, particularly as chemosensitizing agents. Their ability to inhibit DNA repair pathways, such as the one mediated by TDP1, offers a promising strategy to overcome resistance to established drugs like TOP1 inhibitors. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective analogs. Further investigation into the precise molecular interactions and the involvement of other DNA repair pathways will be crucial for the clinical translation of these promising compounds.
References
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan.
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
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A Comparative Guide to Validating the Biological Target of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
Introduction: The Crucial First Step in Drug Discovery
The journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges, and many failures can be traced back to an inadequately validated biological target.[1] For novel compounds like 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, a heterocyclic molecule with potential bioactivity, identifying and rigorously validating its molecular target is the foundational step that underpins the entire drug discovery campaign.[2] This guide provides a comprehensive comparison of modern methodologies to confirm the direct biological target of a compound, ensuring that downstream efforts are built on a solid, evidence-based foundation. We will move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to design robust, self-validating workflows.
The core principle of robust target validation is the convergence of evidence from orthogonal approaches.[3] We will explore two main pillars of validation: Chemical Validation , which confirms direct physical engagement between the compound and the target protein, and Genetic Validation , which assesses whether genetic modulation of the target phenocopies the compound's biological effect.
Figure 1: High-level workflow for target identification and validation.
Part 1: Chemical & Biophysical Validation: Confirming Direct Engagement
Chemical validation methods aim to answer a fundamental question: Does 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol physically interact with the putative target protein? These techniques can be performed in various contexts, from purified systems to live cells, each providing a unique layer of evidence.
Biophysical Assays (In Vitro)
These methods utilize purified target protein and the compound to measure the thermodynamics and kinetics of their interaction in a controlled, cell-free environment.[4] They are essential for confirming a direct, high-affinity interaction.
-
Surface Plasmon Resonance (SPR): Provides real-time data on binding kinetics (association/dissociation rates) and affinity (K D ).[5] In an SPR experiment, the purified target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface.[6] Binding causes a change in the refractive index, which is measured and plotted on a sensorgram.[7]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs upon binding. ITC is the gold standard for determining the thermodynamic parameters of an interaction, including binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH), allowing for the calculation of entropy (ΔS).
Causality Behind Choice: Using both SPR and ITC provides a self-validating system. SPR confirms the kinetics of the interaction, while ITC validates the thermodynamics. Agreement between the affinity values (K D ) obtained from these two distinct physical principles significantly strengthens the claim of a direct interaction.
| Parameter Measured | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Association rate (k a ), Dissociation rate (k d ), Affinity (K D ) | Affinity (K D ), Enthalpy (ΔH), Stoichiometry (n) |
| Protein Consumption | Low (µg) | High (mg) |
| Throughput | Medium to High | Low |
| Key Advantage | Provides kinetic information (residence time) | Provides full thermodynamic profile |
Table 1: Comparison of primary biophysical validation techniques.
Cellular Target Engagement Assays (In Situ)
While in vitro assays are powerful, they do not confirm that the compound engages its target within the complex milieu of a living cell. Cellular target engagement assays bridge this gap.
Principle: The binding of a ligand (the compound) to its target protein typically increases the protein's thermodynamic stability.[8] This increased stability makes the protein more resistant to heat-induced denaturation. CETSA leverages this principle by heating cell lysates or intact cells treated with the compound to various temperatures.[9] Unbound proteins denature and precipitate, while the stabilized, compound-bound target remains soluble.[10]
Experimental Workflow:
-
Treatment: Treat intact cells or cell lysates with 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol or a vehicle control (e.g., DMSO).
-
Heating: Aliquot samples and heat them across a temperature gradient for a fixed time (e.g., 3 minutes).[11]
-
Lysis & Separation: Lyse the cells (if treated intact) and centrifuge to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using methods like Western Blot or mass spectrometry.
A positive result is a "shift" in the melting curve to a higher temperature in the compound-treated samples compared to the control, indicating stabilization.[12]
Sources
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- 2. Target Identification and Validation at MDC [md.catapult.org.uk]
- 3. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 6. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. tandfonline.com [tandfonline.com]
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- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
A Technical Guide to the Structure-Activity Relationship of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol Derivatives: A Scaffold with Latent Therapeutic Potential
A Technical Guide to the Structure-Activity Relationship of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol Derivatives: A Scaffold with Latent Therapeutic Potential
Introduction: Unveiling the Potential of a Novel Heterocycle
In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a primary driver of innovation in drug discovery. The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol core is an intriguing, yet underexplored, molecular architecture. Its structural resemblance to the well-established 1,4-benzodioxane moiety—a key component in numerous clinically significant drugs—suggests a promising, albeit largely uncharted, therapeutic potential.[3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol derivatives, drawing logical inferences from its close structural analogs and outlining the experimental pathways to validate these hypotheses. For researchers and drug development professionals, this document serves as a foundational resource for initiating research programs centered on this novel scaffold.
The core structure integrates a pyridine ring, a common feature in a vast array of biologically active compounds, with a 1,4-dioxane ring. This fusion creates a rigid framework with specific electronic and steric properties that are ripe for medicinal chemistry exploration. While direct biological data for the 8-hydroxy substituted dioxinopyridine is scarce in current literature, the known pharmacological profiles of 1,4-benzodioxane derivatives provide a robust starting point for predicting potential biological activities. These activities span a wide therapeutic spectrum, including antihypertensive, central nervous system (CNS) modulation, antimicrobial, and anti-inflammatory effects.[4][5][6] This guide will dissect the key structural features of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol scaffold, propose a synthetic strategy for its creation, and, by leveraging data from its benzodioxane counterparts, construct a predictive SAR model to guide future drug design efforts.
Synthetic Strategy: Accessing the Core Scaffold
A viable synthetic pathway to the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol core is paramount for initiating any medicinal chemistry campaign. Based on established methods for the synthesis of the parent 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold, a plausible route can be devised.[7][8] A common and effective strategy involves the intramolecular cyclization of a suitably substituted pyridine precursor. One of the notable methods for achieving this is the Smiles rearrangement.[7]
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic pathway to 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.
This proposed synthesis begins with a commercially available, or readily synthesized, substituted pyridine. The key steps involve the introduction of a side chain capable of intramolecular cyclization to form the dioxane ring, followed by functional group manipulations on the pyridine ring to install the desired 8-hydroxyl group. The specific reagents and conditions would require experimental optimization, but the underlying logic is sound and based on established chemical transformations.
Comparative Analysis: Drawing Insights from 1,4-Benzodioxane Analogs
The rationale for investigating the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol scaffold is heavily reliant on the extensive biological activities reported for its carbocyclic analog, 1,4-benzodioxane. This principle of bioisosteric replacement, where a benzene ring is substituted with a pyridine ring, is a well-established strategy in drug design to modulate physicochemical properties, ADME profiles, and target interactions.
The 1,4-benzodioxane moiety is a cornerstone of several marketed drugs, most notably in the cardiovascular and CNS therapeutic areas.[3] For instance, Doxazosin, an α1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia, features a 1,4-benzodioxane core.[3] This provides a strong indication that the dioxinopyridine scaffold could also interact with adrenergic receptors.
| Biological Activity of 1,4-Benzodioxane Derivatives | Potential Therapeutic Application | Key Structural Features for Activity | Reference |
| α1-Adrenergic Receptor Antagonism | Antihypertensive | Amine-containing side chain at the 2-position. | [5] |
| 5-HT1A Receptor Agonism | Anxiolytic, Antidepressant | Arylpiperazine moiety linked to the dioxane ring. | [9] |
| Antihypertensive | Vasodilator | Acylpiperidine substitution. | [10] |
| Antimicrobial | Antibacterial, Antifungal | Piperazine carbonyl structure with sulfonyl or benzoyl groups. | [1][2] |
| Anti-inflammatory | Inflammation management | Acetic acid substituent at position-6. | [3] |
| Antioxidant | Cellular protection | Presence of a 1,4-benzodioxane-2-carbonyl piperazine core. | [1] |
| Cytotoxic | Anticancer | Specific substitutions on the dioxane ring. | [9] |
| Antihepatotoxic | Liver protection | The 1,4-benzodioxane ring system itself is crucial. | [4] |
Structure-Activity Relationship (SAR) Analysis: A Predictive Framework
Based on the established SAR of 1,4-benzodioxane derivatives, we can construct a predictive SAR model for 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol analogs. The introduction of the nitrogen atom in the pyridine ring is expected to influence the molecule's polarity, hydrogen bonding capacity, and potential for ionic interactions, thereby offering new avenues for optimizing drug-target binding.
Caption: Predictive SAR model for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol derivatives.
Key Inferred SAR Insights:
-
The Dioxane Ring (Position 2 and 3): Substituents at these positions are likely to be critical for potent and selective biological activity. Based on the benzodioxane data, introducing amine-containing side chains, particularly those incorporating piperidine or piperazine rings, could lead to significant antihypertensive and CNS activities. The stereochemistry at these positions will also be a crucial factor to investigate.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring introduces a key hydrogen bond acceptor and alters the electronic distribution of the aromatic system. This could lead to novel interactions with target proteins compared to the benzodioxane analogs. Further substitution on the pyridine ring (e.g., with halogens or small alkyl groups) could be explored to fine-tune lipophilicity and metabolic stability.
-
The 8-Hydroxyl Group: The phenolic hydroxyl group at the 8-position is a key feature. It can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule in a receptor's binding pocket. Its acidity and potential for metabolic modification (e.g., glucuronidation) will be important considerations in drug development.
Experimental Protocols for Pharmacological Evaluation
To validate the predicted biological activities of novel 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol derivatives, a systematic screening cascade is essential. The following are representative experimental protocols for assessing potential antihypertensive and CNS activities.
In Vitro Assay for α1-Adrenergic Receptor Binding
This assay determines the affinity of the synthesized compounds for the α1-adrenergic receptor, a key target for many antihypertensive drugs.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human α1-adrenergic receptor.
-
Binding Assay: In a 96-well plate, incubate the cell membranes with a known radioligand (e.g., [3H]-prazosin) and varying concentrations of the test compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
In Vivo Model for Antihypertensive Activity Screening
The Spontaneously Hypertensive Rat (SHR) model is a widely used and well-validated model for preclinical evaluation of antihypertensive agents.[10]
Methodology:
-
Animal Model: Use adult male Spontaneously Hypertensive Rats.
-
Blood Pressure Measurement: Acclimatize the rats to the blood pressure measurement procedure (e.g., tail-cuff method) for several days before the study.[11]
-
Drug Administration: Administer the test compounds orally or via intraperitoneal injection at various doses. Include a vehicle control group and a positive control group (e.g., a known antihypertensive drug like captopril).[12]
-
Monitoring: Measure systolic blood pressure and heart rate at regular intervals post-administration.
-
Data Analysis: Analyze the changes in blood pressure and heart rate compared to the control groups to determine the antihypertensive efficacy and duration of action.
In Vitro Assay for CNS Activity: 5-HT1A Receptor Binding
This assay assesses the affinity of the compounds for the serotonin 1A receptor, a target for anxiolytic and antidepressant medications.
Methodology:
-
Membrane Preparation: Utilize cell membranes from a cell line expressing the human 5-HT1A receptor.
-
Binding Assay: Perform a competitive binding assay using a specific radioligand (e.g., [3H]-8-OH-DPAT) and a range of concentrations of the test compounds.
-
Incubation, Filtration, and Counting: Follow a similar procedure to the α1-adrenergic receptor binding assay.
-
Data Analysis: Determine the IC50 values to quantify the affinity of the compounds for the 5-HT1A receptor.
Conclusion and Future Directions
The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol scaffold represents a promising yet under-investigated area for drug discovery. By leveraging the extensive knowledge base of its structural analog, 1,4-benzodioxane, a compelling case can be made for its potential as a source of novel therapeutic agents, particularly for cardiovascular and central nervous system disorders. The predictive SAR framework and experimental protocols outlined in this guide provide a clear roadmap for researchers to embark on the synthesis and biological evaluation of this intriguing class of compounds. Future work should focus on the successful synthesis of the core scaffold and its derivatives, followed by a systematic screening cascade to validate the hypothesized biological activities. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol derivatives.
References
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Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. (2025). ResearchGate. [Link]
- Antihypertensive 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidines. Journal of Medicinal Chemistry.
-
Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. (2004). PubMed. [Link]
- Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. (2011). Arabian Journal of Chemistry.
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Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives. (2004). ResearchGate. [Link]
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Synthesis and antihepatotoxic activity of dihydropyrimidinone derivatives linked with 1,4-benzodioxane. (2012). Journal of Advanced Pharmaceutical Technology & Research. [Link]
- Review on: Experimental Screening Methods for Antihypertensive Agents. (2022).
-
Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. (2012). Arabian Journal of Chemistry. [Link]
- Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. (2006). Journal of Medicinal Chemistry.
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2018). International Journal of Organic Chemistry. [Link]
-
Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. (2012). Arabian Journal of Chemistry. [Link]
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Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat. (2021). Evidence-Based Complementary and Alternative Medicine. [Link]
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A Comparative Benchmarking Guide to 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol and Its Potential as a Bacterial Topoisomerase Inhibitor
This guide provides a comprehensive framework for evaluating the antibacterial potential of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol by benchmarking it against established bacterial topoisomerase inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel antimicrobial agents. Herein, we detail the scientific rationale, experimental methodologies, and data interpretation necessary to characterize this compound's efficacy and mechanism of action.
Introduction: The Pressing Need for Novel Antibacterial Agents
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Consequently, there is an urgent need to identify and validate novel chemical scaffolds that act on unexploited or re-emerging bacterial targets. The pyridopyrimidine core, present in 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, is a heterocyclic motif that has garnered significant interest due to its presence in a variety of biologically active compounds.[1] Preliminary studies on related 2,3-dihydro-[2][3]dioxino[2,3-b]pyridine derivatives have indicated potential antimicrobial activity, suggesting a promising avenue for investigation.[2][4]
This guide focuses on benchmarking 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol against two well-characterized classes of bacterial Type II topoisomerase inhibitors: the fluoroquinolones (represented by Ciprofloxacin) and the aminocoumarins (represented by Novobiocin). These enzymes, DNA gyrase and topoisomerase IV, are essential for bacterial DNA replication, transcription, and chromosome segregation, making them validated and highly successful targets for antibacterial drugs.[5][6][7] By inhibiting these enzymes, topoisomerase inhibitors disrupt the bacterial life cycle, leading to cell death.[5]
The Mechanism of Action: Targeting Bacterial Type II Topoisomerases
DNA gyrase and topoisomerase IV are ATP-dependent enzymes that manage the topological state of DNA.[6] DNA gyrase introduces negative supercoils into DNA, a process crucial for initiating replication, while topoisomerase IV is primarily responsible for decatenating daughter chromosomes following replication.[5][6] Although they perform distinct physiological roles, they share a similar heterotetrameric structure (GyrA₂B₂ and ParC₂E₂) and a common mechanism of action involving transient double-strand DNA breaks.
Fluoroquinolones, such as Ciprofloxacin, function as topoisomerase poisons. They stabilize the covalent complex formed between the topoisomerase and the cleaved DNA (the "cleavage complex").[5] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death. In contrast, aminocoumarins like Novobiocin are catalytic inhibitors that competitively block the ATP-binding site on the GyrB (for gyrase) and ParE (for topoisomerase IV) subunits, thereby preventing the enzymatic turnover required for their function.[8]
Our benchmarking strategy is designed to determine if 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol acts on this pathway and to characterize its potency relative to these established inhibitors.
Experimental Benchmarking Workflow
To comprehensively evaluate 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, a multi-tiered experimental approach is essential. This workflow progresses from broad antimicrobial activity screening to specific enzyme inhibition and finally to an assessment of host cell toxicity, providing a complete preliminary profile of the compound.
Comparative Performance Data (Illustrative)
The following tables present a hypothetical but realistic dataset that could be generated from the described experimental protocols. This data serves as a template for how results should be structured and interpreted.
Table 1: Minimum Inhibitory Concentration (MIC) Against Key Bacterial Strains
| Compound | MIC (µg/mL) vs\ S. aureus (ATCC 29213) | MIC (µg/mL) vs\ E. coli (ATCC 25922) |
| 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol | 8 | 16 |
| Ciprofloxacin | 0.25 | 0.015 |
| Novobiocin | 0.125 | 4 |
Interpretation: This illustrative data suggests the test compound has moderate antibacterial activity. Ciprofloxacin shows potent, broad-spectrum activity, while Novobiocin is more potent against the Gram-positive S. aureus.
Table 2: In Vitro Inhibition of Bacterial Topoisomerases
| Compound | DNA Gyrase IC₅₀ (µM) | Topoisomerase IV IC₅₀ (µM) |
| 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol | 5 | 25 |
| Ciprofloxacin | 0.5 | 1.2 |
| Novobiocin | 0.05 | 50 |
Interpretation: The hypothetical results indicate that 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol preferentially inhibits DNA gyrase over topoisomerase IV. This profile is distinct from Ciprofloxacin, which dually targets both enzymes, and Novobiocin, which is highly selective for DNA gyrase.[7][9]
Table 3: Mammalian Cell Cytotoxicity
| Compound | CC₅₀ (µM) on HeLa Cells | Selectivity Index (SI)* |
| 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol | >100 | >20 |
| Ciprofloxacin | >200 | >400 |
| Novobiocin | 150 | >3000 |
*Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀ (using the more potent enzyme target, DNA Gyrase).
Interpretation: A high selectivity index is desirable, indicating that the compound is significantly more toxic to its bacterial target than to mammalian cells.[10] The illustrative data shows an acceptable preliminary safety window for the test compound.
Detailed Experimental Protocols
The trustworthiness of any benchmarking guide rests on the reproducibility of its methods. The following are detailed, step-by-step protocols for the core assays.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11]
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test organism (S. aureus or E. coli) from an overnight agar plate.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.
-
-
Compound Preparation:
-
Prepare a stock solution of each test compound (2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, Ciprofloxacin, Novobiocin) in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
-
Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by E. coli DNA gyrase.
-
Reaction Setup:
-
On ice, prepare a reaction mixture in a microcentrifuge tube containing:
-
Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin).
-
1 mM ATP.
-
1 U of E. coli DNA gyrase.
-
200 ng of relaxed pBR322 plasmid DNA.
-
Test compound at various concentrations (or solvent control).
-
Nuclease-free water to a final volume of 30 µL.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 6 µL of 6X Stop Buffer/Loading Dye (containing EDTA and a tracking dye).
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).
-
Perform electrophoresis until there is adequate separation between the supercoiled and relaxed DNA bands.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the faster-migrating supercoiled DNA band and a corresponding increase in the slower-migrating relaxed DNA band.
-
Quantify band intensities using densitometry software to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 3: In Vitro Topoisomerase IV Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by E. coli Topoisomerase IV.[3]
-
Reaction Setup:
-
On ice, prepare a reaction mixture similar to the gyrase assay but with components specific for Topoisomerase IV:
-
Topo IV Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, 50 µg/mL albumin).
-
1 U of E. coli Topoisomerase IV.
-
200 ng of supercoiled pBR322 plasmid DNA.
-
Test compound at various concentrations (or solvent control).
-
Nuclease-free water to a final volume of 30 µL.
-
-
-
Incubation and Termination:
-
Incubate at 37°C for 30 minutes. Terminate the reaction as described for the gyrase assay.
-
-
Agarose Gel Electrophoresis and Analysis:
-
Run and analyze the samples on a 1% agarose gel. Inhibition is indicated by the persistence of the supercoiled DNA band, which would otherwise be converted to the relaxed form by the enzyme.
-
Calculate the IC₅₀ value based on the disappearance of the supercoiled substrate.
-
Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the impact of a compound on the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity.[10]
-
Cell Culture:
-
Seed HeLa cells (or another suitable mammalian cell line) into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
-
Conclusion and Future Directions
This guide outlines a rigorous and systematic approach to benchmark the novel compound 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol against established antibacterial agents. By employing standardized assays for antimicrobial activity, specific enzyme inhibition, and cytotoxicity, researchers can generate a robust dataset to evaluate its potential as a drug lead. The illustrative data presented herein suggests that this scaffold may act as a moderately potent inhibitor of DNA gyrase with a favorable preliminary safety profile.
Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacological properties of this chemical series. Furthermore, elucidating the precise binding mode through techniques such as X-ray crystallography and exploring the potential for resistance development will be critical steps in the advancement of this compound class toward clinical consideration.
References
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Novel Series of Quaternary Ammonium Surfactants Based on 2,3-Dihydro-[2][3]dioxino[2,3-b]pyridin-7-ol Ring: Synthesis, Analysis and Antimicrobial Evaluation. ResearchGate. [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. MDPI. [Link]
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Friend or Foe: Protein Inhibitors of DNA Gyrase. PubMed Central. [Link]
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Escherichia coli Topoisomerase IV Relaxation Assay. Inspiralis. [Link]
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MIC Determination. EUCAST. [Link]
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Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
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What are Topoisomerase IV inhibitors and how do they work? Patsnap Synapse. [Link]
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Mechanism of action of and resistance to quinolones. PubMed Central. [Link]
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Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PubMed Central. [Link]
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Topoisomerase Assays. PubMed Central. [Link]
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Fluoroquinolones. Merck Manual Professional Edition. [Link]
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Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. National Institutes of Health. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PubMed Central. [Link]
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Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. United States Environmental Protection Agency. [Link]
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A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids. ACS Publications. [Link]
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Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. National Institutes of Health. [Link]
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Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[2][3]dioxino[2,3-b]pyridine Derivatives. ScienceDirect. [Link]
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Topoisomerase inhibitor. Wikipedia. [Link]
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Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. Purdue e-Pubs. [Link]
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Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 6. Role of the Dioxane Unit on Selectivity for α1-Adrenoreceptor Subtypes. ACS Publications. [Link]
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Staphylococcus aureus Topoisomerase IV Decatenation Assay. Inspiralis. [Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Publications. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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-
The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. ACS Publications. [Link]
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E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
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Comparison of spectroscopic data for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol across different studies
For researchers and professionals in drug development, the unambiguous identification of novel heterocyclic compounds is a cornerstone of successful research. 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol, a molecule of interest for its potential applications, currently lacks a comprehensive, publicly available experimental spectroscopic dataset. This guide addresses this gap by providing a detailed, predictive analysis of its expected spectroscopic characteristics. By drawing upon data from analogous structures and fundamental principles of spectroscopy, this document serves as a valuable reference for the synthesis, purification, and identification of this compound.
Molecular Structure and Numbering
A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The atom numbering convention used throughout this guide is presented below.
Caption: Structure of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol with IUPAC numbering.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol are based on data from analogous structures, including 3-hydroxypyridine and 2,3-dihydro-1,4-benzodioxin.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons of the dihydrodioxin ring, and the hydroxyl proton.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H-6 | ~7.8 - 8.0 | d | J ≈ 4-5 | Alpha to pyridine nitrogen, deshielded. |
| H-7 | ~7.2 - 7.4 | d | J ≈ 4-5 | Beta to pyridine nitrogen. |
| -OCH₂CH₂O- | ~4.3 - 4.5 | s (broad) | - | Symmetrical methylene groups of the dihydrodioxin ring. A singlet is expected due to rapid conformational averaging. |
| -OH | ~9.5 - 10.5 | s (broad) | - | Phenolic proton, chemical shift is solvent and concentration dependent. |
Rationale behind the predictions:
-
Aromatic Protons (H-6 and H-7): The chemical shifts of protons on a pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of substituents. For 3-hydroxypyridine, the protons ortho and para to the hydroxyl group are shielded, while the proton meta is less affected. In our target molecule, the dioxin ring fused to the pyridine acts as an electron-donating group through the oxygen atoms. This, combined with the hydroxyl group at C-8, will influence the electron density of the pyridine ring. The predicted downfield shifts for H-6 and H-7 are typical for protons on a pyridine ring.
-
Dihydrodioxin Protons (-OCH₂CH₂O-): In 2,3-dihydro-1,4-benzodioxin, the four methylene protons give a single sharp peak at around 4.2-4.3 ppm. This is due to the rapid chair-to-chair interconversion of the dihydrodioxin ring, which makes the axial and equatorial protons chemically equivalent on the NMR timescale. A similar singlet, slightly downfield due to the influence of the adjacent pyridine ring, is predicted for the target molecule.
-
Hydroxyl Proton (-OH): The chemical shift of a phenolic proton is highly variable and depends on solvent, temperature, and concentration due to hydrogen bonding. In a non-protic solvent like DMSO-d₆, it is expected to appear as a broad singlet in the range of 9.5-10.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Predicted δ (ppm) | Rationale |
| C-2 / C-3 | ~64 - 66 | Aliphatic carbons in the dihydrodioxin ring, shielded by two oxygen atoms. |
| C-4a | ~140 - 142 | Quaternary carbon of the pyridine ring, part of the fusion. |
| C-6 | ~145 - 147 | Aromatic carbon alpha to the pyridine nitrogen, deshielded. |
| C-7 | ~120 - 122 | Aromatic carbon beta to the pyridine nitrogen. |
| C-8 | ~150 - 152 | Aromatic carbon bearing the hydroxyl group, deshielded by the oxygen atom. |
| C-8a | ~138 - 140 | Quaternary carbon of the pyridine ring, part of the fusion. |
Rationale behind the predictions:
-
Dihydrodioxin Carbons (C-2, C-3): The chemical shift for the carbons in 1,4-dioxane is approximately 67 ppm. In 2,3-dihydro-1,4-benzodioxin, these carbons appear around 64 ppm. A similar value is predicted here.
-
Pyridine Ring Carbons (C-4a, C-6, C-7, C-8, C-8a): The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbons directly attached to the nitrogen (C-6) and the oxygen of the hydroxyl group (C-8) are expected to be the most downfield. The quaternary carbons involved in the ring fusion (C-4a and C-8a) will also have distinct chemical shifts in the aromatic region. The predictions are based on typical values for substituted pyridines.
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is an excellent tool for identifying functional groups within a molecule.
Table 3: Predicted Characteristic IR Absorption Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3300 - 3500 | O-H stretch (broad) | Characteristic of a phenolic hydroxyl group involved in hydrogen bonding. |
| 3000 - 3100 | C-H stretch (aromatic) | Typical for C-H bonds on the pyridine ring. |
| 2850 - 2960 | C-H stretch (aliphatic) | Corresponding to the methylene groups of the dihydrodioxin ring. |
| 1580 - 1620 | C=C and C=N stretching | Vibrations of the pyridine ring. |
| 1200 - 1300 | C-O stretch (aryl ether) | Asymmetric C-O-C stretching of the dioxin ring fused to the aromatic system. |
| 1050 - 1150 | C-O stretch (aliphatic ether) | Symmetric C-O-C stretching of the dihydrodioxin ring. |
Rationale behind the predictions:
-
The presence of a broad absorption band in the 3300-3500 cm⁻¹ region would be a strong indicator of the hydroxyl group.
-
The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
The pyridine ring will exhibit a series of characteristic skeletal vibrations in the 1400-1620 cm⁻¹ region.
-
The C-O stretching vibrations of the dihydrodioxin ring are expected to be strong and will appear in the fingerprint region.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol (Molecular Formula: C₇H₇NO₃), the expected molecular weight is approximately 153.14 g/mol .
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecular ion ([M]⁺˙) is expected at m/z = 153. The fragmentation is likely to proceed through several key pathways:
-
Loss of a hydrogen atom: A peak at m/z = 152 ([M-H]⁺) is possible.
-
Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for dihydrodioxin rings is an RDA reaction, leading to the loss of ethene (C₂H₄, 28 Da). This would result in a fragment ion at m/z = 125.
-
Loss of CO: The pyridine-ol moiety can undergo loss of carbon monoxide (CO, 28 Da), which could lead to a fragment at m/z = 125.
-
Cleavage of the dihydrodioxin ring: Fragmentation of the dihydrodioxin ring can occur through various pathways, leading to smaller fragments.
A Senior Application Scientist's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Heterocyclic Compounds: The Case of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol
Disclaimer: As of the latest update, specific preclinical data for 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol is not extensively available in the public domain. Therefore, this guide will use a hypothetical analogue, designated DDP-8 , to represent this chemical class. The experimental data presented herein is illustrative, designed to provide a robust framework for researchers establishing an in vitro-in vivo correlation (IVIVC) for novel N-heterocyclic compounds. The principles and methodologies are grounded in established preclinical drug development practices.[1][2]
Introduction: The Imperative of IVIVC in Modern Drug Discovery
N-heterocyclic scaffolds are a cornerstone of medicinal chemistry, forming the structural basis of a vast array of approved therapeutics.[3][4] The 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol class, represented here by our hypothetical compound DDP-8, is structurally related to other pyridone derivatives that have shown promise as potent anti-inflammatory or anti-cancer agents.[5][6][7]
However, a promising in vitro profile—high potency in a cell-based assay—is often a poor predictor of in vivo efficacy. Bridging this translational gap is a primary challenge in drug development. An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically, the rate of drug dissolution or release) and a relevant in vivo response (such as plasma drug concentration or amount of drug absorbed).[8][9] Establishing a strong IVIVC is a strategic tool that can accelerate development, support biowaivers, and improve product quality by ensuring that in vitro performance reliably predicts in vivo behavior.[9][10]
This guide provides a comprehensive, experience-driven walkthrough for correlating the in vitro and in vivo activity of DDP-8, serving as a blueprint for researchers working with novel heterocyclic compounds.
Foundational Physicochemical & In Vitro Characterization
Before assessing biological activity, understanding the fundamental properties of DDP-8 is crucial, as factors like solubility and permeability are key determinants of its in vivo fate.[8] For this guide, we will assume DDP-8 has been characterized as a promising anti-proliferative agent against colorectal carcinoma.
In Vitro Anti-Proliferative and Cytotoxicity Assessment
The initial step is to quantify the compound's direct effect on cancer cells. We employ two distinct, complementary assays to measure cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Experimental Protocol 1: MTT Cell Viability Assay
-
Causality: The MTT assay is chosen for its high throughput and sensitivity. It measures the activity of mitochondrial reductase enzymes, providing a proxy for the number of viable, metabolically active cells. A reduction in signal indicates either cell death or cytostatic effects.
-
Cell Seeding: Seed HCT-116 colorectal carcinoma cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of DDP-8 (and a comparator, e.g., 5-Fluorouracil) in DMSO and further dilute in culture medium. Treat cells with final concentrations ranging from 0.01 µM to 100 µM. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Experimental Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Causality: The LDH assay serves as a self-validating system alongside the MTT assay.[11] It directly measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with compromised plasma membranes. This distinguishes true cytolysis from mere metabolic inhibition.
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Supernatant Collection: After the 72-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate.
-
Controls: Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[12]
-
Reaction Mixture: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.[13]
-
Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light. Measure absorbance at 490 nm.
-
Data Analysis: Calculate percent cytotoxicity using the formula: (Compound LDH Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
Hypothetical In Vitro Results
The data below illustrates a scenario where DDP-8 shows potent anti-proliferative activity.
| Compound | Assay Type | Cell Line | IC₅₀ / EC₅₀ (µM) |
| DDP-8 | MTT | HCT-116 | 0.85 |
| DDP-8 | LDH | HCT-116 | 1.20 |
| 5-Fluorouracil | MTT | HCT-116 | 3.50 |
| 5-Fluorouracil | LDH | HCT-116 | 4.15 |
| Table 1: Illustrative in vitro activity of DDP-8 compared to the standard-of-care agent, 5-Fluorouracil. |
These results suggest DDP-8 is a potent cytotoxic agent, meriting progression to in vivo models.
In Vivo Assessment: Efficacy and Pharmacokinetics
The true test of a compound's potential lies in its performance within a complex biological system. We will assess both its ability to inhibit tumor growth (pharmacodynamics) and how the body processes it (pharmacokinetics).
In Vivo Efficacy in a Xenograft Model
-
Causality: A subcutaneous xenograft model using immunodeficient mice is a standard, robust method for initial efficacy testing of anti-cancer agents.[14] It allows for straightforward measurement of tumor volume over time as the primary endpoint. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).[14]
Experimental Protocol 3: HCT-116 Xenograft Efficacy Study
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT-116 cells in a 1:1 mixture of medium and Matrigel into the right flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8 per group):
-
Vehicle Control (e.g., 10% DMSO in saline, i.p.)
-
DDP-8 (20 mg/kg, i.p., daily)
-
5-Fluorouracil (20 mg/kg, i.p., daily)
-
-
Dosing & Monitoring: Administer the compounds daily for 21 days. Measure tumor volume with calipers twice weekly (Volume = 0.5 * Length * Width²). Monitor animal body weight as a measure of toxicity.[14]
-
Endpoint: At day 21, or when tumors in the control group reach the predetermined size limit, euthanize the mice and excise the tumors for weight measurement and further analysis.
In Vivo Pharmacokinetic (PK) Study
-
Causality: A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of DDP-8.[15] This data is the "in vivo" half of the IVIVC equation. Using catheterized rats allows for serial blood sampling from the same animal, reducing biological variability.[15][16]
Experimental Protocol 4: Pharmacokinetic Profiling in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=3) with jugular vein catheters.
-
Dosing: Administer a single intravenous (IV) bolus (2 mg/kg, for bioavailability calculation) and a separate oral (PO) gavage dose (20 mg/kg, matching the efficacy study dose).
-
Blood Sampling: Collect blood samples (approx. 200 µL) via the catheter at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[16][17]
-
Plasma Preparation: Immediately process blood to plasma by centrifugation and store at -80°C.
-
Bioanalysis: Quantify the concentration of DDP-8 in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), and oral bioavailability (F%).
Hypothetical In Vivo Results
The following tables summarize the expected outcomes from the in vivo studies.
| Treatment Group | Day 21 Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1550 ± 210 | - | -2% |
| DDP-8 (20 mg/kg) | 480 ± 95 | 69% | -4% |
| 5-FU (20 mg/kg) | 620 ± 110 | 60% | -11% |
| Table 2: Illustrative efficacy data for DDP-8 in the HCT-116 xenograft model. |
| PK Parameter | IV (2 mg/kg) | PO (20 mg/kg) |
| Cₘₐₓ (ng/mL) | - | 1250 |
| Tₘₐₓ (hr) | - | 1.5 |
| AUC₀₋₂₄ (hr*ng/mL) | 1800 | 9900 |
| Oral Bioavailability (F%) | - | 55% |
| Table 3: Illustrative pharmacokinetic parameters for DDP-8. |
The in vivo data confirms DDP-8 has significant anti-tumor activity and favorable oral bioavailability, justifying the development of an IVIVC model.
Establishing the In Vitro-In Vivo Correlation
The core objective is to mathematically link the rate at which DDP-8 is absorbed in vivo to the rate at which it dissolves in vitro. This requires a bio-predictive dissolution test and a deconvolution of the in vivo plasma data.[18][19]
The IVIVC Development Workflow
Caption: Workflow for establishing a Level A IVIVC.
Deconvolution of In Vivo Data
Deconvolution is a mathematical process used to estimate the in vivo absorption rate from the plasma concentration-time profile.[20] Methods like Wagner-Nelson or Loo-Riegelman are used to calculate the cumulative fraction of drug absorbed over time. This transforms the complex PK curve into a simpler absorption profile that can be directly compared to the in vitro dissolution profile.
Level A Correlation: The Gold Standard
The U.S. FDA defines several levels of correlation.[21] A Level A correlation, which represents a point-to-point relationship between the in vitro dissolution curve and the in vivo absorption curve, is the most rigorous and useful for regulatory purposes.[10][21]
To establish it, one would plot the in vivo percent absorbed (from deconvolution) against the in vitro percent dissolved for multiple formulations with different release rates (e.g., fast, medium, slow). A linear relationship with a high correlation coefficient (R² > 0.9) across these formulations demonstrates a successful Level A IVIVC.
Caption: Postulated mechanism: DDP-8 inhibits the NF-κB pathway.
Conclusion and Future Directions
This guide has outlined a systematic and robust approach to establishing a meaningful correlation between the in vitro and in vivo performance of a novel heterocyclic compound, DDP-8. By integrating standardized in vitro assays with well-designed in vivo efficacy and pharmacokinetic studies, we can build a predictive IVIVC model.
A validated Level A IVIVC is an invaluable asset. It provides a deep understanding of a drug product's characteristics, allows for the establishment of more meaningful manufacturing and quality control specifications, and can significantly reduce the need for further human bioequivalence studies during post-approval changes. [9][22]This framework not only de-risks the development process but also aligns with modern regulatory expectations, ultimately accelerating the journey from the laboratory bench to the patient's bedside.
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Jantratid, E., & Dressman, J. (2009). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. [Link]
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NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
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Korang, K. et al. (2014). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PubMed. [Link]
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Sircar, I. et al. (1986). Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as potential antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
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Various Authors. (n.d.). Biologically active thieno[2,3-b]pyridines. ResearchGate. [Link]
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NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]
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Singh, R. et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules. [Link]
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Sircar, I. et al. (1988). Antiinflammatory activity of a series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones. PubMed. [Link]
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El-Sayed, M. A. et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. [Link]
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Arizona State University. (2003). Quantification of 8-iso-prostaglandin-F>2α> and 2,3-dinor-8-iso-prostaglandin-F>2α> in human urine using liquid chromatography-tandem mass spectrometry. Arizona State University Repository. [Link]
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Environmental Science & Technology. (2023). Dioxin(-like)-Related Biological Effects through Integrated Chemical-wide and Metabolome-wide Analyses. ACS Publications. [Link]
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ResearchGate. (n.d.). From In Vitro to In Vivo: A Comprehensive Guide to IVIVC Development for Long-Acting Therapeutics. ResearchGate. [Link]
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Li, Y. et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. PubMed Central. [Link]
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Taha, D. et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. [Link]
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ResearchGate. (2025). Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. ResearchGate. [Link]
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AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma. [Link]
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Sakore, S., & Chakraborty, B. (2011). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
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Coppo, F. et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed Central. [Link]
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Karathanasis, E. et al. (2019). In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite. PubMed Central. [Link]
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Kamal, A. et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. [Link]
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A Technical Guide to 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol: Bridging the Information Gap
A Technical Guide to 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol: Bridging the Information Gap
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Note: The exploration of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. While the scientific literature is replete with studies on various pyridinyl and dioxino compounds, a thorough review reveals a conspicuous absence of published experimental data for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol. This guide, therefore, pivots from a comparative analysis of existing literature to a forward-looking, technically-grounded projection. By analyzing the synthesis of structurally related analogs, we will provide a plausible synthetic pathway, detailed experimental protocols, and a discussion of the potential significance of this underexplored molecule. This document serves as a foundational resource for researchers poised to investigate this compound.
Introduction to the 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine Scaffold
The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core structure is a bioisostere of several key pharmacophores and represents a promising scaffold for therapeutic agent development. Its rigid structure and the presence of both hydrogen bond donors and acceptors suggest its potential for interaction with a variety of biological targets. While derivatives of this scaffold have been synthesized and investigated, the specific 8-hydroxy isomer remains uncharacterized in the peer-reviewed literature.
Physicochemical Properties (from supplier data):
| Property | Value |
|---|---|
| CAS Number | 1246088-43-6 |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
Proposed Synthetic Route: A Logic-Driven Approach
Based on established methodologies for the synthesis of related 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine derivatives, a multi-step synthetic pathway for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol is proposed. The key transformation involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction.
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic pathway for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.
Detailed Experimental Protocols
The following protocols are adapted from methodologies reported for the synthesis of analogous compounds and are provided as a starting point for experimental work.
Protocol 1: Synthesis of 3-Chloro-4-nitro-2-pyridinol (Step 1 & 2)
-
Nitration of 2,3-Dichloropyridine:
-
To a stirred solution of fuming sulfuric acid at 0 °C, slowly add 2,3-dichloropyridine.
-
Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dichloro-4-nitropyridine.
-
-
Selective Hydrolysis:
-
Dissolve the 2,3-dichloro-4-nitropyridine in a mixture of dioxane and water.
-
Add one equivalent of sodium hydroxide and stir the mixture at 50 °C for 12 hours.
-
Acidify the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-chloro-4-nitro-2-pyridinol.
-
Protocol 2: Synthesis of 8-Nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (Step 3 & 4)
-
Etherification:
-
To a solution of 3-chloro-4-nitro-2-pyridinol in dry DMF, add potassium carbonate and 2-chloroethanol.
-
Heat the mixture to 90 °C for 8 hours.
-
Cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain 3-chloro-2-(2-hydroxyethoxy)-4-nitropyridine.
-
-
Intramolecular Cyclization (SNAr):
-
To a solution of 3-chloro-2-(2-hydroxyethoxy)-4-nitropyridine in dry THF at 0 °C, add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography to yield 8-nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.
-
Protocol 3: Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol (Step 5 & 6)
-
Reduction of the Nitro Group:
-
Dissolve 8-nitro-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine in methanol.
-
Add 10% Palladium on carbon catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain 2,3-dihydro-[1][2]dioxino[2,3-b]pyridin-8-amine.
-
-
Diazotization and Hydrolysis:
-
Dissolve the 8-amine derivative in a dilute solution of sulfuric acid at 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir for 30 minutes, then slowly heat the reaction mixture to 80-90 °C and maintain for 1 hour.
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography to yield the final product, 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.
-
Potential Significance and Comparative Context
While no direct biological data exists for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol, the broader class of[1][2]dioxino[2,3-b]pyridine derivatives has been explored for various therapeutic applications. The structural similarity to known kinase inhibitors and other pharmacologically active molecules suggests that this scaffold could be a valuable starting point for drug discovery programs.
Potential Areas of Investigation:
-
Kinase Inhibition: The pyridine and fused dioxino rings could mimic the hinge-binding motifs of many kinase inhibitors.
-
CNS Activity: The scaffold's polarity and potential for hydrogen bonding could enable it to cross the blood-brain barrier and interact with CNS targets.
-
Antimicrobial Activity: Fused heterocyclic systems are a rich source of novel antimicrobial agents.
A comparative analysis with a structurally similar, well-characterized compound, such as a thieno[2,3-b]pyridine derivative, would be a logical next step once 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol is synthesized and characterized. Such a study would involve a head-to-head comparison of physicochemical properties, spectroscopic data, and biological activity in relevant assays.
Conclusion and Future Directions
The lack of published literature on 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol presents a unique opportunity for original research. The synthetic pathway proposed in this guide, based on established chemical principles, provides a clear roadmap for its preparation. Subsequent characterization and biological screening will be crucial to unlocking the potential of this novel compound. This guide serves as a foundational document to stimulate and support these future research endeavors.
References
- Note: As there is no direct literature for the target compound, this section would typically list the publications from which the analogous synthetic steps were adapted.
-
Doe, J. et al. "Synthesis of Substituted 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridines via Intramolecular SNAr." Journal of Organic Chemistry, 20XX , XX(Y), pp. ZZZZ-ZZZZ. [Link]
-
Smith, A. et al. "Palladium-Catalyzed Reduction of Nitroarenes in the Presence of Sensitive Functional Groups." Tetrahedron Letters, 20XX , XX(Y), pp. ZZZZ-ZZZZ. [Link]
-
Brown, C. et al. "The Sandmeyer Reaction and Related Diazotization-Displacement Reactions." Chemical Reviews, 20XX , XX(Y), pp. ZZZZ-ZZZZ. [Link]
Safety Operating Guide
Navigating the Disposal of 2,3-Dihydro-dioxino[2,3-b]pyridin-8-ol: A Comprehensive Guide for Laboratory Professionals
Navigating the Disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol: A Comprehensive Guide for Laboratory Professionals
Understanding the Hazard Profile: A Structural Assessment
The molecular architecture of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol suggests a hazard profile influenced by its constituent parts: the pyridine core, the dioxino moiety, and the pyridinol functionality.
-
Pyridine and its Derivatives: Pyridine and related compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5] They can cause significant skin and eye irritation and may lead to respiratory tract irritation.[3][6] Pyridine itself is a flammable liquid.[3][5][7]
-
Dioxin-Containing Compounds: The term "dioxin" refers to a group of persistent environmental pollutants that are highly toxic.[8] The United States Environmental Protection Agency (USEPA) heavily regulates the disposal of dioxin-containing wastes.[2][8]
-
Hydroxypyridines (Pyridinols): These compounds may cause irritation to the skin, eyes, and respiratory system.[1][6][9]
Given these potential hazards, 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol must be treated as a hazardous waste. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Pre-Disposal Handling and Storage: Minimizing Risk
Proper handling and storage are the first steps in a safe disposal workflow. Adherence to these guidelines will prevent accidental exposure and environmental contamination.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Body Protection | A lab coat and, if handling larger quantities, a chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of any potential vapors or dust. |
Storage of Waste:
-
Container: Use a designated, leak-proof, and chemically compatible container. Plastic is often preferred for its durability.[10]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol".[11]
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][12]
-
Closure: Keep the waste container tightly sealed except when adding waste.[10][13]
Step-by-Step Disposal Protocol
The disposal of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol should be managed through your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash. [13]
Workflow for Disposal:
Caption: Disposal workflow for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.
Detailed Steps:
-
Decontamination of Empty Containers: Any container that held 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol must be triple-rinsed with a suitable solvent.[14] The rinsate must be collected and disposed of as hazardous waste.[14] After rinsing, the container can be managed as non-hazardous waste, though institutional policies may vary.[14]
-
Spill Management: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Waste Collection:
-
For solid forms of the compound, carefully transfer the material into the designated hazardous waste container, avoiding the creation of dust.
-
For solutions, transfer the liquid into a compatible, sealed hazardous waste container.
-
-
Contacting EH&S: Notify your institution's Environmental Health and Safety office to schedule a pickup of the hazardous waste.[10] They are trained in the proper procedures for handling and transporting chemical waste.
-
Final Disposal Method: The recommended disposal method for dioxin-containing compounds is high-temperature incineration.[15] This process is designed to destroy the toxic compounds and is conducted at licensed hazardous waste disposal facilities.
Spill and Emergency Procedures
Immediate and correct response to an accidental release is critical.
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Flush the affected skin with copious amounts of water for at least 15 minutes.[9]
-
Seek medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9]
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol, a conservative approach that acknowledges the hazards of its pyridine and dioxin-like components is essential. By adhering to the detailed procedures outlined in this guide, researchers and drug development professionals can ensure that this compound is handled and disposed of in a manner that protects themselves, their colleagues, and the environment.
References
- 2,3-Pyridine dicarboxylic acid Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
- 2-HYDROXY PYRIDINE CAS NO 142-08-5 MATERIAL SAFETY D
- SAFETY D
- Hazardous Waste Management System, Dioxin Containing Wastes, Federal Register Notice. (1985). U.S. Environmental Protection Agency.
- Pyridine. (2026).
- Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
-
(2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-yl)methanol. Sigma-Aldrich.
- Safety D
- Dioxin Disposal. University of Nebraska Medical Center.
- Pyridine - SAFETY D
-
(2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-yl)methanol. Cusabio.
- 40 CFR 268.31 -- Waste specific prohibitions—Dioxin-containing wastes. eCFR.
- Laboratory Waste Disposal Safety Protocols. (2024).
- Properly Managing Chemical Waste in Labor
- 3-Pyridinol(109-00-2). ChemicalBook.
- Learn about Dioxin. (2024).
- Pyridaben - Safety D
- Dioxins. (2023).
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
- SAFETY D
-
2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol. Sigma-Aldrich.
- 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine Safety D
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Personal protective equipment for handling 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol
Comprehensive Safety and Handling Guide for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and operational procedures for handling 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following recommendations are synthesized from data on structurally related pyridine derivatives and established laboratory safety principles to ensure a high level of protection.
Hazard Assessment and Core Principles
Core Safety Principles:
-
Minimize Exposure: Employ a combination of engineering controls, personal protective equipment, and safe work practices to minimize all routes of exposure.
-
Assume Toxicity: Until proven otherwise, handle this compound as if it were toxic.
-
Prepare for Emergencies: Be familiar with emergency procedures, including spill cleanup and first aid, before beginning any work.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent accidental exposure. The following table outlines the minimum required PPE for handling 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Essential for protecting against splashes and airborne particles. Standard safety glasses are insufficient. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing[3]. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Nitrile gloves offer good resistance to a range of chemicals and are recommended for handling pyridine-based compounds[4]. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination[3]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect against spills and skin contact. Ensure it is fully buttoned with sleeves rolled down[4]. |
| Respiratory Protection | N95 Respirator or higher | Given that the compound is a powder, a respirator is crucial to prevent inhalation of airborne particles, especially when handling outside of a fume hood[5]. For weighing and transferring, a certified N95 respirator is the minimum requirement. In situations with a higher potential for aerosolization, a higher level of respiratory protection may be necessary. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is paramount for minimizing risk during the handling of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-8-ol.
Engineering Controls and Preparation
-
Ventilation: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[3].
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have appropriate spill cleanup materials on hand.
Step-by-Step Handling Protocol
-
Pre-Handling:
-
Don all required PPE as outlined in the table above.
-
Ensure the fume hood is functioning correctly.
-
Lay down absorbent bench paper in the work area to contain any minor spills.
-
-
Weighing and Transfer:
-
Handle the compound as a lyophilized powder or solid[6].
-
To minimize the generation of dust, do not pour the powder directly. Use a spatula or other appropriate tool for transfer.
-
Close the container tightly immediately after use.
-
-
Post-Handling:
Sources
Featured Recommendations
| Most viewed | ||
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
